molecular formula C7H5BrN2S B093375 2-Amino-6-bromobenzothiazole CAS No. 15864-32-1

2-Amino-6-bromobenzothiazole

Katalognummer: B093375
CAS-Nummer: 15864-32-1
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: VZEBSJIOUMDNLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromobenzothiazole is a versatile and high-value chemical scaffold in medicinal chemistry and drug discovery research. Its core scientific value lies in the presence of two key functional groups: the 2-amino moiety and the 6-bromo substituent, which serve as handles for further structural elaboration via modern synthetic methodologies. A primary research application of this compound is its role as a pivotal precursor in Pd(0)-c catalyzed Suzuki cross-coupling reactions. This reaction efficiently replaces the bromine atom with various aryl boronic acids or esters, enabling the rapid synthesis of diverse 6-arylbenzothiazole libraries for biological screening . Researchers actively utilize this strategy to explore structure-activity relationships in the development of novel therapeutic agents. Benzothiazole derivatives, particularly those accessible from this building block, demonstrate a wide spectrum of pharmacological activities under investigation. These include significant urease enzyme inhibition , which is a relevant target for anti-ulcer drug research, and nitric oxide scavenging activity . Furthermore, the broader benzothiazole pharmacophore is extensively studied for its potential in oncology, with experimental compounds showing promising antitumor properties , as well as in neurodegenerative diseases, with some derivatives serving as imaging agents for amyloid plaques . The structural motif is also relevant in the synthesis of compounds with antimicrobial and anti-inflammatory activities . By serving as a core intermediate, this compound provides researchers with a critical tool for the design and synthesis of novel bioactive molecules to probe biological pathways and identify potential lead compounds.

Eigenschaften

IUPAC Name

6-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEBSJIOUMDNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065960
Record name 2-Benzothiazolamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15864-32-1
Record name 2-Amino-6-bromobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15864-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-bromobenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzothiazolamine, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Benzothiazolamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-bromo-1,3-benzothiazol-2-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV373Y6FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-Amino-6-bromobenzothiazole, a key intermediate in the development of pharmacologically active compounds. The document details established experimental protocols, presents comparative quantitative data, and illustrates the reaction pathways for enhanced understanding.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main strategies:

  • Direct Cyclization of 4-Bromoaniline: This is the most classical and widely reported method. It involves the reaction of 4-bromoaniline with a thiocyanate salt, typically potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine. The reaction is generally carried out in an acidic medium, such as glacial acetic acid. This one-pot synthesis is valued for its efficiency.[1][2][3][4][5][6][7][8][9]

  • Bromination of 2-Aminobenzothiazole: An alternative route involves the direct bromination of 2-aminobenzothiazole. This method is effective for regioselective monobromination at the 6th position.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound, allowing for easy comparison of their efficiencies.

MethodStarting Material(s)ReagentsSolventTemperatureTimeYield (%)Reference(s)
Direct Cyclization4-Bromoaniline, Potassium ThiocyanateBromine, Acetic AcidAcetic AcidRoom Temperature4 h93[6]
Direct Cyclization (Solid Phase)Resin-bound isothiocyanate, 4-BromoanilineBromineN,N-dimethylformamideRoom Temperature-68[3]
Direct Cyclization (Catalytic)4-Bromoaniline, Potassium ThiocyanateNano BF3/SiO2, BromineAcetonitrile0-5 °C to RT4 h93[6]
Oxidative Ring Closurep-chlorophenylthioureaSulfuric Acid, Hydrogen BromideSulfuric Acid45-70 °C7.5 h92[10]

Experimental Protocols

Method 1: Direct Cyclization of 4-Bromoaniline

This protocol is adapted from a commonly cited method for the synthesis of 2-amino-6-substituted benzothiazoles.[1][5][7]

Materials:

  • 4-Bromoaniline

  • Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH4SCN)

  • Bromine (Br2)

  • Glacial Acetic Acid

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2-4 equivalents) to the solution and stir until completely dissolved.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly, and with continuous stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.

  • After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours (typically 4 hours, monitor by TLC).[6]

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Neutralize the mixture with a suitable base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.[11]

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[6]

Method 2: Bromination of 2-Aminobenzothiazole

This protocol describes the regioselective monobromination of 2-aminobenzothiazole.[2][4]

Materials:

  • 2-Aminobenzothiazole

  • Silica-supported Quinolinium Tribromide

  • Solvent (e.g., Chloroform or Glacial Acetic Acid)

Procedure:

  • Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent like chloroform or glacial acetic acid.

  • Add silica-supported quinolinium tribromide (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid catalyst can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The resulting residue is washed and can be purified by column chromatography or recrystallization to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways described in this guide.

G cluster_0 Method 1: Direct Cyclization A 4-Bromoaniline C Intermediate (4-Bromophenylthiourea) A->C + KSCN B Potassium Thiocyanate (KSCN) B->C D This compound C->D + Br2 (Oxidative Cyclization) Br2 Bromine (Br2) in Acetic Acid

Caption: Reaction pathway for the direct cyclization of 4-bromoaniline.

G cluster_1 Method 2: Bromination E 2-Aminobenzothiazole F This compound E->F + Brominating Agent BrominatingAgent Brominating Agent (e.g., Silica-supported Quinolinium Tribromide)

Caption: Bromination of 2-aminobenzothiazole to yield the target compound.

G cluster_workflow General Experimental Workflow start Start reactants Mix Reactants (e.g., 4-Bromoaniline, KSCN) start->reactants reaction Reaction under Controlled Conditions (Temperature, Time) reactants->reaction precipitation Precipitate Product (e.g., Add to ice water) reaction->precipitation filtration Filter and Wash Solid precipitation->filtration purification Purify Product (Recrystallization) filtration->purification end End Product: This compound purification->end

Caption: A generalized experimental workflow for the synthesis process.

References

A Comprehensive Technical Guide to 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromobenzothiazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 2-position and a bromine atom at the 6-position provides versatile handles for synthetic modifications, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of this compound, covering its fundamental identifiers, physicochemical properties, synthesis protocols, and its role in the development of bioactive derivatives.

Core Identifiers and Physicochemical Properties

Accurate identification and characterization are paramount in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 15864-32-1[1][2][3][4]
Molecular Formula C₇H₅BrN₂S[1][2][3]
Molecular Weight 229.10 g/mol [1][2][3]
IUPAC Name 6-bromo-1,3-benzothiazol-2-amine
InChI 1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)[1]
InChI Key VZEBSJIOUMDNLY-UHFFFAOYSA-N[1]
SMILES Nc1nc2ccc(Br)cc2s1[1]
MDL Number MFCD00152229[1]
PubChem CID 85149

Table 2: Physicochemical Properties

PropertyValue
Physical Form White to light yellow crystalline powder[5]
Melting Point 213-217 °C (lit.)[1][5]
Purity Typically >97%[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific advancement. This section provides established methods for the synthesis of this compound and its subsequent derivatization.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-bromoaniline and potassium thiocyanate in glacial acetic acid in a suitable reaction vessel.

  • While stirring and maintaining the temperature below 10°C, slowly add a solution of bromine in glacial acetic acid dropwise.

  • After the addition is complete, continue stirring the mixture for several hours at room temperature.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Cross-Coupling

This compound is a valuable precursor for the synthesis of more complex molecules through cross-coupling reactions. The Suzuki reaction, in particular, is a powerful tool for forming carbon-carbon bonds.

Materials:

  • This compound

  • Aryl boronic acid or aryl boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a solution of this compound (1 equivalent) in a 4:1 mixture of toluene and water, add the aryl boronic acid or its ester (1.1 equivalents) and potassium phosphate (2 equivalents).

  • Purge the mixture with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 5 mol%).

  • Heat the reaction mixture at 95°C for approximately 31 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Biological Activities and Signaling Pathways

Derivatives of 2-aminobenzothiazole have demonstrated a wide range of biological activities, positioning them as promising candidates for drug discovery. While specific signaling pathway data for this compound is limited, its derivatives have been implicated in several key biological processes.

Urease Inhibition

Derivatives of this compound have shown potent inhibitory activity against the urease enzyme. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions. The inhibitory mechanism often involves the interaction of the benzothiazole scaffold with the nickel ions in the active site of the enzyme.

Table 3: Urease Inhibition Activity of this compound and its Derivatives

CompoundIC₅₀ (µg/mL)
This compound28.4
6-p-tolylbenzo[d]thiazol-2-amine27.27
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine28.57
6-phenylbenzo[d]thiazol-2-amine26.35
N-(6-bromobenzo[d]thiazol-2-yl)acetamide30.5

Data sourced from a study on the anti-urease activity of synthesized 2-amino-6-arylbenzothiazoles.[6]

Diagram 1: General Workflow for Urease Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Urease Urease Enzyme Solution Incubation Incubate Urease with Inhibitor Urease->Incubation Substrate Urea Solution (Substrate) Reaction_Start Add Substrate to start reaction Substrate->Reaction_Start Inhibitor Test Compound (e.g., this compound derivative) Inhibitor->Incubation Incubation->Reaction_Start Reaction_Incubation Incubate reaction mixture Reaction_Start->Reaction_Incubation Ammonia_Detection Quantify Ammonia Production (e.g., Nessler's Reagent) Reaction_Incubation->Ammonia_Detection Absorbance Measure Absorbance Ammonia_Detection->Absorbance Inhibition_Calc Calculate Percent Inhibition Absorbance->Inhibition_Calc IC50 Determine IC50 Value Inhibition_Calc->IC50

Caption: Workflow for determining the urease inhibitory activity of test compounds.

Nitric Oxide Scavenging Activity

Certain derivatives of this compound have also been evaluated for their ability to scavenge nitric oxide (NO), a reactive nitrogen species implicated in various inflammatory processes. The antioxidant potential of these compounds is a significant area of research.

Table 4: Nitric Oxide Scavenging Activity of this compound and its Derivatives

CompoundIC₅₀ (µg/mL)
This compound57.8
6-p-tolylbenzo[d]thiazol-2-amine68.3
6-(4-chlorophenyl)benzo[d]thiazol-2-amine75.0
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine38.9
6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine83.75
6-phenylbenzo[d]thiazol-2-amine96.66
N-(6-bromobenzo[d]thiazol-2-yl)acetamide46.5

Data sourced from a study on the nitric oxide scavenging activity of synthesized 2-amino-6-arylbenzothiazoles.[6]

Anticancer Potential: Targeting Signaling Pathways

The 2-aminobenzothiazole scaffold is prevalent in a variety of compounds investigated for their anticancer properties. These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR and EGFR pathways.[1][7]

Diagram 2: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Diagram 3: Simplified EGFR Signaling Pathway and Inhibition

G EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->EGFR Binds to ATP-binding site

Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of biologically active molecules. The synthetic protocols outlined in this guide provide a foundation for its preparation and derivatization. The demonstrated activities of its derivatives against targets such as urease and their ability to modulate key signaling pathways like PI3K/AKT/mTOR and EGFR highlight the therapeutic potential of this chemical scaffold. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing essential data and methodologies to facilitate further innovation and discovery.

References

Spectroscopic Profile of 2-Amino-6-bromobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-bromobenzothiazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The structural elucidation and purity assessment of this compound are critically dependent on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents a detailed summary of the available spectroscopic data, outlines the experimental protocols for data acquisition, and provides a logical workflow for the characterization of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the atomic connectivity and chemical environment within the this compound molecule.

¹H NMR Spectral Data

Proton NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal information about adjacent protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (in DMSO-d₆)Reference
7.78d, J = 2.1 Hz1HH-7SpectraBase
7.42d, J = 8.7 Hz1HH-4SpectraBase
7.30dd, J = 8.7, 2.1 Hz1HH-5SpectraBase
7.25s (broad)2H-NH₂SpectraBase

Note: The assignments are based on typical splitting patterns and chemical shifts for this heterocyclic system.

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment (in DMSO-d₆)
167.3C-2
151.7C-8 (C-S)
134.5C-9 (C-N)
129.5C-5
123.8C-4
121.1C-7
113.8C-6
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra for compounds like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[1]

  • Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[2][3]

  • ¹H NMR Acquisition: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Proton decoupling is commonly used to simplify the spectrum and enhance the signal.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
~3080MediumAromatic C-H stretching
~1630StrongC=N stretching (thiazole ring)
~1550MediumAromatic C=C stretching
~815StrongC-H out-of-plane bending
~700MediumC-Br stretching

Note: The values are approximate and can vary slightly based on the sample preparation method.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[5]

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to account for atmospheric and instrumental absorptions.[1]

  • Sample Spectrum: The sample is then scanned to obtain its infrared absorption spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

Mass Spectrometry Data

For this compound (C₇H₅BrN₂S), the expected molecular weight is approximately 229.10 g/mol .

m/z ValueIonMethodReference
230.16[M+H]⁺FAB[2]

Note: The observed mass may vary slightly depending on the ionization technique and the presence of different isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocol for Mass Spectrometry

A general procedure for mass spectrometry analysis is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For solid samples, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[6]

  • Ionization: The sample molecules are ionized using an appropriate technique. Fast Atom Bombardment (FAB) and ESI are common methods for this type of compound.[2][6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative abundance of ions as a function of their m/z ratio.[7]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the Spectroscopic Characterization of a Synthesized Compound.

References

An In-depth Technical Guide to 2-Amino-6-bromobenzothiazole: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and subsequent derivatization. Furthermore, it explores the methodologies for evaluating its biological activities, including urease inhibition and nitric oxide scavenging, supported by quantitative data and visualizations to facilitate advanced research and development.

Molecular Structure and Formula

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole ring. The amine group at position 2 and the bromine atom at position 6 are key functional groups that contribute to its reactivity and biological activity.

Molecular Formula: C₇H₅BrN₂S[1][2]

Molecular Weight: 229.10 g/mol [1]

IUPAC Name: 6-bromo-1,3-benzothiazol-2-amine

CAS Registry Number: 15864-32-1[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Physical Form Solid, White to Light yellow to Light orange powder to crystal
Melting Point 213-217 °C[3]
SMILES String Nc1nc2ccc(Br)cc2s1
InChI Key VZEBSJIOUMDNLY-UHFFFAOYSA-N
Assay Purity 97%
LogP (Octanol/Water Partition Coefficient) 2.641 (Crippen Method)[4]
Water Solubility (log10ws in mol/L) -3.60 (Crippen Method)[4]
pKa 3.30 ± 0.10 (Predicted)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Chemical Shifts (DMSO-d₆)
Chemical Shift (ppm) Assignment
119.0C-Br
120.9Aromatic CH
125.15Aromatic CH
126.07Aromatic CH
133.1Aromatic C
152.15C-S
167.75C=N

Reference for ¹³C NMR data:[6]

¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Chemical Shift (ppm) Multiplicity
5.44s
7.4-7.5d
7.71s

Reference for ¹H NMR data:[6]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3315N-H stretch
3012Aromatic C-H stretch
1580C=N stretch
1476Aromatic C=C stretch
1261C-N stretch
742C-H bend
512C-Br stretch

Reference for IR data:[6]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for a related compound, 2-amino-4-bromobenzothiazole, shows the calculated m/z for [M+H]⁺ as 228.9401, with a found value of 228.9404, confirming the elemental composition.[7] Similar analysis for this compound would be expected to yield a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the classical method involving the reaction of 4-bromoaniline with potassium thiocyanate and bromine.[6][8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromoaniline 4-Bromoaniline Mixing Mixing 4-Bromoaniline->Mixing Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Mixing Bromine Bromine Bromine->Mixing Acetic Acid Acetic Acid Acetic Acid->Mixing Reaction Reaction Mixing->Reaction Stirring at RT Purification Purification Reaction->Purification Workup & Recrystallization This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Acetonitrile

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline (2 mmol) in acetonitrile (15 mL).

  • Slowly add this solution to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 mL).

  • Place the reaction mixture in an ice-salt bath and stir mechanically for 30 minutes.

  • A solution of bromine (0.011 mol) in glacial acetic acid (7 mL) is added dropwise to the stirred solution of 4-bromoaniline (0.011 mol) and potassium thiocyanate (0.044 mol) in glacial acetic acid at room temperature.[8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Suzuki Cross-Coupling Reaction

This compound serves as a versatile substrate for Suzuki cross-coupling reactions to synthesize 2-amino-6-arylbenzothiazoles.[8]

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Inert Atmosphere Pd(PPh₃)₄ Pd(PPh₃)₄ Pd(PPh₃)₄->Inert Atmosphere K₃PO₄ K₃PO₄ K₃PO₄->Inert Atmosphere Toluene/Water Toluene/Water Toluene/Water->Inert Atmosphere Heating Heating Inert Atmosphere->Heating 95 °C, 31 h Workup Workup Heating->Workup 2-Amino-6-arylbenzothiazole 2-Amino-6-arylbenzothiazole Workup->2-Amino-6-arylbenzothiazole

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Materials:

  • This compound (2.183 mmol)

  • Aryl boronic acid (2.401 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium phosphate (K₃PO₄, 4.366 mmol)

  • Toluene and Water (4:1 ratio)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the solvent (e.g., 3 mL of toluene) and stir the mixture for 30 minutes.

  • Add the aryl boronic acid, K₃PO₄, and water (1.5 mL).

  • Heat the solution at 95 °C and stir for 31 hours.

  • After cooling to room temperature, perform an appropriate workup (e.g., extraction with an organic solvent, washing with brine, and drying over anhydrous sulfate).

  • Purify the product by column chromatography.

Biological Activity Assessment

Urease Inhibition Assay

The inhibitory effect of this compound and its derivatives on urease activity can be determined using a spectrophotometric method.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The release of ammonia increases the pH of the medium, which can be monitored using an indicator or by measuring the formation of a colored complex.

Protocol Overview:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of urease enzyme and the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period.

  • Initiate the reaction by adding a solution of urea.

  • After a further incubation period, stop the reaction and measure the absorbance at a specific wavelength to quantify the amount of ammonia produced.

  • Calculate the percentage of inhibition and the IC₅₀ value. This compound has shown potent urease inhibition with an IC₅₀ value of 28.4 µg/mL.[8]

Nitric Oxide (NO) Scavenging Activity Assay

The ability of this compound to scavenge nitric oxide radicals can be assessed using the Griess reaction.[10][11]

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured by the Griess reagent, which forms a colored azo dye. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite.

Protocol Overview:

  • Prepare a stock solution of the test compound.

  • In a reaction mixture, combine sodium nitroprusside solution with the test compound at different concentrations.

  • Incubate the mixture at room temperature for a specific duration (e.g., 150 minutes).

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium) to the reaction mixture.

  • Measure the absorbance of the resulting chromophore at approximately 546 nm.

  • Calculate the percentage of NO scavenging activity. Derivatives of this compound have demonstrated significant nitric oxide scavenging capabilities.[8][12]

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its well-defined molecular structure and versatile reactivity allow for the creation of a diverse range of derivatives with potential therapeutic applications. The detailed experimental protocols provided in this guide for its synthesis, derivatization, and biological evaluation are intended to support and accelerate further research in this promising area. The structured presentation of its physicochemical and spectroscopic data serves as a ready reference for researchers in the field.

References

The Ascendancy of 2-Aminobenzothiazoles: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a diverse array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery, history, and development of 2-aminobenzothiazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action, tailored for professionals in drug discovery and development.

Historical Perspective: The Discovery of a Versatile Core

The journey of 2-aminobenzothiazole and its derivatives began in the early 20th century with the pioneering work of Hugerschoff, who first reported their synthesis.[2] The classical Hugerschoff reaction involves the cyclization of arylthioureas in the presence of bromine, a method that laid the foundation for the synthesis of this important class of heterocyclic compounds.[2][3] Early investigations into their biological activities were sporadic, but by the mid-20th century, interest in these compounds began to grow, particularly in the development of dyes and photographic materials.

The latter half of the 20th century and the dawn of the 21st century witnessed a surge in research into the pharmacological potential of 2-aminobenzothiazole derivatives. Scientists discovered their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[4] This has led to the identification of numerous derivatives with potent and selective activities against various cancer cell lines and molecular targets.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of the 2-aminobenzothiazole core has evolved significantly since its discovery. While classical methods are still in use, modern catalytic and combinatorial approaches have expanded the accessibility and diversity of these compounds.

Classical Synthesis: The Hugerschoff Reaction

The Hugerschoff reaction remains a cornerstone for the synthesis of 2-aminobenzothiazoles.[2] The generally accepted mechanism involves the oxidation of the sulfur atom in arylthiourea by an electrophilic halogen, such as bromine, to form an electrophilic thiocarbonyl intermediate. This is followed by an intramolecular electrophilic aromatic substitution to yield the 2-aminobenzothiazole ring system.[1]

Experimental Protocol: Hugerschoff Synthesis of 2-Aminobenzothiazole

  • Materials: Substituted aniline, ammonium thiocyanate, glacial acetic acid, bromine.

  • Procedure:

    • Dissolve the substituted aniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.[5]

    • Stir the mixture for 4 hours to facilitate the formation of the corresponding arylthiourea in situ.[5]

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at or below 15°C.[5]

    • After the addition is complete, continue stirring the reaction mixture at 15°C for an additional 2 hours.[5]

    • The resulting precipitate is filtered and redissolved in hot water.[5]

    • The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate to precipitate the crude 2-aminobenzothiazole.[5]

    • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

Modern Synthetic Approaches

Contemporary methods for the synthesis of 2-aminobenzothiazoles often focus on improving yields, reducing reaction times, and employing greener reaction conditions. These include:

  • Microwave-assisted synthesis: This technique can significantly accelerate the reaction rate, leading to higher yields in shorter timeframes.

  • Solid-phase synthesis: This approach is particularly useful for the rapid generation of libraries of 2-aminobenzothiazole derivatives for high-throughput screening.[6]

  • Transition metal-catalyzed reactions: Copper and palladium-catalyzed cyclizations have emerged as powerful tools for the synthesis of these compounds, often offering milder reaction conditions and broader substrate scope.

Biological Activity and Therapeutic Potential

2-Aminobenzothiazole derivatives have demonstrated a wide range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-aminobenzothiazole derivatives against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 MCF-7 (Breast)22.13[7]
A549 (Lung)34.21[7]
OMS14 MCF-7 (Breast)28.14[7]
A549 (Lung)61.03[7]
Compound 13 HCT116 (Colon)6.43 ± 0.72[8]
A549 (Lung)9.62 ± 1.14[8]
A375 (Melanoma)8.07 ± 1.36[8]
Compound 20 HepG2 (Liver)9.99[8]
HCT-116 (Colon)7.44[8]
MCF-7 (Breast)8.27[8]
Compound 24 C6 (Glioma)4.63 ± 0.85[8]
A549 (Lung)39.33 ± 4.04[8]
Compound 6e HepG2 (Liver)10.88[9]
Compound 6f HepG2 (Liver)10.00[9]
2-aminobenzothiazole HEp-2 (Laryngeal)5[10]

Table 2: Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10 EGFR94.7[8]
Compound 11 EGFR54.0[8]
Compound 12 EGFR96[8]
Compound 20 VEGFR-2150[8]
Compound 21 VEGFR-2190[8]
Alpelisib (BYL719) PI3Kα5[11]
Compound 8i PI3Kα1.03[11]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of anticancer 2-aminobenzothiazole derivatives exert their effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[12] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[13][14] By inhibiting PI3K, these compounds can effectively block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[12]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ABT 2-Aminobenzothiazole Derivatives ABT->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel 2-aminobenzothiazole-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., MTT Assay) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Design Iterative Design Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized experimental workflow for the discovery of 2-aminobenzothiazole-based drug candidates.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, 2-aminobenzothiazole derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

    • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only).[11]

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[11]

Future Directions and Conclusion

The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets ensure its continued importance in drug discovery. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications beyond oncology, and the use of advanced computational methods to guide the design of next-generation 2-aminobenzothiazole-based drugs. The rich history and promising future of these compounds underscore their significance in the ongoing quest for new and effective medicines.

References

The Diverse Biological Activities of 2-Aminobenzothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of these activities, presenting key quantitative data, detailed experimental protocols for their determination, and visualizations of the intricate signaling pathways involved.

Anticancer Activity: Targeting the Engines of Cell Growth

A significant body of research has focused on the anticancer potential of 2-aminobenzothiazole derivatives. These compounds have been shown to inhibit the proliferation of a variety of cancer cell lines, often with impressive potency. Their mechanisms of action frequently involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and growth.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2-aminobenzothiazole derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)
OMS5 A549Lung Cancer22.13[1]
MCF-7Breast Cancer39.51[1]
OMS14 A549Lung Cancer34.09[1]
MCF-7Breast Cancer61.03[1]
Compound 13 HCT116Colon Carcinoma6.43[1][2]
A549Lung Cancer9.62[1][2]
A375Malignant Melanoma8.07[1][2]
Compound 20 HepG2Liver Cancer9.99[1][2]
HCT-116Colon Carcinoma7.44[1][2]
MCF-7Breast Cancer8.27[1][2]
Compound 21 HepG2Liver Cancer12.14[1][2]
HCT-116Colon Carcinoma11.21[1][2]
MCF-7Breast Cancer10.34[1][2]
Compound 24 C6Rat Glioma4.63[1][2]
A549Human Lung39.33[2]
Compound 25 MKN-45Gastric Cancer0.01[2]
H460Lung Cancer0.18[2]
HT-29Colon Cancer0.06[2]
Signaling Pathway: Inhibition of PI3K/Akt/mTOR

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its overactivation is a common feature in many cancers.[3] By targeting key kinases in this cascade, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Aminobenzothiazole->Akt Aminobenzothiazole->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • 2-Aminobenzothiazole derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level (typically <0.5%). Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with solvent) and blank wells (medium only).[1][5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][5]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[1][6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add 2-Aminobenzothiazole Derivative Dilutions SeedCells->AddCompound Incubate1 Incubate (48-72h) AddCompound->Incubate1 AddMTT Add MTT Solution Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminobenzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their development offers a potential avenue to address the growing challenge of antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismStrainMIC (µg/mL)
1n Candida albicansATCC4[7]
Candida tropicalisATCC4[7]
1o Candida parapsilosisATCC4[7]
18 Escherichia coli-6-8[8]
Pseudomonas aeruginosa-6-8[8]
Candida albicans-4-9[8]
Aspergillus niger-4-9[8]
20 Staphylococcus aureus-6-8[8]
Bacillus subtilis-6-8[8]
Candida albicans-3-4[8]
Aspergillus niger-3-4[8]
16c Staphylococcus aureus-0.025 mM[9]
Streptococcus mutans-0.203 mM[9]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

Materials:

  • Petri dishes

  • Nutrient Agar or other suitable agar medium

  • Microbial cultures (bacterial or fungal)

  • Sterile cork borer (6-8 mm diameter)

  • 2-Aminobenzothiazole derivative to be tested

  • Positive control antibiotic (e.g., Norfloxacin)[11]

  • Solvent (e.g., DMSO)

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[10]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[10]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent) into the wells. Also, include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.[10][11]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[11]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the percentage of inhibition of edema in animal models.

Compound IDAnimal ModelDose% Inhibition of EdemaTime Point (hours)
5j Rat-62-[12]
5r Mouse---[12]
17c Rat-72, 76, 801, 2, 3[13]
17i Rat-64, 73, 781, 2, 3[13]
Bt2 Mouse100 mg/kgSignificant-[14]
Bt7 Mouse100 mg/kgSignificant-[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[15][16]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • 2-Aminobenzothiazole derivative to be tested

  • Positive control (e.g., Diclofenac sodium)[14]

  • Vehicle (e.g., saline or a suitable solvent)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Grouping and Acclimatization: Randomly divide the animals into groups (e.g., control, positive control, and test compound groups) and allow them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective animal groups via a suitable route (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection (typically 30-60 minutes).[16]

  • Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[17]

  • Paw Volume/Thickness Measurement: Measure the volume or thickness of the carrageenan-injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.[17]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw edema indicates anti-inflammatory activity.

This guide highlights the significant and diverse biological activities of 2-aminobenzothiazole compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this versatile chemical scaffold for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Reactions of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a fused benzene and thiazole ring with a reactive amino group at the 2-position, make it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities.[1] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 2-aminobenzothiazoles and explores their key chemical reactions, supported by detailed experimental protocols and comparative data.

Synthesis of 2-Aminobenzothiazole

The construction of the 2-aminobenzothiazole core can be achieved through several synthetic routes. The most prominent methods include the classical Hugerschoff reaction, synthesis from anilines and thiocyanates, and cyclization of 2-aminothiophenol.

Comparative Analysis of Core Synthetic Methods

The selection of a synthetic route often depends on the desired substitution pattern, scalability, and available starting materials. The following table summarizes the key quantitative data for the primary synthetic methods.

Synthesis MethodStarting MaterialsKey Reagents & SolventsReaction TimeTemperature (°C)Yield (%)Reference
Hugerschoff Reaction ArylthioureasBromine, Chloroform or Sulfuric Acid1.5 - 6 hours0 - 70~85-95[1][2]
From Anilines Substituted AnilinesKSCN or NH₄SCN, Bromine, Acetic Acid10 - 12 hours0 - 1070 - 90[3][4]
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot SpecifiedNot SpecifiedHigh yields reported[5]
Catalytic Cyclization 2-Iodoanilines, IsothiocyanatesFeCl₃, WaterNot SpecifiedNot SpecifiedUp to 97%[5]
Experimental Protocols for Key Syntheses

This method involves the oxidative cyclization of an arylthiourea using bromine.[6]

Materials:

  • Phenylthiourea

  • Chloroform

  • Bromine

  • Aqueous Ammonia

Procedure:

  • Suspend phenylthiourea (0.1 mol) in chloroform (100 mL) in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture to below 5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

  • Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

  • Remove the chloroform by filtration.

  • Treat the resulting solid with sulfur dioxide water and filter.

  • Neutralize the filtrate with aqueous ammonia to precipitate the 2-aminobenzothiazole.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.[7]

This widely used method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[4]

Materials:

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Potassium Thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • To a solution of the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of 96% glacial acetic acid, add dropwise with stirring a solution of bromine (16 g, 0.1 mole) in 100 mL of glacial acetic acid, keeping the temperature below 10 °C.

  • After the bromine addition is complete, stir the mixture for 10 hours.

  • Pour the mixture into warm water.

  • Neutralize the combined filtrate with 10% NaOH solution.

  • Collect the precipitate by filtration, dry, and recrystallize from a suitable solvent.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Product ArylAmine Aryl Amine Reaction1 One-pot Reaction ArylAmine->Reaction1 KSCN, Br₂, Glacial Acetic Acid Thiocyanate Thiocyanate Salt Thiocyanate->Reaction1 Arylthiourea Arylthiourea Reaction2 Two-step Synthesis Arylthiourea->Reaction2 Oxidative Cyclization (e.g., Br₂) Product 2-Aminobenzothiazole Reaction1->Product Reaction2->Product

Caption: General workflows for the synthesis of 2-aminobenzothiazole.

Reactions of 2-Aminobenzothiazole

The 2-aminobenzothiazole scaffold is highly reactive and serves as a versatile intermediate for the synthesis of a wide range of derivatives, including fused heterocyclic systems.[1] The reactivity is primarily centered on the exocyclic amino group and the fused benzene ring.

Electrophilic Aromatic Substitution

The benzene ring of 2-aminobenzothiazole readily undergoes electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the thiazole ring and the activating amino group.

Direct nitration of 2-aminobenzothiazole leads to a mixture of isomers. To achieve regioselective nitration at the 6-position, the amino group is first protected by acylation.

Materials:

  • 2-Aminobenzothiazole

  • Acetic Anhydride

  • Pyridine

  • Nitric Acid

  • Sulfuric Acid

  • Methanol

  • Sodium Hydroxide

Procedure: Step 1: Acetylation of 2-Aminobenzothiazole

  • Dissolve 2-aminobenzothiazole in pyridine.

  • Add acetic anhydride dropwise while cooling in an ice bath.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the 2-acetylaminobenzothiazole.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of 2-Acetylaminobenzothiazole

  • Introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole into 490 g of sulfuric acid monohydrate at 20° to 30° C.

  • Cool the mixture to 5° to 10° C.

  • Carry out the nitration in this temperature range with 200 g of a mixed acid containing 31.5% nitric acid.

  • After the dropwise addition of the mixed acid, stir the mixture at 10° to 15° C for 2 hours.

  • Discharge the mixture onto 1,000 g of ice.

  • Isolate the precipitate and wash it with about 5 L of water in portions to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.[8]

Step 3: Deprotection to 2-Amino-6-nitrobenzothiazole

  • Suspend the moist 2-acetylamino-6-nitrobenzothiazole in methanol.

  • Add a solution of sodium hydroxide and heat the mixture to reflux until the deprotection is complete (monitored by TLC).

  • Cool the mixture and add water to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-amino-6-nitrobenzothiazole.

Electrophilic Substitution Pathway

G Start 2-Aminobenzothiazole Protected 2-Acetylaminobenzothiazole Start->Protected Ac₂O, Pyridine Nitrated 2-Acetylamino-6-nitrobenzothiazole Protected->Nitrated HNO₃, H₂SO₄ Final 2-Amino-6-nitrobenzothiazole Nitrated->Final NaOH, MeOH

Caption: Regioselective nitration of 2-aminobenzothiazole.

Synthesis of Fused Heterocyclic Systems

The exocyclic amino group and the endocyclic nitrogen atom of 2-aminobenzothiazole are suitably positioned to react with bifunctional electrophiles, leading to the formation of various fused heterocyclic systems of pharmacological importance.[1]

The reaction of 2-aminobenzothiazole with α-haloketones is a common method for the synthesis of imidazo[2,1-b]benzothiazoles.[9][10][11]

Materials:

  • 2-Aminobenzothiazole

  • α-Bromoacetophenone (or other α-haloketones)

  • Ethanol

Procedure:

  • A mixture of 2-aminobenzothiazole (10 mmol) and the appropriate α-bromoacetophenone (10 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2,3-disubstituted imidazo[2,1-b]benzothiazole.[12]

A one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and a β-ketoester provides an efficient route to pyrimido[2,1-b]benzothiazoles.

Materials:

  • 2-Aminobenzothiazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Catalyst (e.g., graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid)

Procedure:

  • A mixture of 2-aminobenzothiazole (1 mmol), an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of the specified catalyst is prepared.

  • The mixture is heated at 80 °C under solvent-free conditions for a specified time (e.g., 70 minutes).

  • The completion of the reaction is monitored by TLC.

  • After cooling, the product is purified, for example, by column chromatography.

Fused Heterocycle Synthesis Workflow

G cluster_imidazo Imidazo[2,1-b]benzothiazoles cluster_pyrimido Pyrimido[2,1-b]benzothiazoles ABT 2-Aminobenzothiazole Imidazo Imidazo[2,1-b]benzothiazole ABT->Imidazo Reflux in Ethanol Pyrimido Pyrimido[2,1-b]benzothiazole ABT->Pyrimido Catalyst, Heat AlphaHalo α-Haloketone AlphaHalo->Imidazo Aldehyde Aldehyde Aldehyde->Pyrimido BetaKeto β-Ketoester BetaKeto->Pyrimido

Caption: Synthesis of fused heterocycles from 2-aminobenzothiazole.

Conclusion

2-Aminobenzothiazole remains a cornerstone in the development of novel heterocyclic compounds with significant biological potential. The synthetic methods outlined in this guide, from the historical Hugerschoff reaction to modern catalytic approaches, provide a robust toolkit for accessing this important scaffold. Furthermore, the diverse reactivity of 2-aminobenzothiazole allows for extensive functionalization and the construction of complex molecular architectures, ensuring its continued relevance in the fields of drug discovery and materials science. This guide serves as a foundational resource for researchers aiming to harness the synthetic utility of this versatile molecule.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-6-bromobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic strategy.

Synthesis from 4-bromoaniline

The most common and direct method for the synthesis of this compound is the reaction of 4-bromoaniline with a thiocyanate salt in the presence of bromine. This one-pot reaction proceeds through the formation of a p-bromophenylthiourea intermediate, which then undergoes oxidative cyclization.

Quantitative Data
Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
4-bromoanilineKSCN, Br₂Glacial Acetic Acid12 h10°CNot Specified[1]
4-bromoanilineKSCN, Br₂Acetonitrile, BF₃/SiO₂4 hRoom Temp.93%ChemicalBook
Experimental Protocol

A solution of 4-bromoaniline (0.025 mol) and potassium thiocyanate (0.05 mol) is prepared in glacial acetic acid. To this mixture, a solution of bromine in glacial acetic acid is added dropwise while maintaining the temperature at 10°C. The reaction mixture is then refluxed for 12 hours. After completion of the reaction, the mixture is poured into water and neutralized to precipitate the crude product. The solid is then collected by filtration, washed, and recrystallized to yield this compound.[1]

G cluster_0 Synthesis from 4-bromoaniline 4-bromoaniline 4-bromoaniline Reaction_Mixture Reaction Mixture 4-bromoaniline->Reaction_Mixture KSCN KSCN KSCN->Reaction_Mixture Br2 Br2 Br2->Reaction_Mixture Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction_Mixture Product This compound Reaction_Mixture->Product  Reflux, 12h G cluster_1 Synthesis from 2-aminobenzothiazole 2-aminobenzothiazole 2-aminobenzothiazole Reaction Bromination Reaction 2-aminobenzothiazole->Reaction Brominating_Agent Silica-supported quinolinium tribromide Brominating_Agent->Reaction Product This compound Reaction->Product G cluster_2 Synthesis from p-bromophenylthiourea p-bromophenylthiourea p-bromophenylthiourea Cyclization_Reaction Oxidative Cyclization p-bromophenylthiourea->Cyclization_Reaction H2SO4 Sulfuric Acid H2SO4->Cyclization_Reaction Catalyst HBr (catalytic) Catalyst->Cyclization_Reaction Product This compound Cyclization_Reaction->Product  Heat

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-bromobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its synthesis, key physical and chemical characteristics, and the experimental protocols for their determination.

Core Physicochemical Properties

This compound is a solid, crystalline compound. Its structure, featuring a bicyclic benzothiazole ring system with an amino group at position 2 and a bromine atom at position 6, makes it a valuable scaffold in the synthesis of more complex molecules with potential therapeutic activities.[1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂S[3][4]
Molecular Weight 229.10 g/mol [4][5]
Melting Point 213-217 °C
Boiling Point Decomposes before boiling under standard pressure.[6]*
Appearance White to light yellow/orange powder or crystal.[4]
Solubility Soluble in Methanol.[7]
pKa (Predicted) 3.30 ± 0.10[7]
InChI Key VZEBSJIOUMDNLY-UHFFFAOYSA-N[3]
SMILES Nc1nc2ccc(Br)cc2s1[4]

*Note: The boiling point for the related compound 2-Amino-6-methoxybenzothiazole is reported as 464 °F (240 °C) with decomposition.[6] A similar behavior is expected for this compound.

Synthesis and Characterization

The classical synthesis of this compound involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and acetic acid.[8][9][10] This method provides a direct route to the 6-substituted 2-aminobenzothiazole core.

Synthesis_Workflow Synthesis of this compound A 4-Bromoaniline D Reaction Mixture A->D B Potassium Thiocyanate (KSCN) B->D C Bromine in Acetic Acid C->D E This compound D->E Cyclization

Caption: General workflow for the synthesis of this compound.

Characterization of the synthesized compound is typically performed using spectroscopic methods. The NIST Chemistry WebBook provides reference IR spectrum data for this compound. Additionally, 1H NMR and 13C NMR spectral data are crucial for structural confirmation and are available in various databases and literature.[3][10][11]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of this compound.

The melting point is a critical indicator of purity for a crystalline solid.[12] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[12]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[13][14]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot of a melting point apparatus (e.g., Mel-Temp or Thiele tube).[12][13]

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[12] A preliminary, rapid heating can be done to determine an approximate range.[12]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded.[15] This range is the melting point.

Solubility provides insights into the polarity of a molecule and is a fundamental property in drug development, influencing formulation and bioavailability.[16][17]

Protocol: Qualitative Solubility Testing

  • Initial Test in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of water. Shake vigorously.[18] Observe if the compound dissolves.

  • pH Modification: If insoluble in water, test solubility in aqueous solutions of 5% NaOH and 5% HCl to identify acidic or basic functional groups.[19] The amino group in this compound suggests it will be soluble in acidic solutions.

  • Organic Solvents: Test solubility in various organic solvents of differing polarities (e.g., methanol, ethanol, diethyl ether, hexane) by adding small portions of the solvent to a known mass of the compound until dissolution is observed.[18][20]

Solubility_Workflow Solubility Testing Workflow start Start with Compound water Test in Water start->water soluble_water Water Soluble water->soluble_water Yes insoluble_water Water Insoluble water->insoluble_water No hcl Test in 5% HCl base Organic Base hcl->base Soluble not_base Not a Base hcl->not_base Insoluble naoh Test in 5% NaOH acid Organic Acid naoh->acid Soluble not_acid Not an Acid naoh->not_acid Insoluble organic Test in Organic Solvents (e.g., Methanol, Hexane) soluble_org Soluble organic->soluble_org Yes insoluble_org Insoluble organic->insoluble_org No insoluble_water->hcl not_base->naoh not_acid->organic

Caption: A logical workflow for determining the qualitative solubility of a compound.

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. It is vital for predicting the ionization state of a drug at physiological pH.

Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often a co-solvent like methanol-water for sparingly soluble compounds.[21][22] Maintain a constant ionic strength using a salt solution like 0.15 M KCl.[21]

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[21]

  • Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21][22] For this compound, titration with a strong acid would be appropriate to determine the pKa of its conjugate acid.

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[23]

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[24] It is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[24]

Protocol: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[25][26]

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase to a flask or vial. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[26]

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[25][27]

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[24]

Relevance in Drug Development

Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][28] These activities often stem from their ability to inhibit key enzymes or modulate signaling pathways. For instance, benzothiazole-based compounds have been designed as potent inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often dysregulated in cancer.[29] Other studies have shown that benzothiazole derivatives can inhibit AKT and ERK signaling pathways.[30]

STAT3_Pathway Simplified STAT3 Signaling Pathway Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription initiates Inhibitor Benzothiazole Derivative Inhibitor->STAT3 inhibits phosphorylation/ dimerization

Caption: Benzothiazole derivatives can inhibit the STAT3 signaling pathway.

A thorough understanding of the physicochemical properties of this compound is essential for its application as a starting material in the rational design and synthesis of novel therapeutic agents targeting these and other biologically relevant pathways.[29][31]

References

Methodological & Application

Application Notes and Protocols: 2-Amino-6-bromobenzothiazole as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-amino-6-bromobenzothiazole as a versatile precursor for the synthesis of novel anticancer agents. This document outlines detailed protocols for the synthesis of derivatives, their biological evaluation against various cancer cell lines, and the investigation of their mechanism of action through kinase inhibition assays.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The introduction of a bromine atom at the 6-position of this scaffold, yielding this compound, provides a key handle for further chemical modifications. This allows for the synthesis of diverse libraries of compounds through various cross-coupling reactions and substitutions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer agents.[1][2] Derivatives of 2-aminobenzothiazole have been shown to target various cancer-related proteins, including tyrosine kinases like EGFR and VEGFR-2, as well as serine/threonine and lipid kinases such as PI3K.[1][3]

Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. This data highlights the potential of this compound class as a source of novel oncology drug candidates.

Compound IDModification on 2-aminobenzothiazole scaffoldCancer Cell LineIC50 (µM)Reference
Compound 13 Substituted at the 2-amino groupHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound 12 Substituted at the 2-amino groupMCF-7 (Breast)2.49 ± 0.12[1]
Compound 23 Substituted at the 2-amino groupHT-29 (Colon)-[1]
PC-3 (Prostate)-[1]
A549 (Lung)-[1]
U87MG (Glioblastoma)-[1]
Compound 24 1,3,4-oxadiazole moiety at the 2-amino groupC6 (Rat Glioma)4.63 ± 0.85[1]
A549 (Lung)39.33 ± 4.04[1]
OMS5 4-Nitroaniline substituentA549 (Lung)22.13[3]
MCF-7 (Breast)61.03[3]
OMS14 Piperazine-4-nitroaniline substituentA549 (Lung)27.88[3]
MCF-7 (Breast)56.44[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Coupling

This protocol describes a general procedure for the synthesis of 2-amino-6-arylbenzothiazole derivatives from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Aryl boronic acid (e.g., tolyl boronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add the aryl boronic acid (1.1 equivalents).

  • Add potassium phosphate (2 equivalents) as the base.

  • The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

  • Add Pd(PPh₃)₄ (5 mol%) as the catalyst.

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Stir the reaction mixture at 95 °C for the required time (monitor by TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-6-arylbenzothiazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol details the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized 2-aminobenzothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of synthesized compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the diluted test compound or DMSO (control).

  • Add the VEGFR-2 kinase and substrate solution to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation precursor This compound reaction Chemical Modification (e.g., Suzuki Coupling) precursor->reaction derivative 2-Aminobenzothiazole Derivative reaction->derivative purification Purification (Chromatography, Recrystallization) derivative->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Anticancer Screening (MTT Assay) characterization->screening moa Mechanism of Action Studies (Kinase Assays) screening->moa lead Lead Compound Identification moa->lead

Caption: Experimental workflow for the development of anticancer agents from this compound.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

References

Application Note: A Robust Protocol for the Synthesis of 2-Amino-6-Arylbenzothiazoles via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and bio-organic chemistry due to their wide range of biological activities.[1] These activities include anti-inflammatory, analgesic, antitumor, antibacterial, and antiviral properties.[1] Specifically, 2-aminobenzothiazole derivatives serve as crucial intermediates for the synthesis of more complex fused heterocyclic systems and have been investigated as central muscle relaxants and for their cytotoxicity towards tumor cells.[1]

This application note provides a detailed experimental protocol for the synthesis of 2-amino-6-arylbenzothiazoles. The described method utilizes a two-step synthesis, beginning with the preparation of a 2-amino-6-bromobenzothiazole intermediate, followed by a Palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position. This protocol offers a reliable pathway to generate a library of these valuable compounds in moderate to excellent yields.[1]

Overall Synthetic Pathway

The synthesis is performed in two primary stages: first, the formation of the key intermediate, this compound, from 4-bromoaniline; second, the Suzuki cross-coupling of this intermediate with various aryl boronic acids to yield the final products.

SynthesisPathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki Cross-Coupling 4-Bromoaniline 4-Bromoaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-Bromoaniline->KSCN_Br2 Intermediate This compound KSCN_Br2->Intermediate Suzuki Pd(PPh3)4, K3PO4 Toluene/Water, 95°C Intermediate->Suzuki Reactant for Step 2 ArylBoronic Aryl Boronic Acid ArylBoronic->Suzuki FinalProduct 2-Amino-6-arylbenzothiazole Suzuki->FinalProduct Workflow A 1. Setup & Inert Atmosphere B 2. Add this compound, Pd(PPh3)4, and solvent. A->B C 3. Stir mixture for 30 minutes under Nitrogen. B->C D 4. Add aryl boronic acid, K3PO4, and water. C->D E 5. Heat reaction at 95°C for 31 hours. D->E F 6. Cool to room temperature. E->F G 7. Work-up and Extraction F->G H 8. Purify by Column Chromatography G->H I 9. Characterization H->I

References

Application of 2-Aminobenzothiazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents targeting a range of diseases. This document provides detailed application notes on the anticancer, antimicrobial, and neuroprotective properties of 2-aminobenzothiazole derivatives, along with relevant experimental protocols and pathway diagrams to support further research and drug development efforts.

Anticancer Applications

2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines and tumors.[1] Their mechanisms of action often involve the inhibition of key proteins and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

Mechanisms of Anticancer Activity

Derivatives of 2-aminobenzothiazole have been shown to target a diverse array of cancer-related proteins, including:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others are frequently inhibited by these compounds, disrupting downstream signaling pathways that promote cell growth and angiogenesis.[2]

  • Serine/Threonine Kinases: Key cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, as well as components of the PI3K/Akt/mTOR pathway, are targeted, leading to cell cycle arrest and apoptosis.

  • Other Key Proteins: Inhibition of proteins like B-cell lymphoma-extra large (Bcl-xL), Heat Shock Protein 90 (HSP90), and DNA topoisomerase has also been reported, highlighting the multi-targeted nature of this scaffold.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5 A549Lung Cancer22.13[3]
MCF-7Breast Cancer39.51[3]
OMS14 A549Lung Cancer34.09[3]
MCF-7Breast Cancer61.03[3]
Compound 13 HCT116Colon Carcinoma6.43
A549Lung Cancer9.62
A375Malignant Melanoma8.07
Compound 20 HepG2Liver Cancer9.99
HCT-116Colon Carcinoma7.44
MCF-7Breast Cancer8.27
Compound 24 C6Rat Glioma4.63
A549Human Lung Adenocarcinoma39.33
Compound 25 MKN-45Gastric Cancer0.01
H460Lung Cancer0.18
HT-29Colorectal Adenocarcinoma0.06
Signaling Pathway: PI3K/Akt/mTOR

A key pathway targeted by many 2-aminobenzothiazole anticancer compounds is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[4][5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BTZ 2-Aminobenzothiazole Derivative BTZ->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Applications

2-Aminobenzothiazole derivatives have demonstrated efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. These compounds represent a promising avenue for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.

Mechanisms of Antimicrobial Activity

The precise mechanisms of action for many antimicrobial 2-aminobenzothiazoles are still under investigation. However, proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways and the disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various 2-aminobenzothiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).

Compound IDMicroorganismStrainMIC (µg/mL)Reference
Compound 18 Escherichia coli-6-8[7]
Pseudomonas aeruginosa-6-8[7]
Staphylococcus aureus-11-18[7]
Bacillus subtilis-12-18[7]
Candida albicans-4-9[7]
Aspergillus niger-4-9[7]
Compound 20 Escherichia coli->128[7]
Pseudomonas aeruginosa->128[7]
Staphylococcus aureus-6-8[7]
Bacillus subtilis-6-8[7]
Candida albicans-3-4[7]
Aspergillus niger-3-4[7]
Compound 1n Candida albicans-4[8]
Candida tropicalis-4[8]
Compound 1o Candida parapsilosis-4[8]

Neuroprotective Applications

Certain 2-aminobenzothiazole derivatives have shown significant promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease. Riluzole and Pramipexole are notable examples of marketed drugs from this chemical class.

Mechanisms of Neuroprotective Activity

The neuroprotective effects of 2-aminobenzothiazole derivatives are attributed to their ability to modulate multiple targets involved in neurodegeneration:

  • Glutamate Release Inhibition: Riluzole is known to inhibit the release of the excitatory neurotransmitter glutamate, thereby reducing excitotoxicity, a key factor in neuronal damage in ALS.[9][10]

  • Dopamine Receptor Agonism: Pramipexole acts as a dopamine agonist, primarily at D2 and D3 receptors, which is beneficial in Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[11]

Quantitative Neuroprotective Activity Data

The following table summarizes the in vitro activity of representative neuroprotective 2-aminobenzothiazole derivatives.

CompoundTargetAssayIC50 / Ki (nM)Reference
Riluzole Glutamate Release--[9][10]
Pramipexole Dopamine D2 ReceptorBinding Affinity3.9[11]
Dopamine D3 ReceptorBinding Affinity0.5[11]
Signaling Pathways

Riluzole's neuroprotective effect is largely attributed to its ability to mitigate glutamate-induced excitotoxicity.

Glutamate_Excitotoxicity Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release GlutamateVesicle Glutamate Vesicles GlutamateVesicle->Presynaptic NMDA_R NMDA Receptor Glutamate->NMDA_R Postsynaptic Postsynaptic Neuron Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx NeuronalDamage Neuronal Damage (Excitotoxicity) Ca_Influx->NeuronalDamage Riluzole Riluzole Riluzole->Presynaptic Inhibition of Glutamate Release

Mechanism of Riluzole in reducing excitotoxicity.

Pramipexole exerts its therapeutic effect in Parkinson's disease by acting as an agonist at dopamine D2 receptors.

D2_Receptor_Signaling Pramipexole Pramipexole D2R Dopamine D2 Receptor Pramipexole->D2R Agonist Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Inhibition of Production Downstream Downstream Effects cAMP->Downstream

Pramipexole's agonistic action on D2 receptors.

Experimental Protocols

Synthesis of 2-Aminobenzothiazole Derivatives (General Procedure)

This protocol describes a common method for synthesizing the 2-aminobenzothiazole scaffold via the reaction of a substituted aniline with a thiocyanate salt.[12]

Materials:

  • Substituted aniline

  • Potassium thiocyanate (or ammonium thiocyanate)

  • Bromine

  • Glacial acetic acid

  • Triethylamine

  • Chloroacetyl chloride

  • Appropriate amine for derivatization

  • Solvents for reaction and recrystallization (e.g., dioxane, ethanol)

Procedure:

  • Synthesis of the 2-Aminobenzothiazole Core:

    • Dissolve the substituted aniline in glacial acetic acid.

    • Add potassium thiocyanate to the solution and stir until dissolved.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[2]

  • Derivatization at the Amino Group (Example):

    • To a stirred solution of the synthesized 2-aminobenzothiazole and triethylamine in a suitable solvent (e.g., dry benzene), add chloroacetyl chloride dropwise under ice-cold conditions.[12]

    • Stir the reaction mixture for several hours.

    • Filter off the formed amine hydrochloride.

    • The resulting intermediate, N-(benzothiazol-2-yl)-2-chloroacetamide, can then be reacted with various amines to generate a library of derivatives.[13] For instance, a solution of the chloroacetamide intermediate and a desired amine in a solvent like dioxane can be heated to yield the final N-substituted product.[14]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Test compounds (2-aminobenzothiazole derivatives)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[16]

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplate

  • Test compounds (2-aminobenzothiazole derivatives)

  • Positive control antibiotic/antifungal

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Include a growth control well (broth and inoculum, no compound).

    • Include a sterility control well (broth only).

    • Include a positive control with a known antibiotic/antifungal.

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis:

  • The MIC value is reported as the lowest concentration that inhibits microbial growth.[18][19]

MIC_Determination_Workflow start Start prepare_plate Prepare 96-well Plate with Broth start->prepare_plate serial_dilute Serial Dilution of Compound prepare_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

References

Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 2-aminobenzothiazole libraries. The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and anti-neurodegenerative properties.[1][2] Solid-phase synthesis offers a robust and efficient methodology for the rapid generation of diverse libraries of these compounds, facilitating drug discovery and development.[1][2]

Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain 2-(4-aminophenyl)benzothiazole derivatives demonstrate potent and selective inhibition of various human cancer cell lines.[1] The proposed mechanism of action involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] Binding of the benzothiazole compound to AhR induces the expression of cytochrome P450 1A1 (CYP1A1).[1] This enzyme metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately leading to apoptosis in cancer cells.[1]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_Aminobenzothiazole_Derivative 2-Aminobenzothiazole Derivative AhR_Complex AhR Complex (AhR, HSP90, XAP2) 2_Aminobenzothiazole_Derivative->AhR_Complex Binds Activated_AhR_Complex Activated AhR Complex AhR_Complex->Activated_AhR_Complex Conformational Change AhR_ARNT_Heterodimer AhR-ARNT Heterodimer Activated_AhR_Complex->AhR_ARNT_Heterodimer Translocates to Nucleus & Dissociates, then binds to ARNT ARNT ARNT ARNT->AhR_ARNT_Heterodimer XRE Xenobiotic Responsive Element (XRE) on DNA AhR_ARNT_Heterodimer->XRE Binds to CYP1A1_Gene CYP1A1 Gene Transcription XRE->CYP1A1_Gene Induces Reactive_Metabolite Reactive Metabolite CYP1A1_Gene->Reactive_Metabolite Metabolizes Ligand to DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

A generalized protocol for the solid-phase synthesis of a 2-aminobenzothiazole library is presented below. This protocol is based on a traceless solid-supported method employing a resin-bound acyl-isothiocyanate.[1][2]

Materials and Reagents
  • Carboxy-polystyrene resin

  • Dichloromethane (DCM)

  • Thionyl chloride

  • Potassium thiocyanate

  • Tetrahydrofuran (THF)

  • N,N-dimethylformamide (DMF)

  • Aniline derivatives (library)

  • Trifluoroacetic acid (TFA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Hydrazine monohydrate

  • Ethanol

SPS_Workflow Start Carboxy-polystyrene Resin Acyl_Chloride 1. Thionyl Chloride, DCM Resin-bound Acyl Chloride Start->Acyl_Chloride Acyl_Isothiocyanate 2. KSCN, THF Resin-bound Acyl-isothiocyanate Acyl_Chloride->Acyl_Isothiocyanate Thiourea 3. Aniline Derivative, DMF Resin-bound N-acyl, N'-phenyl-thiourea Acyl_Isothiocyanate->Thiourea Benzothiazole 4. TFA, DBU, DCM Resin-bound 2-acylamino-benzothiazole Thiourea->Benzothiazole Diversification 5a. (Optional) Further Elaboration (e.g., Cross-coupling) Benzothiazole->Diversification Cleavage 5b. Hydrazine in EtOH Cleavage Benzothiazole->Cleavage Diversification->Cleavage Proceed to Cleavage Final_Product 2-Aminobenzothiazole Product Cleavage->Final_Product

Solid-Phase Synthesis Workflow for 2-Aminobenzothiazole Libraries.
Step-by-Step Procedure

1. Preparation of Resin-Bound Acyl-isothiocyanate [1] a. Swell carboxy-polystyrene resin in DCM. b. Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride. c. Wash the resin thoroughly with DCM. d. Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (THF) to yield the resin-bound acyl-isothiocyanate. e. Wash the resin with THF and DCM and dry under vacuum.

2. Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas [1] a. Swell the acyl-isothiocyanate resin in DMF. b. Add a solution of the desired aniline derivative (from your library) in DMF to the resin. c. Agitate the mixture at room temperature. The reaction progress can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum. d. Wash the resin with DMF and DCM.

3. Cyclization to Form the Benzothiazole Scaffold [1] a. Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM. b. Agitate the mixture at room temperature. c. Wash the resin with DCM.

4. (Optional) Further Diversification [1] a. The resin-bound 2-acylamino-benzothiazole can be further functionalized at this stage. For example, if the aniline precursor contained a suitable functional group (e.g., a bromide), cross-coupling reactions can be performed.

5. Cleavage to Obtain the Final Product [1] a. Treat the resin with a solution of hydrazine monohydrate in ethanol.[1][2] b. Agitate the mixture. Microwave irradiation at 150 °C for 30 minutes can be employed to facilitate cleavage.[2] c. Filter the resin and collect the filtrate containing the 2-aminobenzothiazole product. d. Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the solid-phase synthesis of a small, focused library of 2-aminobenzothiazoles.

Table 1: Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization
EntryAnilineProductYield (%)
a3-Bromoaniline2-Amino-5- and 7-bromobenzothiazole (1:1 mixture)63
b2,5-Dichloroaniline2-Amino-4,7-dichlorobenzothiazole61
c3-Phenylaniline2-Amino-5-phenylbenzothiazole74

Note: Yields are for the isolated products after purification.

Table 2: Cross-Coupling Reactions of Resin-Bound Bromobenzothiazoles
EntryResin-Bound SubstrateCoupling PartnerConditionsProductYield (%)
15-Bromo-2-aminobenzothiazolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, DMF, 150 °C, 1h (Microwave)5-Phenyl-2-aminobenzothiazole34
27-Bromo-2-aminobenzothiazoleAnilinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 150 °C, 1h (Microwave)7-Anilino-2-aminobenzothiazole41

Note: Yields are for the isolated products after cleavage from the resin and purification.

Conclusion

The solid-phase synthesis protocols outlined in this document provide a reliable and adaptable framework for the generation of 2-aminobenzothiazole libraries. This methodology is well-suited for medicinal chemistry and drug discovery programs, enabling the efficient exploration of structure-activity relationships for this important class of heterocyclic compounds. The amenability of the solid-phase approach to automation further enhances its utility for high-throughput synthesis.

References

Application Notes and Protocols: 2-Amino-6-bromobenzothiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases. The strategic functionalization of the 2-aminobenzothiazole core allows for the development of selective and potent kinase inhibitors. 2-Amino-6-bromobenzothiazole, in particular, serves as a versatile starting material, with the bromine atom at the 6-position providing a convenient handle for introducing diverse substituents through cross-coupling reactions, thereby enabling the exploration of the chemical space around this scaffold.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block. It includes synthetic schemes, reaction protocols, and quantitative data on the inhibitory activities of selected compounds. Additionally, signaling pathway diagrams are provided to illustrate the mechanism of action of the synthesized inhibitors.

I. Synthesis of Kinase Inhibitor Scaffolds

The synthesis of kinase inhibitors based on the this compound core often involves an initial carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura cross-coupling, to introduce an aryl or heteroaryl moiety at the 6-position. This is typically followed by derivatization of the 2-amino group to introduce functionalities that can interact with the target kinase.

A. Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles

A general and efficient method for the synthesis of 2-amino-6-arylbenzothiazoles from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the benzothiazole ring.

Experimental Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction [1]

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, 1,4-dioxane/water, or DMF/water), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-arylbenzothiazole.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_amino_6_bromo This compound product 2-Amino-6-arylbenzothiazole 2_amino_6_bromo->product Suzuki Coupling aryl_boronic Arylboronic Acid aryl_boronic->product catalyst Pd(PPh₃)₄ catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O) solvent->product

Caption: Suzuki-Miyaura cross-coupling workflow.

B. Synthesis of Urea Derivatives

The 2-amino group of the benzothiazole scaffold is a key site for derivatization to enhance binding to the hinge region of kinases. The formation of urea derivatives is a common strategy to introduce hydrogen bond donors and acceptors.

Experimental Protocol 2: General Procedure for the Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)ureas [3][4]

  • To a solution of the 2-amino-6-arylbenzothiazole (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (Et₃N, 1.1 eq.).

  • The reaction mixture is cooled to 0 °C.

  • A solution of the desired isocyanate (1.05 eq.) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired urea derivative.

Urea_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_amino_6_aryl 2-Amino-6-arylbenzothiazole product N-(6-arylbenzo[d]thiazol-2-yl)urea 2_amino_6_aryl->product Urea Formation isocyanate Isocyanate isocyanate->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Synthesis of urea derivatives workflow.

II. Target Kinases and Inhibitory Data

Derivatives of this compound have been investigated as inhibitors of several important kinase targets implicated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

A. VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6][7] Inhibiting VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.

B. CDK2 Inhibitors

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[8][9] Dysregulation of CDK2 activity is a common feature of many cancers, making it an attractive target for therapeutic intervention.

Table 1: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Various Kinases

Compound IDTarget KinaseR¹ Group (at 6-position)R² Group (at 2-amino)IC₅₀ (nM)Reference
TAK-632B-RAFV600ECyano3-(trifluoromethyl)phenyl acetamide2.4[10]
TAK-632C-RAFCyano3-(trifluoromethyl)phenyl acetamide4.1[10]
Compound 8BB-RAFCyano3-fluorophenyl acetamide2.4[10]
Compound 8BVEGFR-2Cyano3-fluorophenyl acetamide160[10]

III. Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for appreciating the mechanism of action of the inhibitors.

A. VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[6][11] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, survival, and increased vascular permeability.[5][6]

VEGFR2_Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability

Caption: Simplified VEGFR-2 signaling pathway.

B. CDK2 Signaling Pathway

CDK2 activity is tightly regulated throughout the cell cycle. In the late G1 phase, Cyclin E binds to and activates CDK2. The CDK2/Cyclin E complex then phosphorylates various substrates, including the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[12] E2F then promotes the transcription of genes required for S-phase entry and DNA replication. In the S phase, CDK2 associates with Cyclin A to promote DNA replication.[8][9]

CDK2_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription S-Phase_Genes S-Phase_Genes E2F->S-Phase_Genes Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Binds & Activates CDK2->pRb Phosphorylates DNA_Replication DNA_Replication S-Phase_Genes->DNA_Replication

Caption: Simplified CDK2 signaling in G1/S transition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in this document provide a foundation for researchers to design and synthesize novel compounds targeting various kinases implicated in disease. The ability to readily modify the 6-position via Suzuki-Miyaura coupling, coupled with the derivatization of the 2-amino group, offers a powerful strategy for lead optimization and the development of next-generation kinase inhibitors.

References

Application Note: Comprehensive Analytical Characterization of 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-6-bromobenzothiazole (CAS No: 15864-32-1) is a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.[1][2] Its purity, identity, and stability are critical for successful downstream applications in research and drug development. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and data interpretation guidelines.

Physicochemical Properties: A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₅BrN₂S[3][4][5]
Molecular Weight 229.10 g/mol [4]
Appearance Solid, powder[6][7]
Melting Point 213-217 °C[6][8]
Solubility Soluble in Methanol, DMSO[3][7]
CAS Number 15864-32-1[9]

Overall Analytical Workflow

The characterization of this compound follows a logical progression from basic physical assessment to detailed structural elucidation and purity analysis. The following workflow ensures a comprehensive evaluation of the compound's identity and quality.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity & Stability cluster_3 Phase 4: Final Report A Sample of This compound B Physical Properties (Appearance, MP, Solubility) A->B C FT-IR Spectroscopy (Functional Groups) B->C D Mass Spectrometry (Molecular Weight & Formula) B->D E NMR Spectroscopy (¹H & ¹³C, Connectivity) B->E F HPLC (Purity & Quantification) E->F G Elemental Analysis (Elemental Composition) E->G H Thermal Analysis (Stability & Transitions) E->H I Certificate of Analysis F->I G->I H->I

Caption: Logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. These analyses are crucial for verifying the correct isomeric form and confirming the compound's identity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

  • Instrumentation: Use a 300 MHz or 500 MHz NMR spectrometer.[3][10]

  • Acquisition (¹H NMR): Acquire the proton spectrum using standard parameters. Reference the spectrum to the residual DMSO peak (δ ~2.50 ppm).

  • Acquisition (¹³C NMR): Acquire the carbon spectrum with proton decoupling. Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Data Presentation:

Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.75 s 1H Aromatic H (H7)
~7.40 d 1H Aromatic H (H4)
~7.25 dd 1H Aromatic H (H5)

| ~7.20 | s (broad) | 2H | -NH₂ |

Table 2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆)[11]

Chemical Shift (δ ppm) Assignment
~168 C2 (C-NH₂)
~151 C7a
~134 C4
~130 C3a
~125 C5
~121 C7

| ~112 | C6 (C-Br) |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[10]

  • Acquisition: Infuse the sample solution directly or via an LC system. Acquire the full scan mass spectrum.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and observe the A+2 isotopic peak, which should be of nearly equal intensity to the monoisotopic peak, confirming the presence of one bromine atom.

Data Presentation:

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (m/z) Observed Mass (m/z) Description
[C₇H₅⁷⁹BrN₂S+H]⁺ 228.9435 ~228.94 Monoisotopic peak

| [C₇H₅⁸¹BrN₂S+H]⁺ | 230.9415 | ~230.94 | Isotopic peak (A+2) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the this compound molecule. It is used to confirm the presence of the amine (N-H), aromatic (C-H, C=C), and thiazole (C=N, C-S) moieties.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.[9] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with known functional group frequencies.

Data Presentation:

Table 4: Characteristic FT-IR Absorption Bands[12][13]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3250 N-H Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic Ring
~1630 C=N Stretch Thiazole Ring
1550 - 1450 C=C Stretch Aromatic Ring
~1275 C-S Stretch Thiazole Ring

| ~815 | C-H Bending | Aromatic (para-substituted) |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of this compound and for quantitative analysis. A reverse-phase method can effectively separate the main compound from potential impurities arising from synthesis or degradation.

HPLC_Method_Development A Goal: Purity Assessment B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Selection A: 0.1% Formic Acid in Water B: Methanol or Acetonitrile B->C D Optimize Gradient/Isocratic Elution (Ensure good peak shape & resolution) C->D E Set Detection Wavelength (e.g., 254 nm or λmax) D->E F Method Validation (Linearity, Precision, Accuracy) E->F

Caption: Workflow for developing an HPLC purity method.

Experimental Protocol:

  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.

  • Chromatographic Conditions: The following provides a typical starting point for method development.[10][14]

Data Presentation:

Table 5: Typical HPLC Method Parameters

Parameter Condition
Column Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient e.g., Start at 30% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm (or determined λmax)

| Injection Volume | 10 µL |

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Elemental and Thermal Analysis

Application Note: Elemental analysis provides an orthogonal confirmation of the empirical formula by determining the mass percentages of C, H, N, and S. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability, confirm the melting point, and detect the presence of residual solvents or hydrates.

Experimental Protocols:

  • Elemental Analysis: The sample is subjected to high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the elemental composition.

  • DSC: A small, weighed amount of the sample is heated in a sealed pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured relative to an empty reference pan.

  • TGA: A small, weighed amount of the sample is heated on a microbalance at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in mass is recorded as a function of temperature.

Data Presentation:

Table 6: Elemental Analysis Data

Element Theoretical % Found %
Carbon (C) 36.70 (Experimental Value)
Hydrogen (H) 2.20 (Experimental Value)
Nitrogen (N) 12.23 (Experimental Value)

| Sulfur (S) | 14.00 | (Experimental Value) |

Table 7: Expected Thermal Analysis Results

Technique Observation Interpretation
DSC Sharp endothermic peak Corresponds to the melting point (213-217 °C)[6]
TGA No significant mass loss before melting Indicates absence of residual solvent/water

| TGA | Onset of mass loss at T > 220 °C | Indicates the decomposition temperature |

References

Multicomponent Reactions Involving 2-Aminobenzothiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminobenzothiazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique structure, featuring a fused benzene and thiazole ring with an amino group at the 2-position, allows it to interact with diverse biological targets, leading to the development of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] Multicomponent reactions (MCRs) are a powerful tool in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step.[2][3] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds.[4][5] This document provides detailed application notes and experimental protocols for key multicomponent reactions involving 2-aminobenzothiazole.

Application Note 1: One-Pot Synthesis of 4H-Pyrimido[2,1-b]benzothiazoles

The synthesis of pyrimido[2,1-b]benzothiazole derivatives via a one-pot, three-component reaction is a prominent example of the utility of 2-aminobenzothiazole in MCRs. This reaction typically involves the condensation of 2-aminobenzothiazole, various aldehydes, and an active methylene compound (such as a β-ketoester or β-diketone).[6] The resulting fused heterocyclic system is of significant interest due to its potential therapeutic applications. The efficiency, high atom economy, and ability to be performed under solvent-free or green conditions make this method highly attractive for sustainable chemical synthesis.[4][6]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-Aminobenzothiazole R2 Aldehyde (R-CHO) I2 Michael Addition R1->I2 R3 Active Methylene Compound I1 Knoevenagel Condensation R2->I1 R3->I1 I1->I2 I3 Intramolecular Cyclization & Dehydration I2->I3 P 4H-Pyrimido[2,1-b] benzothiazole I3->P

Caption: A simplified workflow for the three-component synthesis of 4H-pyrimido[2,1-b]benzothiazoles.

Data Presentation: Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives

The following table summarizes the results of a one-pot, three-component synthesis of various 4H-pyrimido[2,1-b]benzothiazole derivatives under solvent-free conditions.

EntryAldehyde (1 mmol)Active Methylene Compound (1 mmol)ConditionsTime (h)Yield (%)
1BenzaldehydeDiethyl malonate60°C, Solvent-free572
24-ChlorobenzaldehydeDiethyl malonate60°C, Solvent-free668
34-MethoxybenzaldehydeDiethyl malonate60°C, Solvent-free5.570
4BenzaldehydeEthyl acetoacetate60°C, Solvent-free465
54-NitrobenzaldehydeEthyl acetoacetate60°C, Solvent-free4.560
Data adapted from a representative solvent-free synthesis protocol.[6][7]
Experimental Protocol: General Procedure for Solvent-Free Synthesis

This protocol describes a green chemistry approach for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives.[6]

Materials:

  • 2-Aminobenzothiazole (1 mmol, 150.2 mg)

  • Selected aldehyde (1 mmol)

  • Active methylene compound (e.g., diethyl malonate) (1 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Petroleum ether and ethyl acetate (for TLC eluent and washing)

  • Diethyl ether

Procedure:

  • Combine 2-aminobenzothiazole (1 mmol), the desired aldehyde (1 mmol), and the active methylene compound (1 mmol) in a 25 mL round-bottom flask.[6]

  • Heat the mixture at 60°C with continuous stirring under solvent-free conditions for the time specified in the data table (typically 4-6 hours).[6]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a petroleum ether:ethyl acetate (1:2) eluent system.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the resulting mixture 2-3 times with a solution of water and diethyl ether to remove any unreacted starting materials.[6]

  • The resulting solid product is typically of high purity and can be collected by filtration, then dried under vacuum.[6]

Application Note 2: Four-Component Synthesis of Functionalized 2-Pyrrolidinones

A more complex MCR involves the one-pot, four-component reaction between 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate), and a cyclic secondary amine (e.g., piperidine).[8][9] This reaction efficiently constructs highly functionalized 2-pyrrolidinone scaffolds containing both benzothiazolyl and piperidinyl/pyrrolidinyl units.[9] Such complex structures are valuable in high-throughput screening for novel therapeutic agents.

Data Presentation: Synthesis of Pyrrolidinone Derivatives

The table below presents the yields for various pyrrolidinone derivatives synthesized via the four-component reaction, highlighting the impact of different aromatic aldehydes.

EntryAromatic Aldehyde (R)ProductTime (h)Yield (%)
1C₆H₅1a4870
24-Me-C₆H₄1b4865
34-MeO-C₆H₄1c4868
44-Cl-C₆H₄1d4872
54-Br-C₆H₄1e4869
63-NO₂-C₆H₄1f4853
Reaction conditions: 2-aminobenzothiazole (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), aromatic aldehyde (2.0 mmol), piperidine (3.0 mmol) in ethanol (10.0 mL), stirred at room temperature for 20 min, then heated at 50–60 °C.[9]
Experimental Protocol: General Procedure for Four-Component Synthesis

This protocol details the synthesis of functionalized 2-pyrrolidinones.[9]

Materials:

  • 2-Aminobenzothiazole (2.0 mmol, 300.4 mg)

  • Dimethyl acetylenedicarboxylate (2.0 mmol, 284.2 mg)

  • Aromatic aldehyde (e.g., benzaldehyde) (2.0 mmol, 212.2 mg)

  • Piperidine (3.0 mmol, 255.4 mg)

  • Ethanol (10.0 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle/oil bath

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzothiazole (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), the selected aromatic aldehyde (2.0 mmol), and piperidine (3.0 mmol) to ethanol (10.0 mL).[9] Note: In this reaction, the excess piperidine also acts as a base catalyst.[9]

  • Stir the mixture at room temperature for approximately 20 minutes.[9]

  • Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.[9]

  • Monitor the reaction progress by TLC to confirm the consumption of starting materials.

  • After the reaction period, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with cold ethanol to remove impurities and obtain the final product.[9]

Strategic Workflows for MCR-based Drug Discovery

The power of multicomponent reactions in a research and drug development setting lies in their amenability to creating large, diverse libraries of related compounds for biological screening. By systematically varying each of the input components, researchers can efficiently explore a vast chemical space.

G A Reactant Selection B One-Pot Multicomponent Reaction A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up & Isolation C->D E Purification (Chromatography/ Recrystallization) D->E F Structural Characterization (NMR, MS) E->F G Final Product F->G

Caption: A general experimental workflow for multicomponent reactions.

G cluster_inputs Variable Inputs cluster_outputs Compound Library for Screening A 2-Aminobenzothiazole Derivatives (A1, A2...) MCR Multicomponent Reaction Core A->MCR B Aldehydes (B1, B2, B3...) B->MCR C Active Methylene Compounds (C1, C2...) C->MCR Lib Diverse Library (A1B1C1, A1B1C2, A1B2C1, A2B1C1...) MCR->Lib

Caption: Logical diagram for diversity-oriented synthesis using MCRs.

References

Application Notes and Protocols for 2-Amino-6-bromobenzothiazole in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-6-bromobenzothiazole as a versatile ligand in the synthesis and application of organometallic complexes. Detailed protocols for the synthesis of representative rhodium and palladium complexes are provided, along with expected characterization data and potential applications in catalysis and medicinal chemistry.

Synthesis of Organometallic Complexes

This compound serves as an excellent ligand for various transition metals, primarily coordinating through the thiazole nitrogen. Below are protocols for the synthesis of a Rhodium(I) carbonyl complex and a Palladium(II) dichloride complex.

Synthesis of Dicarbonylchloro(this compound)rhodium(I) - [Rh(CO)₂(L)Cl]

This protocol is based on the established synthesis of similar Rh(I) thiazole complexes with potential antitumor properties.[1][2]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve Rhodium(I) carbonyl chloride dimer, [Rh(CO)₂Cl]₂, in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • In a separate flask, dissolve an equimolar amount of this compound (L) in the same solvent.

  • Slowly add the ligand solution to the rhodium precursor solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours.

  • The formation of the product may be indicated by a color change.

  • Reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding a non-polar solvent like hexane.

  • Filter the resulting solid, wash with hexane, and dry under vacuum.

Logical Workflow for Rh(I) Complex Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Rh_precursor [Rh(CO)₂Cl]₂ in CH₂Cl₂ Mixing Mix and stir (2-4 hours, RT) Rh_precursor->Mixing Ligand This compound in CH₂Cl₂ Ligand->Mixing Evaporation Reduce solvent Mixing->Evaporation Precipitation Add hexane Evaporation->Precipitation Filtration Filter and dry Precipitation->Filtration Product [Rh(CO)₂(L)Cl] Filtration->Product

Caption: Synthesis of the Rh(I) complex.
Synthesis of Dichloro-bis(this compound)palladium(II) - [Pd(L)₂Cl₂]

This protocol is adapted from the synthesis of analogous palladium(II) complexes with 2-amino-6-methylbenzothiazole and 2-amino-6-chlorobenzothiazole.[1][2]

Experimental Protocol:

  • Dissolve palladium(II) chloride (PdCl₂) in a minimal amount of a coordinating solvent like dimethylformamide (DMF) or a mixture of methanol and hydrochloric acid.

  • In a separate flask, dissolve two equivalents of this compound (L) in a suitable solvent such as ethanol or methanol.

  • Heat both solutions gently to ensure complete dissolution.

  • Slowly add the palladium salt solution to the ligand solution with vigorous stirring.

  • A precipitate should form upon mixing or after a short period of stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the solid product sequentially with the reaction solvent, water, and diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product in a desiccator over silica gel.

Signaling Pathway for Pd(II) Complex Formation:

PdCl2 PdCl₂ Solution Mixing Addition and Stirring (12-24h, RT) PdCl2->Mixing Ligand This compound (2 equivalents) Ligand->Mixing Precipitation Precipitate Formation Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product [Pd(L)₂Cl₂] Filtration->Product

Caption: Formation of the Pd(II) complex.

Characterization Data

The synthesized organometallic complexes can be characterized using various spectroscopic and analytical techniques. The following tables summarize the expected data for the rhodium and palladium complexes.

Table 1: Spectroscopic Data for [Rh(CO)₂(L)Cl] and [Pd(L)₂Cl₂] (L = this compound)

ComplexTechniqueExpected Key Signals
[Rh(CO)₂(L)Cl] FT-IR (cm⁻¹) ν(CO): ~2090 and ~2015 (cis-carbonyl stretching) ν(N-H): ~3400-3300 (amine stretching) ν(C=N): ~1630 (thiazole ring)
¹H NMR Aromatic protons of the benzothiazole ring, downfield shift upon coordination. Broad singlet for the -NH₂ protons.
[Pd(L)₂Cl₂] FT-IR (cm⁻¹) ν(N-H): Shift to lower frequency compared to free ligand upon coordination. ν(C=N): Shift in the thiazole ring stretching frequency. ν(Pd-N): ~450-500
¹H NMR Downfield shift of aromatic and amine protons upon coordination to the palladium center.
¹³C NMR Shifts in the resonances of the benzothiazole ring carbons, particularly those close to the coordinating nitrogen atom.

Note: Specific peak positions may vary depending on the solvent and instrument used. Data for the Rh(I) complex is inferred from general knowledge of similar complexes, as detailed experimental data from the literature is limited.

Table 2: Elemental Analysis and Physical Properties

ComplexFormulaCalculated %CCalculated %HCalculated %NAppearance
[Rh(CO)₂(L)Cl] C₉H₅BrClN₂O₂RhSCalculateCalculateCalculateYellow to orange solid
[Pd(L)₂Cl₂] C₁₄H₁₀Br₂Cl₂N₄PdS₂CalculateCalculateCalculateYellow to brown solid

Note: Researchers should perform elemental analysis on their synthesized complexes to confirm purity and composition.

Applications in Organometallic Chemistry

Catalysis: Suzuki-Miyaura Cross-Coupling Reactions

While stable palladium-2-amino-6-bromobenzothiazole complexes are not typically isolated as pre-catalysts for Suzuki reactions, the ligand itself can be used in situ with a palladium source. However, the primary application found in the literature involves using this compound as a substrate in palladium-catalyzed Suzuki cross-coupling reactions to synthesize 2-amino-6-arylbenzothiazoles, which have shown potent biological activities.[3]

Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound, 1.1 equivalents of the desired arylboronic acid, and 2 equivalents of a base (e.g., K₃PO₄ or Cs₂CO₃).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand.

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic acid + Base Degas Degas with Ar/N₂ Reactants->Degas Catalyst Palladium Catalyst Catalyst->Degas Solvent Solvent System Solvent->Degas Heat Heat (80-100 °C) Degas->Heat Workup Aqueous Work-up Heat->Workup Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-Amino-6-arylbenzothiazole Purification->Product

Caption: Suzuki-Miyaura coupling workflow.
Medicinal Chemistry and Drug Development

Organometallic complexes of 2-aminobenzothiazole derivatives have garnered interest for their potential therapeutic applications.

  • Enzyme Inhibition: The organic derivatives synthesized from this compound have shown biological activity. For instance, 2-amino-6-arylbenzothiazoles have demonstrated potent urease enzyme inhibition and nitric oxide scavenging activities.[3]

The development of organometallic drugs is an active area of research. The coordination of a metal center to a biologically active ligand like this compound can modulate its therapeutic properties, offering opportunities for the design of novel drug candidates. The general workflow for evaluating the biological activity of these complexes is outlined below.

Logical Relationship for Biological Evaluation:

Complex Organometallic Complex ([Rh(CO)₂(L)Cl] or [Pd(L)₂Cl₂]) InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Complex->InVitro InVivo In Vivo Models (e.g., Animal tumor models) InVitro->InVivo SAR Structure-Activity Relationship Studies InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: Biological evaluation workflow.

References

Application Notes and Protocols: Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro anthelmintic evaluation, and proposed mechanism of action of 2-amino-6-substituted benzothiazoles. The following protocols and data are compiled from recent studies and are intended to guide further research and development in this area.

Overview

Benzothiazole and its derivatives are recognized as significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[1] Specifically, 2-aminobenzothiazole derivatives have garnered attention for their potential as novel anthelmintic agents.[1] Helminth infections remain a major global health issue, particularly in tropical regions, necessitating the development of new, effective, and less toxic chemotherapeutic agents.[1] This document outlines the anthelmintic activity of various 6-substituted 2-aminobenzothiazole analogs, providing experimental data and detailed protocols for their evaluation.

Data Presentation: Anthelmintic Activity

The anthelmintic activity of synthesized 2-amino-6-substituted benzothiazole derivatives is typically evaluated in vitro using adult Indian earthworms (Pheretima posthuma), which have anatomical and physiological resemblance to intestinal roundworms. The primary endpoints measured are the time to paralysis and the time to death of the worms upon exposure to the test compounds.

Table 1: Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles

Compound ID6-SubstituentConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)Reference
1 -H229.3459.46[2]
521.1251.28[2]
2 -CH3231.2463.29[2]
523.5653.49[2]
3 -OCH3233.4865.12[2]
525.2155.32[2]
4 -NO2224.1154.21[2]
516.4246.52[2]
5 -Cl227.2357.54[2]
519.3849.12[2]
Mebendazole Standard219.2149.34[2]
(Standard)511.4941.21[2]

Data presented as mean values.

Experimental Protocols

General Synthesis of 2-Amino-6-Substituted Benzothiazoles

A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.

Protocol 3.1.1: Synthesis

  • Cool glacial acetic acid (20 mL) to below room temperature.

  • Add potassium thiocyanate (0.08 mol) and the appropriately substituted aniline (0.01 mol) to the cooled acetic acid.

  • Place the mixture in a water bath and stir continuously.

  • Add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not exceed room temperature.

  • Continue stirring for an additional 2-3 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-6-substituted benzothiazole.

In Vitro Anthelmintic Activity Assay

This protocol details the procedure for evaluating the anthelmintic efficacy of the synthesized compounds using Pheretima posthuma.

Protocol 3.2.1: Earthworm Assay

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds and a standard drug (e.g., Albendazole or Mebendazole) at concentrations of 25 mg/mL and 50 mg/mL in a suitable solvent like dimethylformamide (DMF).[3]

  • Worm Collection and Acclimatization:

    • Collect adult Indian earthworms (Pheretima posthuma) of approximately the same size.

    • Wash the worms with normal saline to remove any adhering fecal matter.

    • Acclimatize the worms to laboratory conditions for 24 hours in normal saline.

  • Experimental Setup:

    • Place individual worms in separate petri dishes containing 25 mL of the prepared test or standard drug solutions.

    • Use a control group with the solvent (e.g., DMF) and a negative control with normal saline.

  • Observation:

    • Observe the worms and record the time taken for the first signs of paralysis (no movement except when shaken vigorously).

    • Continue observation and record the time of death, confirmed by placing the worms in warm water (50°C) and observing for any movement.

  • Data Analysis:

    • Record the mean time for paralysis and death for each compound and concentration.

    • Compare the activity of the test compounds with the standard drug.

Proposed Mechanism of Action and Signaling Pathway

The anthelmintic action of benzimidazoles, which are structurally similar to benzothiazoles, is known to involve the inhibition of tubulin polymerization.[4] This disruption of microtubule formation in the parasite's intestinal cells leads to impaired glucose uptake and eventual cell death. It is hypothesized that 2-amino-6-substituted benzothiazoles may share a similar mechanism of action.

Proposed Signaling Pathway: Inhibition of Tubulin Polymerization

The diagram below illustrates the proposed mechanism by which 2-amino-6-substituted benzothiazoles may exert their anthelmintic effect through the inhibition of tubulin polymerization.

G cluster_parasite Parasite Intestinal Cell Benzothiazole 2-Amino-6-substituted Benzothiazole Tubulin β-Tubulin Subunit Benzothiazole->Tubulin Binds to Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Required for CellDeath Cell Death / Paralysis GlucoseUptake->CellDeath Leads to G cluster_synthesis Synthesis cluster_evaluation Anthelmintic Evaluation start Substituted Aniline + KSCN + Bromine reaction Thiocyanation/ Cyclization start->reaction product 2-Amino-6-substituted Benzothiazole reaction->product assay In Vitro Assay (Pheretima posthuma) product->assay Screening data Record Paralysis & Death Times assay->data analysis Data Analysis & Comparison to Standard data->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-bromobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classical method is the reaction of 4-bromoaniline with a thiocyanate salt, such as potassium or sodium thiocyanate, in the presence of bromine and glacial acetic acid.[1][2][3] This reaction, a variation of the Hugerschoff synthesis, proceeds through the formation of a thiourea intermediate followed by oxidative cyclization.

Q2: My reaction has a low yield. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in 4-bromoaniline can interfere with the reaction.

  • Reaction Temperature: Poor temperature control during the addition of bromine can lead to the formation of side products.

  • Incomplete Thiourea Formation: Insufficient reaction time before the addition of the cyclizing agent (bromine) can result in a lower yield.

  • Improper Stoichiometry: Incorrect molar ratios of the reactants can leave unreacted starting materials.

Q3: What are the common side products in this synthesis?

A3: A common side reaction, particularly if using an aniline that is not substituted at the para-position, is the thiocyanation of the aromatic ring instead of the desired reaction at the amino group.[2] Other potential byproducts can arise from over-bromination or decomposition of intermediates if the reaction temperature is not properly controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[3] By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the best way to purify the final product?

A5: The crude this compound can be purified by recrystallization, often from ethanol.[3] For higher purity, column chromatography using a solvent system such as ethyl acetate and n-hexane is also a viable option.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution Visual/Analytical Cues
Low or No Product Formation Poor quality of 4-bromoaniline: The starting material may be old or contain impurities.Use freshly distilled or recrystallized 4-bromoaniline. Ensure the material is completely dry.Starting material appears discolored (e.g., dark brown). TLC analysis shows multiple spots for the starting material.
Inefficient thiourea formation: The reaction between 4-bromoaniline and potassium thiocyanate may be incomplete before the addition of bromine.Increase the stirring time after adding potassium thiocyanate and before adding bromine. Ensure adequate mixing.TLC analysis shows a significant amount of unreacted 4-bromoaniline after the expected reaction time for thiourea formation.
Incorrect temperature control: The temperature during bromine addition may be too high, leading to side reactions.Maintain the reaction temperature below 10°C, preferably in an ice bath, during the dropwise addition of bromine.[5]The reaction mixture darkens significantly or shows fuming upon bromine addition.
Formation of an Orange Precipitate This is often the desired intermediate or product precipitating from the reaction mixture. This is a normal observation in many published procedures. The precipitate is typically collected and then further processed.[6]A distinct color change and the formation of a solid are observed.
Product is Difficult to Purify Presence of multiple side products: Poor reaction conditions can lead to a complex mixture of products.Optimize the reaction temperature and stoichiometry. For purification, column chromatography may be necessary to separate closely related compounds.TLC analysis shows multiple product spots that are difficult to separate by simple recrystallization.
Inconsistent Yields Variability in reagent quality or reaction setup: Minor changes in reagent purity, solvent water content, or reaction temperature can lead to inconsistent results.Standardize the procedure by using reagents from the same batch, ensuring solvents are dry, and carefully controlling the reaction temperature with a reliable thermometer and cooling bath.Run-to-run variations in yield despite following the same procedure.

Data Presentation

The following tables summarize quantitative data from various synthetic protocols for 2-aminobenzothiazole derivatives, highlighting the impact of different reaction conditions on the final yield.

Table 1: Influence of Starting Material on Yield in Aminobenzothiazole Synthesis

Starting AnilineReagentsSolventTemperatureYield (%)
4-bromoanilineKSCN, Br₂Acetic AcidRoom TempNot specified
p-toluidineNaSCN, SO₂Cl₂Chlorobenzene30-100°C64-67%
4-substituted anilinesKSCN, Br₂Acetic Acid0°C to rtHigh yields reported
p-chlorophenylthioureaH₂SO₄, HBr-45-70°C87.7% (sulfate salt)

Table 2: Comparison of Different Synthetic Approaches

MethodKey ReagentsTypical YieldKey Advantages
Hugerschoff Reaction (from arylthiourea)Arylthiourea, BromineOften highGood for substituted anilines
One-pot from AnilineAniline, KSCN, BromineModerate to highFewer synthetic steps
Solid-Phase SynthesisResin-bound isothiocyanateGood overall yieldAmenable to library synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-bromoaniline

This protocol is a generalized procedure based on common literature methods.[1][3][4]

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2-4 equivalents) to the solution and stir the mixture at room temperature.

  • Cool the reaction mixture in an ice bath to below 10°C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Neutralize the mixture with a base (e.g., 10% NaOH solution) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_purification start Dissolve 4-bromoaniline in Acetic Acid add_kscn Add KSCN and Stir start->add_kscn cool Cool to < 10°C add_kscn->cool add_br2 Dropwise Addition of Br2 in Acetic Acid cool->add_br2 stir_rt Stir at Room Temperature add_br2->stir_rt quench Pour into Water stir_rt->quench neutralize Neutralize with Base quench->neutralize filter_dry Filter and Dry neutralize->filter_dry recrystallize Recrystallize from Ethanol filter_dry->recrystallize end Pure 2-Amino-6- bromobenzothiazole recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes cluster_solutions low_yield Low Yield Observed impure_sm Impure Starting Material low_yield->impure_sm Check Purity bad_temp Improper Temperature Control low_yield->bad_temp Review Temp Logs incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Analyze by TLC bad_stoich Incorrect Stoichiometry low_yield->bad_stoich Review Calculations purify_sm Purify/Verify Starting Material impure_sm->purify_sm control_temp Maintain < 10°C during Bromine Addition bad_temp->control_temp increase_time Increase Reaction Time or Improve Mixing incomplete_rxn->increase_time check_calcs Verify Molar Ratios bad_stoich->check_calcs

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling conditions for 2-Amino-6-bromobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the Suzuki coupling of this compound?

A1: A typical starting point for the Suzuki coupling of this compound involves a palladium catalyst, a base, and a suitable solvent system. A common catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2][3] A variety of bases can be used, with potassium phosphate (K₃PO₄) being a frequently employed option.[1][2][3] The reaction is often performed in a mixture of an organic solvent and water, such as a 4:1 ratio of toluene/water or 1,4-dioxane/water.[1][2] The reaction is typically heated, often around 95-100°C.[1][2][4]

Q2: My reaction is sluggish or shows low conversion. What are the first parameters I should adjust?

A2: If you are experiencing low conversion, consider the following adjustments:

  • Temperature: Many Suzuki couplings require heating. If your reaction is slow at a lower temperature, cautiously increasing it may improve the reaction rate.[5]

  • Base: The choice and amount of base are critical. Insufficient base can stall the reaction. Switching to a stronger base or ensuring the base is finely powdered and dry can improve results.[5] Potassium phosphate (K₃PO₄) is an effective base for this coupling.[1][2]

  • Solvent: The solvent can significantly influence the reaction outcome. If one solvent system is not working, trying another, such as 1,4-dioxane or DMF, may be beneficial.[1]

  • Catalyst/Ligand: If basic optimization fails, consider a more active catalyst system. Using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can improve the efficiency of the oxidative addition step, especially for less reactive aryl bromides.[6][7]

Q3: I am observing significant side products. What are the common side reactions and how can I minimize them?

A3: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl bromide.[5][8]

  • Homocoupling: This is often caused by the presence of oxygen.[5][8] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[9][10] Using a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue.[5]

  • Dehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[5][8] Potential hydride sources include amine bases or alcohol solvents.[5][8] If dehalogenation is a problem, consider using a carbonate or phosphate base and an aprotic solvent.[5]

Q4: My reaction mixture turns black. What does this indicate and is it a problem?

A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst.[5][11] This can lead to a stalled or incomplete reaction. To prevent catalyst decomposition, ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and that the reaction mixture is well-stirred to avoid localized high concentrations of reagents.[5]

Q5: The amino group on my benzothiazole seems to be causing issues. How does it affect the reaction?

A5: The free amino group can potentially coordinate to the palladium catalyst, which can inhibit its activity.[4][12] While many Suzuki couplings with aminopyridines and related heterocycles proceed without protection, in some challenging cases, N-protection of the amino group might be considered.[12] However, for this compound, successful couplings have been reported without protection.[1][2][3][13]

Troubleshooting Guides

Problem: Low to No Product Formation

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

start Low/No Product check_reagents Verify Reagent Quality (Aryl Boronic Acid, Base, Solvent) start->check_reagents Start Here check_catalyst Evaluate Catalyst/Ligand (Activity, Loading) check_reagents->check_catalyst Reagents OK? solution Improved Yield check_reagents->solution Reagent Issue Found & Fixed optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_catalyst->optimize_conditions Catalyst OK? check_catalyst->solution Catalyst Issue Found & Fixed troubleshoot_side_reactions Investigate Side Reactions (Dehalogenation, Homocoupling) optimize_conditions->troubleshoot_side_reactions Still Low Yield? optimize_conditions->solution Conditions Optimized troubleshoot_side_reactions->solution

Caption: Troubleshooting workflow for low product yield.

Problem: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate indicates that the palladium catalyst is crashing out of the solution, leading to a loss of catalytic activity.

start Palladium Black Observed check_ligand Check Ligand:Pd Ratio (Increase if needed, typically 1:1 to 4:1) start->check_ligand check_stirring Ensure Adequate Stirring (Prevent localized high concentrations) check_ligand->check_stirring Ratio OK? solution Stable Catalyst, Improved Reaction check_ligand->solution Ratio Adjusted check_temp Lower Reaction Temperature (If excessively high) check_stirring->check_temp Stirring OK? check_stirring->solution Stirring Improved check_degassing Verify Thorough Degassing (Oxygen can promote decomposition) check_temp->check_degassing Temp OK? check_temp->solution Temp Lowered check_degassing->solution

Caption: Troubleshooting catalyst decomposition.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of this compound with various Aryl Boronic Acids/Esters.[1][2]
EntryAryl Boronic Acid/EsterSolventYield (%)
1p-tolylboronic acidToluene/H₂O (4:1)Moderate
24-chlorophenylboronic acidToluene/H₂O (4:1)72
34-methoxyphenylboronic acidDMF64
43,5-bis(trifluoromethyl)phenylboronic acid pinacol ester1,4-dioxaneHigh
5Phenylboronic acidToluene/H₂O (4:1)75

Conditions: this compound (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), solvent/H₂O (4:1 where applicable), 95°C, 31 h.[1][2]

Experimental Protocols

General Experimental Protocol for the Suzuki Coupling of this compound[1][2]

This protocol is a representative method and may require optimization for specific substrates.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine Reactants: This compound, Aryl Boronic Acid, K3PO4, and Pd(PPh3)4 in a flask. b Add Solvent (e.g., Toluene/H2O 4:1) a->b c Degas the mixture b->c d Heat to 95°C with vigorous stirring c->d e Monitor reaction by TLC/LC-MS d->e f Cool to room temperature e->f g Dilute with Ethyl Acetate & Water f->g h Separate layers, extract aqueous phase g->h i Dry organic layer and concentrate h->i j Purify by column chromatography i->j

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 95-100°C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

References

Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of 2-aminobenzothiazole derivatives.

Q1: What are the most common impurities in a crude sample of a 2-aminobenzothiazole derivative? Common impurities can include unreacted starting materials, reagents, side products from the synthesis, and residual solvents trapped in the crude product.[1][2]

Q2: My purified 2-aminobenzothiazole sample is discolored (e.g., yellow, brown). What is the cause and how can I fix it? Discoloration often indicates the presence of minor, highly colored impurities, which may arise from oxidation or side reactions.[1][3] 2-aminobenzothiazole and its derivatives can be susceptible to oxidation, potentially forming 2-azobenzothiazoles or other colored products.[3]

Solutions:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. It is essential to filter the hot solution to remove the charcoal before allowing it to cool.[1]

  • Repeat Purification: A second recrystallization or passing the compound through a short plug of silica gel with an appropriate solvent can effectively remove these impurities.[1]

  • Check for Stability: Ensure the compound is stable under the purification conditions, as some derivatives may be sensitive to heat or light.[1]

Q3: I am experiencing low yields after purification. What are the likely causes? Low yields can result from several factors during the purification process:[1]

  • Sub-optimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent, a significant amount will remain in the mother liquor.[1]

  • Multiple Purification Steps: Each purification step, such as successive recrystallizations or chromatographic separations, inevitably leads to some material loss.[1]

  • Incomplete Precipitation/Crystallization: Ensure the solution is sufficiently cooled (an ice bath can help) and given enough time for the product to crystallize fully.[1]

  • Transfer Losses: Be mindful of material lost during transfers between flasks and filtration funnels.[1]

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do? "Oiling out" happens when the dissolved compound separates from the solution as a liquid instead of a solid. This is common if the compound's melting point is lower than the boiling point of the solvent.[1]

Solutions:

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce saturation before allowing it to cool slowly again.[1]

  • Change the Solvent System: Try a different solvent or a solvent-pair system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[1]

Q5: No crystals are forming even after my solution has cooled completely. How can I induce crystallization? This typically means the solution is not supersaturated, often because too much solvent was used.[1]

Solutions to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If available, add a tiny crystal from a previous pure batch to initiate crystallization.[1]

  • Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[1]

G start Recrystallization Problem oiled_out Compound 'Oiled Out' start->oiled_out no_crystals No Crystals Form start->no_crystals reheat Re-heat solution, add more solvent, cool slowly oiled_out->reheat Try First change_solvent Change solvent or use solvent-pair oiled_out->change_solvent If persists induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce Try First reduce_vol Reduce solvent volume and re-cool no_crystals->reduce_vol If induction fails success Success: Filter & Dry Crystals reheat->success change_solvent->success induce->success reduce_vol->success

Caption: Decision-making process for troubleshooting common recrystallization problems.[1]

Q6: My compound is unstable on silica gel. What are my options? Some 2-aminobenzothiazole derivatives, especially those with acid-sensitive groups, can degrade on standard silica gel.[4]

Solutions:

  • Test Stability: First, test the stability by spotting your compound on a silica TLC plate and letting it sit for an hour before eluting. If degradation (streaking or new spots) is observed, consider alternatives.[4]

  • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base like triethylamine. You can also add a small amount (0.1-1%) of triethylamine or pyridine to the eluent.[4]

  • Alternative Stationary Phases: Switch to a more inert stationary phase such as neutral alumina or Florisil.[4]

Quantitative Data Summary

The following tables provide key data for the purification of 2-aminobenzothiazole and its derivatives.

Table 1: Common Solvents for Purification

Purification Method Solvent / Solvent System Application Notes
Recrystallization Ethanol A common and effective solvent for many derivatives.[1][2]
Recrystallization Methanol Used successfully for some 2-aminobenzothiazoles.[1][2]
Recrystallization Chloroform Used for crystallizing certain synthesized derivatives.[1]
Recrystallization Acetone/Water Used as an antisolvent system for purification.[1][5]
Column Chromatography Ethyl acetate / n-hexane A standard gradient system for separating less polar derivatives.[1][6]
Column Chromatography Chloroform Used as an eluent for purifying various derivatives.[1]

| Column Chromatography | Methanol / Dichloromethane | A common choice for more polar compounds.[2][7] |

Table 2: Example Purification Yields and Melting Points

Compound Purification Method Yield Melting Point (°C)
(1'-chloroacetyl)-2-aminobenzothiazole Column Chromatography (CHCl₃), Recrystallization (Ethanol) 75% 140 - 143
2-Amino-4-bromobenzothiazole Column Chromatography (EtOAc/n-hexane), Recrystallization (Ethanol) 63% 182 - 184
2-Amino-5-bromobenzothiazole Recrystallization (Ethanol) 70% 195 - 197
Derivative 3a Column Chromatography (CHCl₃), Recrystallization (Chloroform) 70% 192 - 195

| Derivative 4a | Column Chromatography (CHCl₃), Recrystallization (Chloroform) | 70% | 180 - 182 |

(Data sourced from references and[6])

Experimental Protocols

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Use Column Chromatography is_solid->column No / Oily check_purity Check Purity (TLC, HPLC, NMR, etc.) recrystallize->check_purity column->check_purity pure Pure Product check_purity->pure

Caption: Logical workflow for selecting an appropriate purification technique.[1]

Protocol 1: Standard Recrystallization

This protocol describes a general method for purifying solid 2-aminobenzothiazole derivatives via single-solvent recrystallization.[1]

Objective: To remove impurities by dissolving the crude product in a hot solvent and allowing the pure compound to crystallize upon cooling.[1]

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Ethanol and methanol are common starting points.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[1]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable.[1]

Protocol 2: Column Chromatography

This protocol is for separating compounds based on their differential adsorption to a stationary phase.[1]

Objective: To purify 2-aminobenzothiazole derivatives from by-products or unreacted starting materials, especially for non-crystalline products or mixtures that are difficult to separate by recrystallization.[1][2]

Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for this class of compounds.[1][4]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[1][7] The optimal ratio should first be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.2-0.4 for the desired compound.[4]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture. Ensure there are no air bubbles or cracks in the packed bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for compounds with poor solubility in the eluent, use a stronger solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[8] Carefully load this solution or dry powder onto the top of the packed column.[1]

  • Elution: Begin passing the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica.[1]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., in test tubes).[1]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure desired product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Protocol 3: Preparative HPLC

For challenging separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method is scalable from analytical HPLC conditions.[9][10]

Objective: To isolate highly pure 2-aminobenzothiazole derivatives from complex mixtures.[10]

Methodology:

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A reverse-phase C18 column is a common choice.[9][11] A typical mobile phase consists of acetonitrile and water, often with a modifier like formic acid (for MS compatibility) or phosphoric acid.[9][11]

  • Scale-Up: Transfer the method to a preparative HPLC system with a larger column of the same stationary phase. The flow rate and injection volume are increased proportionally to the column size.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, ensuring it is fully dissolved and filtered to prevent clogging the column. The concentration should be optimized to avoid overloading the column, which can lead to poor separation.[10]

  • Purification: Inject the sample onto the preparative column and begin the run.

  • Fraction Collection: Collect fractions as they elute from the column. This can be done manually or with an automated fraction collector triggered by a UV detector or mass spectrometer.[10]

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the final product.

References

Technical Support Center: 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazole?

A1: The most prevalent methods for synthesizing 2-aminobenzothiazoles are the Hugerschoff and Jacobson syntheses. The Hugerschoff reaction involves the cyclization of a pre-formed arylthiourea, typically using bromine in a solvent like chloroform or acetic acid. The Jacobson synthesis is a one-pot reaction where an aniline is reacted with an alkali metal thiocyanate and bromine. Other methods include transition metal-catalyzed cyclizations, which can offer high yields and greener reaction conditions.[1]

Q2: I am observing a low yield of my desired 2-aminobenzothiazole product. What are the potential causes?

A2: Low yields are a common problem in 2-aminobenzothiazole synthesis and can stem from several factors:

  • Poor quality of starting materials: Impurities in the aniline or thiourea precursors can lead to side reactions and reduced yields.

  • Suboptimal reaction temperature: The temperature for the cyclization step is crucial. High temperatures can lead to the formation of side products like sulfonated benzothiazoles, while low temperatures may result in an incomplete reaction.[2]

  • Incorrect stoichiometry of reagents: An excess of the halogenating agent, such as bromine, can cause over-bromination of the aromatic ring.[1]

  • Inefficient workup and purification: Product loss can occur during extraction, crystallization, and chromatographic purification steps.

Q3: My final product is discolored (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is usually due to the presence of minor, highly colored impurities that arise from oxidation or side reactions. To obtain a pure, colorless product, consider the following purification techniques:

  • Recrystallization: This is often the most effective method. Ethanol or methanol are common solvents to try.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal must be filtered from the hot solution before cooling to induce crystallization.

  • Column Chromatography: For stubborn impurities, column chromatography using silica gel can be an effective separation method.

Troubleshooting Guide: Common Side Products and Their Mitigation

A variety of side products can form during the synthesis of 2-aminobenzothiazole, complicating purification and reducing the overall yield. The following guide details the most common side products, their identification, and strategies to minimize their formation.

Aromatic Ring Sulfonation

Issue: At elevated temperatures, particularly when using concentrated sulfuric acid as a solvent or catalyst, sulfonation of the aromatic ring of the starting material or the 2-aminobenzothiazole product can occur.[2]

Identification:

  • Mass Spectrometry: The mass of the product will be increased by the mass of a sulfonic acid group (–SO₃H), which is 81 amu.

  • Infrared (IR) Spectroscopy: Look for strong absorption bands in the regions of 1350-1470 cm⁻¹ (asymmetric SO₂) and 1140-1180 cm⁻¹ (symmetric SO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of a sulfonic acid group will alter the chemical shifts and coupling patterns of the aromatic protons.

Mitigation Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures during the cyclization step. The optimal temperature range is typically between 30-100°C, depending on the specific substrate.[2]

  • Use Alternative Solvents/Catalysts: Consider using alternative reaction conditions that do not employ concentrated sulfuric acid if sulfonation is a persistent issue.

Over-bromination of the Aromatic Ring

Issue: When using bromine as the oxidizing agent for cyclization (as in the Hugerschoff and Jacobson syntheses), electrophilic aromatic substitution can occur on the electron-rich aniline or phenylthiourea starting material, or on the 2-aminobenzothiazole product itself, leading to mono- or poly-brominated side products.[1]

Identification:

  • Mass Spectrometry: The mass spectrum will show isotopic patterns characteristic of bromine-containing compounds (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

  • NMR Spectroscopy: The number and position of signals in the aromatic region of the ¹H NMR spectrum will be altered. For example, the ¹H NMR spectrum of 2-amino-6-bromobenzothiazole shows characteristic shifts for the aromatic protons.

Mitigation Strategies:

  • Control Bromine Addition: Add the bromine solution dropwise and slowly to the reaction mixture to maintain a low concentration of free bromine.

  • Precise Stoichiometry: Use a precise stoichiometric amount of bromine. An excess should be avoided.

  • Low Temperature: Perform the bromination at a low temperature to reduce the rate of electrophilic aromatic substitution.

Para-Thiocyanation of Aniline

Issue: In the Jacobson synthesis, the thiocyanate ion can act as a nucleophile and attack the para-position of the aniline starting material, leading to the formation of a 4-thiocyanatoaniline side product. This is particularly prevalent with anilines that are unsubstituted at the para-position.

Identification:

  • Spectroscopic Analysis: The presence of a strong, sharp C≡N stretching band in the IR spectrum around 2150 cm⁻¹ is characteristic of a thiocyanate group.

  • Chromatographic Separation: This side product can often be separated from the desired product by column chromatography.

Mitigation Strategies:

  • Use a Pre-formed Phenylthiourea: To avoid this side reaction, it is often preferable to use the two-step Hugerschoff method, where the phenylthiourea is synthesized first and then cyclized.

  • Protecting Groups: While more synthetically demanding, protection of the para-position of the aniline can prevent this side reaction.

Formation of Regioisomers

Issue: When using a meta-substituted aniline as a starting material, the cyclization can occur at either of the two ortho-positions relative to the amino group, leading to a mixture of 5- and 7-substituted 2-aminobenzothiazole regioisomers. The ratio of these isomers can be influenced by the steric and electronic properties of the substituent. For example, a bulky substituent may favor the formation of the less sterically hindered isomer.

Identification:

  • Chromatography: The regioisomers can often be separated and quantified using techniques like HPLC or GC.

  • NMR Spectroscopy: Careful analysis of the ¹H and ¹³C NMR spectra can distinguish between the two isomers based on the different chemical environments of the aromatic protons and carbons.

Mitigation Strategies:

  • Chromatographic Purification: Column chromatography is typically required to separate the desired isomer from the mixture.

  • Directed Synthesis: In some cases, specific synthetic strategies that direct the cyclization to a single position may be necessary, although this often involves more complex multi-step syntheses.

"Anti-Hugerschoff" Product Formation

Issue: Under certain conditions, particularly with deactivated aryl thioureas, the Hugerschoff reaction can yield a thioamido guanidino moiety instead of the expected 2-aminobenzothiazole. This is referred to as the "anti-Hugerschoff" product. The formation of this side product is thought to proceed through a disulfide intermediate.

Identification:

  • Spectroscopic Analysis: The characterization of this side product would involve detailed analysis of its NMR, IR, and mass spectra to confirm the presence of the thioamido guanidino functionality. The IR spectrum would likely show characteristic N-H and C=S stretching vibrations.

Mitigation Strategies:

  • Reaction Conditions: The formation of the "anti-Hugerschoff" product is sensitive to the reaction conditions. The choice of solvent and the nature of the aryl thiourea (activated vs. deactivated) can influence the reaction pathway. For activated aryl thioureas, the standard Hugerschoff product is generally favored.

Quantitative Data Summary

While specific quantitative data on side product formation is often dependent on the exact reaction conditions and substrates used, the following table provides a general overview of typical yields for the main synthetic routes to 2-aminobenzothiazole.

Synthetic MethodStarting MaterialsTypical Yield (%) of 2-Aminobenzothiazole
Hugerschoff ReactionArylthiourea, Bromine60-85[1]
Jacobson SynthesisAniline, KSCN, Bromine50-75[1]
RuCl₃-catalyzedN-Arylthioureasup to 91[1]
Pd(OAc)₂-catalyzedN-Aryl-N',N'-dialkylthioureasup to 91[1]
Copper-catalyzed2-Iodoanilines, Dithiocarbamatesup to 97[1]

Detailed Experimental Protocols

Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol details the two-step synthesis of 2-amino-6-chlorobenzothiazole via the Hugerschoff reaction.

Step 1: Preparation of 1-(4-chlorophenyl)thiourea

  • Dissolve equimolar amounts of 4-chloroaniline and ammonium thiocyanate in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for approximately 4 hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with water, and dry.

  • The crude product can be recrystallized from ethanol to yield pure 1-(4-chlorophenyl)thiourea.[1]

Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole

  • Dissolve the 1-(4-chlorophenyl)thiourea in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Jacobson Synthesis of 2-Aminobenzothiazole

This protocol outlines the one-pot Jacobson synthesis of 2-aminobenzothiazole.

  • Dissolve the starting aniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining a low temperature.

  • After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, until the product precipitates out completely.

  • Collect the solid product by vacuum filtration and wash it extensively with cold water to remove any inorganic salts.

  • Dry the crude product.

  • Purify the 2-aminobenzothiazole by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Visualizing Reaction Workflows

Logical Workflow for Troubleshooting Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 2-aminobenzothiazole.

G Troubleshooting Workflow for 2-Aminobenzothiazole Synthesis start Start Synthesis reaction_complete Reaction Monitoring (TLC/LC-MS) start->reaction_complete workup Workup and Isolation reaction_complete->workup Yes optimize_temp Optimize Reaction Temperature reaction_complete->optimize_temp No (Incomplete) crude_analysis Analyze Crude Product (NMR, MS, Appearance) workup->crude_analysis low_yield Problem: Low Yield crude_analysis->low_yield Low Yield side_products Problem: Side Products Detected crude_analysis->side_products Impurities pure_product Pure Product Obtained crude_analysis->pure_product Clean check_reagents Check Starting Material Purity low_yield->check_reagents low_yield->optimize_temp optimize_stoich Adjust Reagent Stoichiometry low_yield->optimize_stoich identify_side_product Identify Side Product(s) (Spectroscopy, Chromatography) side_products->identify_side_product mitigate_sulfonation Mitigate Sulfonation: - Lower Temperature - Change Solvent identify_side_product->mitigate_sulfonation Sulfonation mitigate_bromination Mitigate Over-bromination: - Slow Bromine Addition - Control Stoichiometry - Lower Temperature identify_side_product->mitigate_bromination Over-bromination mitigate_thiocyanation Mitigate p-Thiocyanation: - Use Hugerschoff Method identify_side_product->mitigate_thiocyanation p-Thiocyanation separate_isomers Separate Regioisomers: - Column Chromatography identify_side_product->separate_isomers Regioisomers G General Synthesis and Purification Workflow start Starting Materials (Aniline/Phenylthiourea) reaction Cyclization Reaction (e.g., Hugerschoff or Jacobson) start->reaction quenching Reaction Quenching (e.g., Addition to Water/Ice) reaction->quenching neutralization Neutralization and Precipitation quenching->neutralization filtration Filtration and Washing neutralization->filtration drying Drying of Crude Product filtration->drying purification Purification drying->purification recrystallization Recrystallization (+/- Activated Charcoal) purification->recrystallization Solid Product chromatography Column Chromatography purification->chromatography Difficult Separation final_product Pure 2-Aminobenzothiazole recrystallization->final_product chromatography->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization

References

Technical Support Center: 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Amino-6-bromobenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?

A1: Yes, the presence of unexpected side products can be an indication of degradation. This compound can be susceptible to degradation under certain conditions. Key factors to consider are:

  • Incompatible Reagents: Avoid strong oxidizing agents and strong bases, as they can lead to degradation and unwanted side reactions.

  • Reaction Temperature: Elevated temperatures can promote thermal decomposition. During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion[1]. It is advisable to perform reactions at the lowest effective temperature.

  • Light Exposure: Benzothiazole derivatives can be sensitive to light. Photodegradation is a known degradation pathway for related compounds. It is recommended to protect reactions from light where possible.

Q2: My stock solution of this compound has changed color. Is it still usable?

A2: A change in color, such as turning from white/light yellow to a darker shade, often indicates degradation. It is recommended to assess the purity of the solution using an analytical technique like HPLC before proceeding with your experiment. If significant degradation is observed, it is best to prepare a fresh solution.

Q3: I am struggling with the solubility of this compound in my aqueous reaction buffer. What can I do?

A3: this compound has low aqueous solubility. Here are a few suggestions to improve its solubility:

  • Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or Methanol, in which it is soluble[2]. You can then add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

  • pH Adjustment: The amino group on the benzothiazole ring can be protonated at acidic pH, which may enhance aqueous solubility. However, be mindful that extreme pH values can also promote hydrolysis.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: How should I store the solid this compound powder?

    • A: The solid compound should be stored in a dry, cool, and well-ventilated place[1]. Keep the container tightly closed and protect it from light. Room temperature storage is generally acceptable for the solid form[2].

  • Q: What are the recommended storage conditions for stock solutions?

    • A: For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months[3]. Always protect solutions from light[3]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[3].

Stability

  • Q: What are the known degradation pathways for this compound?

    • A: While specific studies on this compound are limited, related benzothiazole derivatives are known to undergo degradation through photodegradation and hydrolysis, particularly at extreme pH values. Oxidation is another potential degradation pathway. Studies on 2-aminobenzothiazole have shown that it can be degraded through photochemical and microbial processes, with hydroxylation on the aromatic ring being a common degradation product[4][5].

  • Q: Is this compound sensitive to light?

    • A: Yes, protection from light is recommended for both the solid compound and its solutions to minimize the risk of photodegradation[3].

Safety

  • Q: What are the main safety hazards associated with this compound?

    • A: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation[6]. It may also cause respiratory irritation[6]. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area[1].

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
SolidRoom TemperatureLong-termDry, cool, well-ventilated, protected from light[1][2]
Solution-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles[3]
Solution-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Forced degradation chamber/oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in methanol to prepare a solution for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC method. An example method could be:

      • Mobile Phase: A gradient of methanol and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.

      • Column Temperature: 30°C.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for this compound Stability Issues start Experiment Yields Unexpected Results (e.g., low yield, extra spots on TLC) check_purity Check Purity of Starting Material (e.g., via HPLC) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure source_new Source New, High-Purity This compound is_pure->source_new No review_conditions Review Experimental Conditions is_pure->review_conditions Yes end_good Problem Resolved source_new->end_good check_temp Was the reaction run at elevated temperature? review_conditions->check_temp lower_temp Consider lowering the reaction temperature check_temp->lower_temp Yes check_reagents Are incompatible reagents (strong oxidizers/bases) being used? check_temp->check_reagents No lower_temp->end_good change_reagents Substitute with compatible reagents check_reagents->change_reagents Yes check_light Was the reaction protected from light? check_reagents->check_light No change_reagents->end_good protect_light Protect the reaction from light check_light->protect_light No end_bad Problem Persists: Consult further literature or technical support check_light->end_bad Yes protect_light->end_good

Caption: Troubleshooting workflow for stability issues.

storage_decision_tree Storage Decision Tree for this compound start Received This compound is_solid Is the compound in solid form? start->is_solid store_solid Store at Room Temperature in a dry, cool, well-ventilated place. Protect from light. is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No end_good Ready for Use store_solid->end_good Properly Stored short_term Short-term storage (<= 1 month)? is_solution->short_term Yes dissolve Dissolve in an appropriate solvent (e.g., DMSO, Methanol) is_solution->dissolve No store_minus_20 Store at -20°C. Protect from light. Aliquot to avoid freeze-thaw. short_term->store_minus_20 Yes store_minus_80 Store at -80°C for up to 6 months. Protect from light. Aliquot to avoid freeze-thaw. short_term->store_minus_80 No store_minus_20->end_good store_minus_80->end_good dissolve->short_term

Caption: Decision tree for proper storage.

References

Overcoming challenges in the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of benzothiazole derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges faced during the synthesis of benzothiazole derivatives?

A1: Researchers often encounter challenges such as low product yields, the formation of unwanted side products, and difficulties in product purification. Key starting materials, like 2-aminothiophenol, are also susceptible to oxidation, which can complicate the reaction.[1][2]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[1]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[1][3][4] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[4][5]

Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?

A4: Yes, 2-aminothiophenol is readily oxidized and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[1] It is also a thiol, which means it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor quality of starting materials Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-Aminothiophenol is susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable.[1][2]
Inefficient Catalyst The choice of catalyst is crucial. For condensation with carboxylic acids, catalysts like polyphosphoric acid (PPA) or molecular iodine can be effective. For reactions with aldehydes, catalysts such as H₂O₂/HCl or various metal-based catalysts have been reported to give good yields. Consider screening different catalysts to find the optimal one for your specific substrates.[1]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating. If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[1][6]
Inadequate Reaction Conditions The reaction outcome is highly dependent on the solvent, temperature, and catalyst used.[2] Aromatic aldehydes, especially those with electron-withdrawing groups, tend to give higher yields than aliphatic aldehydes.[2] For less reactive aldehydes, consider using a more robust catalytic system or harsher reaction conditions, such as higher temperatures.[2]
Presence of Water (for certain reactions) Some condensation reactions are sensitive to water. Using dry solvents and ensuring all glassware is thoroughly dried can improve the yield. Molecular sieves can also be added to the reaction mixture to remove any residual water.[1]
Problem 2: Formation of Side Products/Impurities

The formation of byproducts can complicate the purification process and reduce the overall yield.

Potential CauseRecommended Solutions
Oxidation of 2-aminothiophenol The thiol group in 2-aminothiophenol can be oxidized to form a disulfide byproduct. Performing the reaction under an inert atmosphere can minimize this side reaction.[1]
Over-oxidation of the intermediate In reactions involving an oxidant, controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation of the desired product.[1]
Self-condensation of starting materials Under certain conditions, the aldehyde or other carbonyl starting materials might undergo self-condensation. Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress these side reactions.[1]
Incomplete cyclization In some cases, the intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde) may not fully cyclize. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[1]
Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[1]

Potential CauseRecommended Solutions
Similar polarity of product and impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.[1]
Product is an oil If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.[1]
Product instability on silica gel Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography, or using a different purification method altogether, is recommended.[1]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles [2]

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂O₂/HClEthanolRoom Temp0.75-185-94[7][8]
SnP₂O₇None800.13-0.687-95[3][8]
LaccaseWater502470-92
NH₄ClMethanol/WaterRoom Temp1High Yields[3][8]
MicrowaveNone1200.2590-96

Table 2: Yield Comparison for Different Aldehyde Substrates using H₂O₂/HCl Catalyst [2]

AldehydeYield (%)
Benzaldehyde92
4-Chlorobenzaldehyde94
4-Methoxybenzaldehyde90
4-Nitrobenzaldehyde88
2-Naphthaldehyde91
Cinnamaldehyde85

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl Catalyst[2][7]
  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • Catalyst Addition: To this solution, add 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) dropwise with stirring.[2]

  • Reaction: Continue stirring at room temperature for 45-60 minutes.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[1]

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 2-arylbenzothiazole.

Protocol 2: Jacobsen Synthesis of Benzothiazoles[9]

The Jacobsen synthesis involves the oxidative cyclization of a thiobenzanilide to form the benzothiazole ring.[9]

  • Materials: Substituted Thiobenzanilide, Potassium Ferricyanide, Sodium Hydroxide.

  • Procedure:

    • Dissolve the thiobenzanilide in a suitable solvent.

    • Prepare an aqueous solution of sodium hydroxide and potassium ferricyanide.

    • Add the thiobenzanilide solution to the alkaline potassium ferricyanide solution with vigorous stirring.

    • The reaction is typically carried out at room temperature and may require several hours to days for completion.

  • Work-up: The reaction mixture is then poured into water to precipitate the product.

  • Purification: The product is collected by filtration, washed with water, and purified by recrystallization.[9]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_outcome Outcome Start Low Yield or Side Products Check_Purity Check Starting Material Purity Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time) Start->Review_Conditions Evaluate_Catalyst Evaluate Catalyst Efficiency Start->Evaluate_Catalyst Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Optimize_Conditions Optimize Conditions (Temp, Solvent, Time) Review_Conditions->Optimize_Conditions Screen_Catalysts Screen Alternative Catalysts Evaluate_Catalyst->Screen_Catalysts Success Improved Yield/ Purity Purify_Reagents->Success Optimize_Conditions->Success Screen_Catalysts->Success

Caption: Troubleshooting workflow for addressing low yields and side product formation in benzothiazole synthesis.

Benzothiazole_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Mix 2-Aminothiophenol and Aldehyde/Carboxylic Acid B Add Catalyst and Solvent A->B C Heat/Stir for Specified Time B->C D Monitor by TLC C->D E Quench Reaction/ Remove Solvent D->E Reaction Complete F Extract Product E->F G Purify by Chromatography or Recrystallization F->G H Characterize Pure Benzothiazole Derivative G->H

Caption: General experimental workflow for the synthesis of benzothiazole derivatives.

References

Technical Support Center: Solid-Phase Synthesis of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of 2-aminobenzothiazoles.

Troubleshooting Guides

This section addresses common issues encountered during the solid-phase synthesis of 2-aminobenzothiazoles in a question-and-answer format.

Problem 1: Low or No Final Product Yield

Q1: I am observing a very low yield of my 2-aminobenzothiazole after cleavage. What are the potential causes and how can I troubleshoot this?

A1: Low yield in solid-phase synthesis can arise from issues at various stages of the process. Here's a systematic approach to identify the problem:

  • Inefficient Initial Resin Loading: If the initial loading of your starting material onto the resin is low, the overall yield will be consequently poor.

    • Solution: Ensure complete activation of the resin and use a sufficient excess of the molecule to be loaded. After loading, cap any unreacted sites on the resin to prevent side reactions in subsequent steps.[1]

  • Incomplete Coupling of the Aniline: The coupling of the aniline derivative to the resin-bound acyl-isothiocyanate is a critical step.

    • Solution: Monitor the reaction progress by checking for the disappearance of the isothiocyanate peak (around 1910 cm⁻¹) in the IR spectrum of a resin sample.[2] If the reaction is incomplete, extend the reaction time or consider a second coupling cycle with fresh reagents.[1]

  • Poor Cyclization to the Benzothiazole Scaffold: The formation of the benzothiazole ring may not proceed to completion.

    • Solution: Ensure the cyclization conditions (e.g., treatment with bromine in acetic acid or sodium hydride for specific substrates) are appropriate for your aniline derivative.[2] Optimize the reaction time and temperature, and ensure reagents are of high quality.

  • Premature Cleavage: The linkage to the solid support might be unstable under the reaction conditions of intermediate steps, leading to loss of product before the final cleavage.

    • Solution: Review the stability of your linker with respect to the reagents used in the coupling and cyclization steps. If necessary, choose a more robust linker system.

  • Inefficient Final Cleavage: The final product may not be efficiently cleaved from the resin.

    • Solution: Optimize the cleavage conditions. While hydrazine monohydrate in ethanol is a common method, alternative conditions like TFA-mediated cleavage can be investigated.[2] Ensure sufficient cleavage time and appropriate temperature, potentially using microwave irradiation to facilitate the process.[2]

Problem 2: Poor Purity of the Cleaved Product

Q2: My final product is impure. What are the common side products and how can I improve the purity?

A2: Impurities can stem from side reactions during the synthesis or from incomplete reactions.

  • Unreacted Starting Materials: The presence of unreacted aniline or other reagents is a common issue.

    • Solution: Ensure all reaction steps go to completion by monitoring the reaction progress. Use a sufficient excess of reagents and extend reaction times if necessary. Capping of unreacted groups on the resin after coupling steps is also crucial.[1]

  • Formation of Side Products:

    • Para-thiocyanation of Anilines: A common side reaction is the thiocyanation at the para-position of anilines, especially when using 4-unsubstituted anilines.[2]

      • Solution: This can be minimized by using phenylthioureas as precursors for the cyclization step.[2]

    • Oxidation of Thiol Groups: If the synthesis involves intermediates with free thiol groups, they can be susceptible to oxidation, leading to disulfide byproducts.[3]

      • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Purification Challenges: If the product and impurities have similar polarities, purification by standard column chromatography can be difficult.[3]

    • Solution: Try alternative solvent systems for chromatography or consider other purification techniques such as preparative TLC or recrystallization.[3] In some cases, switching to a different stationary phase for chromatography (e.g., alumina instead of silica gel) can be beneficial.[3]

Problem 3: Incomplete Reactions

Q3: How can I confirm that my coupling and cyclization reactions are complete?

A3: Monitoring the progress of reactions on the solid support is essential for a successful synthesis.

  • FT-IR Spectroscopy: For the coupling of anilines to the resin-bound acyl-isothiocyanate, the disappearance of the characteristic isothiocyanate band at approximately 1910 cm⁻¹ is a reliable indicator of reaction completion.[2]

  • Cleavage and Analysis of a Small Sample: A small amount of resin can be cleaved and the resulting product mixture analyzed by TLC or LC-MS to assess the extent of the reaction.[1] This allows for the identification of starting materials and the desired product.

Frequently Asked Questions (FAQs)

Q4: What type of resin is typically used for the solid-phase synthesis of 2-aminobenzothiazoles?

A4: A common choice is carboxy-polystyrene resin, which can be converted to a resin-bound acyl-isothiocyanate to initiate the synthesis.[2][4]

Q5: What are the standard cleavage conditions?

A5: A frequently used method is treatment of the resin with 4% hydrazine monohydrate in ethanol.[2] Microwave heating can be used to accelerate this process.[2] Alternative methods, such as TFA-mediated cleavage, have also been explored.[2]

Q6: Can I further functionalize the 2-aminobenzothiazole while it is still on the resin?

A6: Yes, the solid-phase approach allows for further diversification. For instance, if the aniline precursor contains a suitable functional group like a bromide, cross-coupling reactions can be performed before cleavage from the resin.[5]

Quantitative Data

Table 1: Representative Examples of 2-Aminobenzothiazoles Synthesized via Solid-Phase Protocol

EntryAniline PrecursorOverall Yield (%)Purity (%)
14-Bromoaniline75>90
23-Fluoroaniline82>95
3Aniline78>95
43-Phenylaniline65>85

Note: Yields and purities are based on a traceless solid-supported protocol employing a resin-bound acyl-isothiocyanate and hydrazine-mediated cleavage. Purity was determined by LC-MS analysis.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of 2-Aminobenzothiazoles

  • Preparation of Resin-Bound Acyl-isothiocyanate:

    • Swell carboxy-polystyrene resin in dichloromethane (DCM).

    • Treat the resin with a solution of thionyl chloride in DCM to form the resin-bound acyl chloride.

    • Wash the resin thoroughly with DCM.

    • Treat the acyl chloride resin with potassium thiocyanate in tetrahydrofuran (THF) to yield the resin-bound acyl-isothiocyanate.

    • Wash the resin with THF and DCM and dry under vacuum.[5]

  • Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas:

    • Swell the acyl-isothiocyanate resin in N,N-dimethylformamide (DMF).

    • Add a solution of the desired aniline derivative in DMF to the resin.

    • Agitate the mixture at room temperature. Monitor the reaction by the disappearance of the isothiocyanate peak in the IR spectrum.

    • Wash the resin with DMF and DCM.[5]

  • Cyclization to Form the Benzothiazole Scaffold:

    • Treat the resin-bound thiourea with six equivalents of bromine in acetic acid.

    • Agitate the mixture at room temperature.

    • Wash the resin with DCM.[2]

  • Cleavage to Obtain the Final Product:

    • Treat the resin with a solution of 4% hydrazine monohydrate in ethanol.

    • Agitate the mixture, potentially with microwave heating (e.g., 150 °C for 30 minutes).[2]

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the crude product, which can be further purified by chromatography if necessary.[5]

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node error_node error_node start Start Synthesis resin_prep 1. Resin-Bound Acyl-isothiocyanate Prep start->resin_prep coupling 2. Aniline Coupling resin_prep->coupling coupling_check Coupling Complete? coupling->coupling_check cyclization 3. Cyclization coupling_check->cyclization Yes troubleshoot_coupling Troubleshoot Coupling coupling_check->troubleshoot_coupling No cyclization_check Cyclization Complete? cyclization->cyclization_check cleavage 4. Cleavage cyclization_check->cleavage Yes troubleshoot_cyclization Troubleshoot Cyclization cyclization_check->troubleshoot_cyclization No purification 5. Purification cleavage->purification final_product Final Product purification->final_product troubleshoot_coupling->coupling Re-couple troubleshoot_cyclization->cyclization Optimize

Caption: General workflow for the solid-phase synthesis of 2-aminobenzothiazoles.

G start_node start_node decision_node decision_node solution_node solution_node start Low Yield or Purity Issue check_yield_stage At which stage is the loss occurring? start->check_yield_stage purity_issue What is the nature of the impurity? start->purity_issue coupling_issue Incomplete Coupling? check_yield_stage->coupling_issue Before Cleavage cleavage_issue Inefficient Cleavage? check_yield_stage->cleavage_issue After Cleavage solution_coupling Extend reaction time. Use fresh reagents. Monitor via IR spectroscopy. coupling_issue->solution_coupling Yes cyclization_issue Incomplete Cyclization? coupling_issue->cyclization_issue No solution_cyclization Optimize cyclization conditions (reagents, temp). Check for side reactions. cyclization_issue->solution_cyclization Yes solution_cleavage Optimize cleavage conditions (time, temp, reagent). Consider microwave irradiation. cleavage_issue->solution_cleavage Yes unreacted_material Unreacted Starting Material? purity_issue->unreacted_material solution_unreacted Ensure reactions go to completion. Use capping steps. unreacted_material->solution_unreacted Yes side_products Side Products (e.g., p-thiocyanation)? unreacted_material->side_products No solution_side_products Modify synthetic route (e.g., use phenylthiourea precursor). Purify using alternative methods. side_products->solution_side_products Yes

Caption: Troubleshooting decision tree for solid-phase synthesis of 2-aminobenzothiazoles.

References

Technical Support Center: Optimizing Reaction Parameters for 2-Aminobenzothiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the functionalization of 2-aminobenzothiazole.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental hurdles and optimize your reaction outcomes.

Question: My reaction is resulting in a low or no product yield. What are the potential causes and solutions?

Answer: Low yields are a common issue stemming from several factors. Consider the following potential causes and solutions:

  • Inactive Catalyst: The palladium or copper catalyst may be oxidized or poisoned, as the sulfur atom in 2-aminobenzothiazole can coordinate with the metal center, leading to deactivation.[1][2]

    • Solution: Use a fresh batch of catalyst or a pre-catalyst that is less sensitive to air and moisture. For palladium-catalyzed reactions, consider increasing the catalyst loading (e.g., 2-5 mol%). In copper-catalyzed Ullmann reactions, ensure a high-purity copper(I) source (e.g., CuI) is used.[2]

  • Suboptimal Ligand or Base: The chosen ligand (for Buchwald-Hartwig) or base may not be optimal for your specific substrates. The strength and solubility of the base are critical for the reaction rate.[2]

    • Solution: Screen a variety of ligands. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos are often effective.[2] For the base, strong, non-nucleophilic options like NaOt-Bu or K₃PO₄ are common for Buchwald-Hartwig, while weaker bases like K₂CO₃ are often used for Ullmann couplings.[2]

  • Poor Starting Material Quality: 2-Aminobenzothiazole and its precursors, like 2-aminothiophenol, can be susceptible to oxidation.[3]

    • Solution: Use freshly purified starting materials. Ensure aldehydes used in synthesis are free of carboxylic acid impurities.[3]

  • Inappropriate Reaction Temperature or Solvent: The reaction may require specific thermal energy to proceed efficiently, and the solubility of reactants can be a limiting factor.[2]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Consider screening anhydrous, polar aprotic solvents such as dioxane, toluene, DMF, or DMSO.[2][4] Microwave irradiation can also be used to accelerate the reaction.[2][3]

Question: I am observing significant side product formation. How can I minimize this?

Answer: Side reactions, such as hydrodehalogenation, often arise from impurities or non-optimized conditions.

  • Presence of Protic Impurities: Water or other protic impurities can lead to the protonation of organometallic intermediates.[2]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2]

  • High Reaction Temperature: Elevated temperatures can promote decomposition and alternative reaction pathways.[2]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[2]

Question: How can I control the regioselectivity between N-arylation (exocyclic amino group) and N'-arylation (endocyclic thiazole nitrogen)?

Answer: 2-Aminobenzothiazole has two nucleophilic nitrogen atoms, and the site of functionalization is highly dependent on the chosen catalytic system.[2][4]

  • For N-Arylation (Exocyclic Amino Group): Palladium-catalyzed Buchwald-Hartwig conditions, particularly with bulky phosphine ligands, generally favor the functionalization of the exocyclic amino group.[2]

  • For N'-Arylation (Endocyclic Thiazole Nitrogen): Copper-catalyzed Ullmann conditions typically favor the arylation of the endocyclic nitrogen.[2]

Question: I'm having difficulty purifying my final product. What purification strategies are most effective?

Answer: Purification can be challenging if the product has a similar polarity to the starting materials or if it exhibits poor crystallization behavior.

  • Chromatographic Separation: Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent is often necessary for effective separation.[5]

  • Recrystallization Issues: If the compound "oils out," it may be because its melting point is lower than the solution's temperature.[5]

    • Solution: Try a lower-boiling point solvent or use a solvent/anti-solvent system. Ensure the solution is cooled slowly and given adequate time to crystallize. An ice bath can aid precipitation.[5]

  • Colored Impurities: The starting material or product may have degraded due to oxidation.[6]

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[5]

Frequently Asked Questions (FAQs)

Q1: My stored 2-aminobenzothiazole has turned from beige to brown. Can I still use it? A1: A color change often indicates oxidation and degradation, which can lead to the formation of colored impurities.[6] It is highly recommended to assess the purity by an analytical method like HPLC. If significant degradation is observed, the material should be discarded to ensure reproducible results.[6]

Q2: How do I choose between the Buchwald-Hartwig amination and the Ullmann condensation for N-arylation? A2: The choice depends on the desired regioselectivity. The palladium-catalyzed Buchwald-Hartwig amination is generally preferred for arylating the exocyclic amino group and often proceeds under milder conditions with a broader substrate scope.[2] The copper-catalyzed Ullmann condensation is typically used to target the endocyclic thiazole nitrogen.[2]

Q3: What are the best practices for setting up an inert atmosphere for these sensitive reactions? A3: To prevent catalyst deactivation by oxygen, use oven-dried glassware. Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen). The flask should be evacuated and backfilled with the inert gas multiple times (at least three cycles). Use anhydrous, degassed solvents, which can be prepared by sparging with an inert gas.[2][7]

Q4: My 2-aminobenzothiazole derivative has poor solubility in common solvents. How can I improve this for purification or analysis? A4: To improve solubility, consider using co-solvents like DMSO or DMF to prepare stock solutions, which can then be diluted.[6] For purification, you may need to use more polar eluents in column chromatography, such as dichloromethane/methanol mixtures.

Data & Parameter Optimization Tables

Quantitative data is crucial for optimizing reaction conditions. The following tables summarize key parameters from the literature to guide your experimental design.

Table 1: Optimization of Reaction Parameters for Cu-Catalyzed N-Arylation of 2-Aminobenzothiazole with Phenylboronic Acid (Data sourced from optimization studies)[8]

EntryCatalyst (mol%)Ligand (mol%)Base (2 equiv.)SolventYield (%)
1Cu(OAc)₂ (10)-K₃PO₄DME<10
2Cu(OAc)₂ (10)1,10-phen (20)K₃PO₄DME62
3CuI (10)1,10-phen (20)K₃PO₄DME51
4-1,10-phen (20)K₃PO₄DMENo Reaction
5Cu(OAc)₂ (10)1,10-phen (20)K₂CO₃DME45
6Cu(OAc)₂ (10)1,10-phen (20)K₃PO₄MeCN85
7Cu(OAc)₂ (10)1,10-phen (20)K₃PO₄Toluene58

Reaction Conditions: 2-aminobenzothiazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), room temperature, 24h.

Table 2: Comparison of Catalytic Systems for 2-Aminobenzothiazole Synthesis (A summary of various reported catalytic methods)

MethodCatalyst / ReagentKey AdvantagesReference(s)
Intramolecular Oxidative CouplingRuCl₃Direct, one-pot synthesis from N-arylthioureas[9]
Intramolecular C-H FunctionalizationPd(PPh₃)₄ / MnO₂Avoids need for ortho-halo precursors[10]
Tandem Synthesis from 2-ChloroanilinesPd(dba)₂Utilizes readily available starting materials[9][11]
One-Pot from 2-AminobenzenethiolsFe(NO₃)₃·9H₂OIron-catalyzed, proceeds in water[11]
Metal-Free Cascade ReactionIodine / O₂Avoids transition metals, environmentally friendly[11]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for the functionalization of 2-aminobenzothiazole.

LowYield_Troubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sol_catalyst Use Fresh Catalyst Increase Loading (2-5 mol%) check_catalyst->sol_catalyst sol_ligand_base Screen Ligands & Bases (e.g., XPhos, NaOtBu) check_conditions->sol_ligand_base sol_temp_solvent Optimize Temperature Screen Anhydrous Solvents check_conditions->sol_temp_solvent sol_reagents Purify Starting Materials Use Anhydrous Reagents check_reagents->sol_reagents success Yield Improved sol_catalyst->success sol_ligand_base->success sol_temp_solvent->success sol_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

N_Arylation_Decision_Pathway start Goal: N-Arylation of 2-Aminobenzothiazole q_position Desired Site of Arylation? start->q_position exo_n Exocyclic Amino (N) q_position->exo_n Exocyclic Amino endo_n Endocyclic Thiazole (N') q_position->endo_n Endocyclic Thiazole buchwald Strategy: Buchwald-Hartwig Amination exo_n->buchwald ullmann Strategy: Ullmann Condensation endo_n->ullmann buchwald_details Catalyst: Palladium (e.g., Pd(OAc)₂) Ligand: Bulky Phosphine (e.g., XPhos) Base: Strong (e.g., NaOtBu) buchwald->buchwald_details ullmann_details Catalyst: Copper (e.g., CuI) Ligand: Phenanthroline / L-Proline Base: Weaker (e.g., K₂CO₃) ullmann->ullmann_details

Caption: Decision pathway for regioselective N-arylation.

Buchwald_Workflow start Start: Reaction Setup inert 1. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert add_solids 2. Add Solids to Flask: - 2-Aminobenzothiazole - Aryl Halide - Pd Catalyst & Ligand - Base inert->add_solids add_solvent 3. Add Anhydrous Solvent (e.g., Toluene, Dioxane) add_solids->add_solvent heat 4. Heat to Desired Temperature (e.g., 80-110 °C) with Stirring add_solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Reaction Work-up (Cool, Dilute, Filter) monitor->workup purify 7. Purification (Column Chromatography) workup->purify end End: Pure Product purify->end

References

Technical Support Center: 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-aminobenzothiazole compounds during their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, storage, and use of 2-aminobenzothiazole and its derivatives.

Issue 1: Sample Discoloration

  • Question: My 2-aminobenzothiazole sample, which was originally a beige crystalline solid, has turned brown. Can I still use it?

  • Answer: A color change from beige to brown is a common indicator of degradation.[1][2] This is often due to oxidation, which can lead to the formation of colored impurities like 2-azobenzothiazoles or polymeric products.[1] It is strongly recommended to assess the purity of the discolored sample using an analytical method such as High-Performance Liquid Chromatography (HPLC) before use.[1] If significant degradation is confirmed, the sample should be discarded to ensure the reliability and reproducibility of your experimental results.

Issue 2: Poor Solubility in Aqueous Solutions

  • Question: I am having difficulty dissolving my 2-aminobenzothiazole compound in aqueous buffers. What can I do to improve its solubility?

  • Answer: 2-Aminobenzothiazole and many of its derivatives have low water solubility.[1] Here are a few strategies to improve solubility:

    • pH Adjustment: The amino group on the benzothiazole ring can be protonated at an acidic pH, which may enhance aqueous solubility. However, be cautious as extreme pH conditions can promote hydrolysis of the compound or its derivatives.[1]

    • Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol, and then dilute it into your aqueous experimental medium.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your assay.

    • Salt Formation: If applicable to your specific derivative, using a salt form of the compound (e.g., hydrochloride) can significantly increase its aqueous solubility.[1]

Issue 3: Low Yields and Multiple Side Products in Reactions

  • Question: My reaction involving a 2-aminobenzothiazole derivative is resulting in low yields and the formation of multiple unexpected side products. What are the potential causes related to compound stability?

  • Answer: Low yields and the presence of multiple side products can often be attributed to the degradation of the 2-aminobenzothiazole starting material or intermediate. Consider the following possibilities:

    • Incompatible Reagents: 2-Aminobenzothiazole compounds are generally incompatible with strong oxidizing agents and strong bases.[1][2] These reagents can cause degradation and lead to unwanted side reactions.

    • Thermal Instability: While stable at room temperature, prolonged exposure to high temperatures can cause decomposition.[1][3] This can lead to the formation of carbon oxides, nitrogen oxides, and sulfur oxides.[2][3]

    • Hydrolytic Degradation: Derivatives of 2-aminobenzothiazole, such as those containing imine bonds (Schiff bases), can be susceptible to hydrolysis. This is particularly true in the presence of metal ions like Zn(II) and Cu(II).[1]

Issue 4: Suspected Degradation During an Experiment

  • Question: I suspect my 2-aminobenzothiazole compound is degrading over the course of my experiment. How can I confirm this and identify the degradation products?

  • Answer: To confirm degradation and identify the resulting products, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradants.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.[1] Common degradation pathways to look for include hydroxylation of the aromatic ring, for instance at the 4 or 6 position.[1][4][5]

Issue 5: Long-Term Storage and Stability

  • Question: What are the optimal conditions for storing 2-aminobenzothiazole compounds to ensure their long-term stability?

  • Answer: To minimize degradation during storage, 2-aminobenzothiazole compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is also crucial to protect them from light to prevent photodegradation.[1] For particularly sensitive derivatives, storage at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

Data Presentation

Table 1: Factors Influencing the Degradation of 2-Aminobenzothiazole Compounds

FactorEffect on StabilityPrevention Strategies
Light Can induce photodegradation.[1]Store in amber vials or protect from light.[1]
High Temperature Can cause thermal decomposition.[1][3]Store at controlled room temperature or lower. Avoid prolonged heating.[2][6]
Strong Oxidizing Agents Leads to oxidative degradation and formation of colored impurities.[1][2]Avoid contact with reagents like hydrogen peroxide, permanganates, etc.
Strong Bases Can cause degradation and unwanted side reactions.[1][2]Use in buffered solutions and avoid highly alkaline conditions.
Acidic/Basic pH Can promote hydrolysis, especially of derivatives.[1]Maintain pH as close to neutral as possible, unless pH adjustment is needed for solubility.
Moisture Can facilitate hydrolytic degradation.Store in a desiccator or a dry environment.[2][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of a 2-Aminobenzothiazole Derivative

This protocol is designed to assess the stability of a 2-aminobenzothiazole derivative under various stress conditions to identify potential degradation products.

1. Materials:

  • 2-aminobenzothiazole derivative
  • HPLC grade acetonitrile and water
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV detector or Mass Spectrometer
  • pH meter
  • Water bath or incubator
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of the 2-aminobenzothiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[1]

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution.[1]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Monitor at various time points and dilute with the mobile phase for analysis.[1]

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

    • In parallel, reflux the stock solution at a set temperature.

    • Sample at different time points, cool to room temperature, and analyze.[1]

  • Photodegradation:

    • Expose both the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Keep a control sample in the dark.

    • Analyze samples at various time intervals.[1]

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and a decrease in the area of the main peak.
  • Characterize any significant degradation products using LC-MS if available.[1]

Mandatory Visualization

Degradation_Troubleshooting start Problem Encountered discoloration Sample Discoloration (e.g., brown) start->discoloration solubility Poor Aqueous Solubility start->solubility low_yield Low Reaction Yield/ Multiple Side Products start->low_yield suspected_degradation Suspected Degradation During Experiment start->suspected_degradation check_purity Action: Assess Purity (e.g., HPLC) discoloration->check_purity adjust_conditions Action: Modify Dissolution Conditions solubility->adjust_conditions review_protocol Action: Review Reaction Protocol low_yield->review_protocol analytical_testing Action: Perform Analytical Testing (HPLC, LC-MS) suspected_degradation->analytical_testing discard Outcome: Discard if Purity is Low check_purity->discard Degraded proceed Outcome: Proceed with Caution if Pure check_purity->proceed Pure ph_adjust Strategy: Adjust pH adjust_conditions->ph_adjust cosolvent Strategy: Use Co-solvents (DMSO, EtOH) adjust_conditions->cosolvent check_reagents Check for Incompatible Reagents (Oxidizers, Strong Bases) review_protocol->check_reagents check_temp Verify Reaction Temperature review_protocol->check_temp identify_products Identify Degradation Products analytical_testing->identify_products

Caption: Troubleshooting workflow for issues with 2-aminobenzothiazole compounds.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Start: 2-Aminobenzothiazole Derivative (1 mg/mL Stock) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Characterization hplc->lcms If new peaks appear report Report: Stability Profile & Degradation Products hplc->report lcms->report

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-6-bromobenzothiazole. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during scale-up.

Experimental Protocol: Synthesis of this compound from 4-Bromoaniline

This protocol is based on the classical synthesis method involving the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (1 eq)Moles
4-Bromoaniline172.03To be determined1.0
Potassium Thiocyanate97.182.0 - 4.0 eq2.0 - 4.0
Bromine159.811.0 - 1.1 eq1.0 - 1.1
Glacial Acetic Acid60.05Solvent-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 4-bromoaniline and glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature is maintained below 10 °C. This step is crucial as the reaction can be exothermic.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 12-24 hours) until the reaction is complete, as monitored by a suitable analytical technique like TLC or HPLC.

  • Work-up: Quench the reaction by pouring the mixture into a vessel containing crushed ice and water.

  • Neutralization and Precipitation: Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with water to remove any inorganic salts.

  • Drying: Dry the product, for instance, in a vacuum oven.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Synthesis Pathway

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline Intermediate Thiocyanation & Cyclization 4-Bromoaniline->Intermediate Reaction KSCN_Br2 KSCN, Br2 Glacial Acetic Acid KSCN_Br2->Intermediate This compound This compound Intermediate->this compound Work-up & Purification

Caption: Synthesis of this compound from 4-bromoaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Ensure the stoichiometry of the reagents is correct.
Loss of product during work-up and purification.- Optimize the neutralization and precipitation steps to ensure complete product recovery.- Choose an appropriate recrystallization solvent to minimize product loss.
Impurity Formation Over-bromination: Formation of di- or tri-brominated species.- Maintain strict control over the stoichiometry of bromine.- Add the bromine solution slowly and at a low temperature to control the reaction selectivity.
Sulfonation: If sulfuric acid is used as a solvent or catalyst at elevated temperatures.[2]- Maintain the reaction temperature as specified in the protocol.- Consider alternative "green" solvents if sulfonation is a persistent issue.
Unreacted Starting Material: Presence of 4-bromoaniline in the final product.- Ensure the reaction goes to completion.- Optimize the purification process, such as recrystallization, to remove unreacted starting materials.
Exothermic Reaction Runaway Poor heat dissipation at a larger scale.- Use a reactor with an efficient cooling system and a large surface area for heat exchange.- Control the rate of addition of bromine, as this is a highly exothermic step.[2]- Monitor the internal reaction temperature continuously.
Poor Product Quality (Color/Purity) Presence of colored impurities.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- Ensure the starting materials are of high purity.
Inefficient purification.- Optimize the recrystallization solvent and procedure.- Consider alternative purification methods like column chromatography for small-scale purification to identify impurities.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? low_yield->impurity No check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion Yes exotherm Exotherm Control Issue? impurity->exotherm No control_br2 Control Bromine Stoichiometry & Addition Rate impurity->control_br2 Yes improve_cooling Improve Reactor Cooling & Monitoring exotherm->improve_cooling Yes end Problem Resolved exotherm->end No optimize_workup Optimize Work-up & Purification check_completion->optimize_workup optimize_workup->end control_temp Maintain Low Temperature control_br2->control_temp purify Optimize Purification (Recrystallization, etc.) control_temp->purify purify->end slow_addition Slow Reagent Addition improve_cooling->slow_addition slow_addition->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety concern when scaling up this synthesis?

A1: The most critical safety concern is the management of the exothermic reaction, particularly during the addition of bromine.[2] A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant hazard. It is essential to have a robust cooling system, controlled reagent addition, and continuous temperature monitoring.

Q2: How can I monitor the progress of the reaction effectively on a larger scale?

A2: While Thin Layer Chromatography (TLC) is useful for initial lab-scale experiments, High-Performance Liquid Chromatography (HPLC) is a more reliable and quantitative method for monitoring the reaction on a larger scale. HPLC can provide accurate information on the consumption of starting materials and the formation of the product and any byproducts.

Q3: What are the common impurities I should look for, and how can I identify them?

A3: Common impurities include unreacted 4-bromoaniline, over-brominated products (e.g., 2-Amino-5,7-dibromobenzothiazole), and potentially sulfonated byproducts if sulfuric acid is used at high temperatures.[2] These can be identified by techniques such as HPLC (by comparing with standards), Mass Spectrometry (to determine molecular weight), and NMR spectroscopy.

Q4: Is it possible to use a different thiocyanate salt, for example, sodium thiocyanate?

A4: Yes, sodium thiocyanate can also be used. The choice between potassium and sodium thiocyanate often depends on factors like cost, availability, and solubility in the reaction medium.

Q5: What are the key considerations for choosing a recrystallization solvent?

A5: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. It should also effectively leave impurities dissolved in the mother liquor. For this compound, ethanol is a commonly used solvent.

Q6: Can this synthesis be performed under an inert atmosphere?

A6: While not always strictly necessary for this specific reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help prevent potential oxidative side reactions, especially if the starting materials or intermediates are sensitive to air. This can lead to a cleaner reaction profile and higher purity product.[2]

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Benzothiazole Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and optimizing its therapeutic potential. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the structural validation of benzothiazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, using X-ray crystallography. We present a side-by-side comparison of crystallographic data for two distinct benzothiazole derivatives, detail the experimental protocols, and offer a comparison with alternative analytical methods.

Comparative Crystallographic Data of Benzothiazole Derivatives

The subtle interplay of different substituents on the benzothiazole core can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, all of which can impact its biological activity. A direct comparison of crystallographic data provides invaluable insights into these structural nuances.[1] The following table summarizes key crystallographic parameters for two exemplary benzothiazole derivatives: 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole.[1]

Parameter2-(4-chlorophenyl)benzothiazole2-amino-6-chlorobenzothiazole
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂S
Molecular Weight 245.73 g/mol 184.65 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P 1 2₁/c 1P b c a
a (Å) 11.0497(5)7.371(2)
b (Å) 14.1040(6)12.015(4)
c (Å) 7.1466(3)17.200(6)
α (°) 9090
β (°) 98.556(4)90
γ (°) 9090
Volume (ų) 1101.37(8)1523.5(9)
Z 48
Calculated Density (g/cm³) 1.4811.608

This data highlights how the different substituents affect the crystal lattice parameters and the overall packing of the molecules in the solid state.

The Definitive Method: X-ray Crystallography vs. Other Techniques

While other analytical methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation, X-ray crystallography provides the ultimate, unambiguous confirmation of a molecule's three-dimensional structure.[2][3]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][4]Provides the absolute and definitive structure.Requires a suitable single crystal, which can be challenging to grow.[4]
NMR Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms.[3]Excellent for determining the connectivity and constitution of a molecule in solution.Does not directly provide the 3D structure in the solid state.
IR Spectroscopy Identifies the presence of specific functional groups.[2]Quick and provides a fingerprint of the functional groups present.Provides limited information about the overall molecular structure.
Mass Spectrometry Determines the molecular weight and elemental composition.[3]Highly sensitive and provides accurate molecular weight information.Does not provide information on the 3D arrangement of atoms.

The synergistic use of these techniques is often employed for comprehensive structural characterization, with X-ray crystallography serving as the final arbiter for structural validation.[3]

Experimental Protocols for X-ray Crystallography

The successful structural determination of a benzothiazole derivative by X-ray crystallography involves a series of critical steps, from obtaining a high-quality crystal to refining the final structural model.[4]

Crystallization

The first and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4] Common crystallization techniques for organic compounds like benzothiazole derivatives include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[5][6]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.[5][7]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent (the precipitant). As the precipitant diffuses into the compound's solution, it reduces the compound's solubility, leading to crystallization.[6]

  • Layering: A less dense solvent in which the compound is insoluble is carefully layered on top of a solution of the compound. Crystals may form at the interface as the solvents slowly mix.[5]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of X-rays.[1][4] The crystal is rotated, and the diffraction pattern—the array of spots produced as the X-rays are scattered by the electrons in the crystal—is recorded by a detector.[4]

Structure Solution and Refinement

The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the crystal.[4] From this map, the positions of the individual atoms can be determined. This initial model is then refined using computational methods to achieve the best possible fit with the experimental data.[1][4]

experimental_workflow General Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Benzothiazole Derivative Purification Purification Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement & Validation StructureSolution->Refinement

Caption: A generalized workflow for the structural validation of a compound using X-ray crystallography.

Application in Drug Discovery: A Hypothetical Signaling Pathway

The precise structural information obtained from X-ray crystallography is instrumental in drug design and understanding structure-activity relationships (SAR). For instance, a benzothiazole derivative might be designed to inhibit a specific kinase involved in a cancer signaling pathway.

signaling_pathway Hypothetical Kinase Inhibition by a Benzothiazole Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Transcription Gene Transcription KinaseB->Transcription Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->KinaseB Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: A simplified diagram illustrating the potential mechanism of action of a benzothiazole derivative.

By determining the crystal structure of the benzothiazole derivative bound to the kinase, researchers can visualize the key interactions responsible for its inhibitory activity. This structural insight allows for the rational design of more potent and selective inhibitors, ultimately accelerating the drug development process.

References

Comparative analysis of 2-chloro-4-bromobenzothiazole and 2-chloro-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-chloro-4-bromobenzothiazole and 2-chloro-6-bromobenzothiazole for Drug Discovery

In the field of medicinal chemistry, the benzothiazole scaffold is a foundational structure for developing new therapeutic agents, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific placement of substituents on this bicyclic system can dramatically alter a compound's physicochemical properties and its effectiveness. This guide presents a comparative analysis of two key isomers, 2-chloro-4-bromobenzothiazole and 2-chloro-6-bromobenzothiazole, to assist researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document consolidates available data on their synthesis, properties, and reactivity, providing a framework for future evaluation.

Physicochemical and Spectroscopic Properties

The primary difference between these two isomers lies in the position of the bromine atom on the benzene ring, which influences their physical and chemical characteristics. A summary of their known properties is presented below.

Table 1: Comparative Physicochemical Properties

Property2-chloro-4-bromobenzothiazole2-chloro-6-bromobenzothiazole
CAS Number 182344-57-6[1][2]80945-86-4[1]
Molecular Formula C₇H₃BrClNS[1][2]C₇H₃BrClNS[1]
Molecular Weight 248.53 g/mol [1][2][3]248.53 g/mol [1]
Appearance Solid[3]Solid[1]
Boiling Point 309.2°C at 760 mmHg[3][4]Not available
Melting Point Not available[1]99-103 °C[1]

Synthesis and Reactivity

The synthetic pathways to these isomers differ based on the required starting materials to achieve the specific halogen substitution pattern.

Synthesis:

  • 2-chloro-4-bromobenzothiazole: A documented synthesis route begins with 2,6-dibromoaniline, which is converted to a 4-bromo-2-mercapto-1,3-benzothiazole intermediate. This intermediate is then chlorinated to yield the final product.[1][2][7]

  • 2-chloro-6-bromobenzothiazole: A feasible synthesis route involves the Sandmeyer reaction on 2-amino-6-bromobenzothiazole.[1]

G cluster_0 Generalized Synthesis Workflow A Substituted Aniline (e.g., Dibromoaniline or Bromoaniline) B Thiazole Ring Formation (e.g., Thiocyanation or reaction with CS₂) A->B C 2-Amino- or 2-Mercapto- halobenzothiazole Intermediate B->C D Diazotization & Sandmeyer Reaction or Chlorination C->D E Final Product (2-Chloro-halobenzothiazole) D->E

Caption: Generalized synthetic pathway for chloro- and bromo-substituted benzothiazoles.

Reactivity: Both isomers possess two reactive halogen sites, but their reactivity differs significantly. This allows for selective and sequential chemical modifications.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira): The carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[8][9] Therefore, cross-coupling reactions will preferentially occur at the C-4 or C-6 position, leaving the 2-chloro group available for subsequent reactions.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent is highly susceptible to displacement by nucleophiles (such as amines, alcohols, and thiols).[10] This reactivity is due to the electron-withdrawing nature of the thiazole ring system, which activates the C2 position for nucleophilic attack.[8][11]

G cluster_0 Differential Reactivity Mol 2-Chloro-4(or 6)-bromobenzothiazole Pd_Reaction Pd-Catalyzed Cross-Coupling Mol->Pd_Reaction C-Br bond (more reactive) SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Mol->SNAr_Reaction C-Cl bond (activated position) Product_C4_C6 Functionalization at C4 or C6 Position (Aryl, Alkynyl, etc.) Pd_Reaction->Product_C4_C6 Product_C2 Functionalization at C2 Position (Amino, Alkoxy, etc.) SNAr_Reaction->Product_C2

Caption: Differential reactivity of the C-Br and C-Cl bonds on the benzothiazole core.

Potential Biological Activities

While direct biological comparisons between 2-chloro-4-bromobenzothiazole and 2-chloro-6-bromobenzothiazole are not available, the broader family of halogenated benzothiazoles exhibits significant therapeutic potential.

  • 2-chloro-4-bromobenzothiazole Derivatives: This scaffold serves as a key intermediate for compounds with potential applications in treating Alzheimer's disease and for creating novel antifungal agents.[12][13] Its derivatives have also shown promise in anticancer research, with the ability to be elaborated into potent kinase inhibitors.[2][14] For example, derivatives of 2-aminobenzothiazole, which can be synthesized from this starting material, have been identified as inhibitors of Aurora B kinase, a crucial regulator of cell division.[2]

  • 2-chloro-6-bromobenzothiazole Derivatives: Although less explored, the 6-position of the benzothiazole ring is a common site for modification in bioactive compounds. Studies on related molecules like 2-amino-6-chlorobenzothiazole and 2-amino-6-methylbenzothiazole show that they are valuable precursors for compounds with antimicrobial and anticancer activities.[15][16][17] The bromine at the 6-position provides a handle for introducing further diversity via cross-coupling reactions, suggesting that derivatives of 2-chloro-6-bromobenzothiazole are promising candidates for screening in various therapeutic areas.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, standardized experimental protocols are essential.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, which is a key step in anticancer drug discovery.[1]

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-chloro-4-bromobenzothiazole and 2-chloro-6-bromobenzothiazole) and a vehicle control (e.g., DMSO). Treat the cells with these dilutions and incubate for 48 to 72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate (24 hours) A->B C Treat cells with Test Compounds B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ Values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Selective Suzuki-Miyaura Cross-Coupling Reaction

This protocol allows for the selective functionalization of the C-Br bond, demonstrating the utility of these isomers as synthetic building blocks.

Protocol:

  • Reaction Setup: In a reaction vial, combine the benzothiazole substrate (2-chloro-4-bromobenzothiazole or 2-chloro-6-bromobenzothiazole, 1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol).[9]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).[9]

  • Inert Atmosphere: Seal the vial and ensure the reaction mixture is under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Heating: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the 4- or 6-aryl-2-chlorobenzothiazole product.[9]

Conclusion

2-chloro-4-bromobenzothiazole and 2-chloro-6-bromobenzothiazole are two valuable, isomeric building blocks for drug discovery and organic synthesis. While they share the same molecular formula, the differential placement of the bromine atom is expected to influence their physicochemical properties, synthetic accessibility, and ultimately, their biological activity profiles. The key distinction in their reactivity—the higher lability of the C-Br bond in cross-coupling reactions versus the susceptibility of the C2-Cl bond to nucleophilic substitution—makes them highly versatile scaffolds for creating diverse molecular libraries. Although a direct comparison of their biological effects is currently limited by a lack of data, the established importance of the benzothiazole core suggests that both isomers are fertile ground for the development of novel therapeutic agents. Further research involving direct, side-by-side synthesis and biological evaluation is necessary to fully unlock their potential.

References

A Comparative Guide to the Biological Activities of Substituted 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a wide array of biological activities. The nature and position of substituents on the benzothiazole ring system profoundly influence the compound's interaction with biological targets, leading to significant variations in efficacy and spectrum of activity. This guide provides an objective comparison of the biological activities of various substituted 2-aminobenzothiazoles, supported by experimental data, detailed protocols, and visual representations of underlying mechanisms.

Anticancer Activity

Substituted 2-aminobenzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[1][2][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][4]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative substituted 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
OMS5 4-Nitroaniline moiety-61.03-[2][4][5]
OMS14 Piperazine-4-nitroaniline moiety22.1330.23-[2][4][5]
Compound 13 Not specified in abstract9.62-6.43[3]
Compound 20 Thiazolidinone hybrid-8.277.44[3]

Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.[1]

Structure-Activity Relationship (SAR) Insights

Analysis of various studies reveals key structural features that influence the anticancer activity of 2-aminobenzothiazole derivatives:

  • Substitution on the Benzene Ring: The introduction of substituents on the phenyl ring can significantly enhance cytotoxic activity.[3]

  • Piperazine Moiety: The incorporation of a substituted piperazine moiety has been shown to be effective against various cancer cell types.[2][4]

  • Hybrid Molecules: Combining the 2-aminobenzothiazole scaffold with other heterocyclic rings, such as thiazolidinone, can lead to potent anticancer agents.[3]

Signaling Pathways in Anticancer Activity

Several 2-aminobenzothiazole derivatives exert their anticancer effects by targeting critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival 2-ABT Derivative 2-Aminobenzothiazole Derivative 2-ABT Derivative->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-aminobenzothiazole isomers.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2][4]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[2][4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]

Anti-inflammatory Activity

Certain substituted 2-aminobenzothiazoles have demonstrated promising anti-inflammatory properties in various in vivo models.[6][7]

Comparative Anti-inflammatory Efficacy

The following table presents the percentage inhibition of carrageenan-induced paw edema in rats by different 2-aminobenzothiazole derivatives.

Compound IDSubstitution Pattern% Inhibition of EdemaReference
5j 5-(4-substituted benzylidene)-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one62%[6]
Bt2 5-chloro-1,3-benzothiazole-2-amineSignificant[7][8][9]
Bt7 6-methoxy-1,3-benzothiazole-2-amineSignificant[7][8][9]
Diclofenac Sodium Standard Drug58.38% - 99.56% (time-dependent)[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar albino rats are used for the study.

  • Compound Administration: The test compounds (substituted 2-aminobenzothiazoles) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to the animals, typically intraperitoneally.[7]

  • Induction of Inflammation: A solution of λ-carrageenan is injected into the sub-plantar region of the right hind paw of the rats to induce localized edema.[7]

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[7]

Anticonvulsant Activity

Several derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their anticonvulsant potential, showing promising results in preclinical models.[10][11][12]

Notable Anticonvulsant Compounds
  • V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate): This compound was identified as having the strongest anticonvulsant effect in a study.[10][11]

  • Compound 52 (6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole): This derivative exhibited a high protective index compared to the standard drug phenytoin.[12]

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Model: Mice are commonly used for this assay.

  • Compound Administration: The test compounds are administered to the animals.

  • Induction of Seizure: A maximal electroshock is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.[12]

Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been explored for the development of antimicrobial agents, with derivatives showing activity against various bacterial and fungal strains.[13][14][15][16]

Comparative Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values in µg/mL for representative 2-aminobenzothiazole derivatives against different microbial strains.

Compound IDSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Compound 1n/1o 6-substituted 2-aminobenzothiazole--4-8[13]
Compound 18 6-fluoro, chloro on phenyl ring-6-811-18[16]
Compound 20 6-fluoro, methoxy on phenyl ring6-8--[16]
Compound D/E 5-substituted 2-aminobenzothiazole<0.034-16-[15]
Mechanism of Antibacterial Action

Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][15]

DNA_Gyrase_Inhibition Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase Negative Supercoiling Negative Supercoiling DNA Gyrase->Negative Supercoiling introduces DNA Replication DNA Replication Negative Supercoiling->DNA Replication Cell Division Cell Division DNA Replication->Cell Division 2-ABT Derivative 2-Aminobenzothiazole Derivative 2-ABT Derivative->DNA Gyrase inhibits

Inhibition of bacterial DNA gyrase by 2-aminobenzothiazole isomers.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[16]

Conclusion

The positional isomerism and substitution patterns on the 2-aminobenzothiazole scaffold are critical determinants of its diverse biological activities.[1] The data and methodologies presented in this guide provide a foundation for the rational design and development of novel 2-aminobenzothiazole-based therapeutic agents with enhanced potency and selectivity for various applications, including oncology, inflammation, neurology, and infectious diseases. Further comparative studies across a wider range of isomers and substituents will be invaluable in elucidating more precise structure-activity relationships and advancing these promising compounds in drug discovery pipelines.

References

Benchmarking 2-Aminobenzothiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-aminobenzothiazole derivatives against established standards in oncology and infectious diseases, supported by experimental data and detailed protocols.

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential.[1] Derivatives of this heterocyclic compound have demonstrated significant promise in various therapeutic areas, including oncology, microbiology, and neuroprotection.[1][2][3] This guide provides a comprehensive benchmark of novel 2-aminobenzothiazole derivatives against well-characterized standards, offering researchers, scientists, and drug development professionals a comparative framework to guide future research and development.

Comparative Efficacy in Oncology

2-aminobenzothiazole derivatives have emerged as potent anticancer agents, primarily through the inhibition of key protein kinases involved in tumor progression.[4][5] Their performance is benchmarked against standard-of-care chemotherapy agents and targeted therapies.

Cytotoxic Activity

The 50% inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values of representative 2-aminobenzothiazole derivatives against various cancer cell lines, compared to established anticancer drugs.

Compound/DrugCell LineCancer TypeIC50 (µM)Target/Mechanism of ActionReference
2-Aminobenzothiazole Derivatives
OMS5A549Lung Cancer22.13PI3K Pathway[6]
MCF-7Breast Cancer39.51PI3K Pathway[7]
OMS14A549Lung Cancer34.09PI3K Pathway[7]
MCF-7Breast Cancer61.03PI3K Pathway[6][8]
Compound 13HCT116Colon Carcinoma6.43EGFR Kinase[7][9]
A549Lung Cancer9.62EGFR Kinase[7][9]
A375Malignant Melanoma8.07EGFR Kinase[7]
Compound 20HepG2Liver Cancer9.99VEGFR-2 Kinase[7][9]
HCT-116Colon Carcinoma7.44VEGFR-2 Kinase[7][9]
MCF-7Breast Cancer8.27VEGFR-2 Kinase[7][9]
Compound 8iMCF-7Breast Cancer6.34PI3Kα[6]
Standard Drugs
Alpelisib (BYL719)PIK3CA mutant breast cancer cell linesBreast Cancer0.5 - 1.5PI3Kα Inhibitor[6]
Riluzole---Neuroprotective
Kinase Inhibitory Activity

Many 2-aminobenzothiazole derivatives exert their anticancer effects by targeting specific kinases in crucial signaling pathways.[5] The table below compares the in vitro inhibitory activity of these derivatives against key oncogenic kinases.

CompoundTarget KinaseIC50 (nM)Reference
2-Aminobenzothiazole Derivatives
Compound 8iPI3Kα1.03[6]
Representative DerivativeEGFR94.7[9]
Representative DerivativeVEGFR-2190[9]
Standard Inhibitors
Alpelisib (BYL719)PI3Kα5[6]
PI3Kβ1200[6]
PI3Kγ250[6]
PI3Kδ290[6]

A primary mechanism of action for many of these derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a central regulator of cell growth and survival.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and inhibition.

Antimicrobial Activity

Substituted 2-aminobenzothiazole derivatives have also been evaluated for their antibacterial and antifungal properties, showing moderate to good activity against various strains.[2][10]

CompoundOrganismActivityStandardReference
2-Aminobenzothiazole Derivatives
Representative DerivativesEscherichia coliModerate ActivityStreptomycin[2]
Staphylococcus aureusModerate ActivityStreptomycin[2]
Aspergillus nigerModerate ActivityGriseofulvin[2]
Candida albicansMIC: 4-8 µg/mLFluconazole[10]
Candida tropicalisMIC: 4-8 µg/mLFluconazole[10]
Candida parapsilosisMIC: 4-8 µg/mLFluconazole[10]
Standard Antimicrobials
StreptomycinBacteriaStandard Antibacterial-[2]
GriseofulvinFungiStandard Antifungal-[2]
NorfloxacinBacteriaStandard Antibacterial-[10]
FluconazoleFungiStandard Antifungal-[10]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 2-aminobenzothiazole derivatives and standard drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][6]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compounds (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

References

A Comparative Guide to In Silico and Molecular Docking Studies of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antidiabetic, antibacterial, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of in silico and molecular docking studies of various 2-aminobenzothiazole derivatives, supported by experimental data to aid in the rational design of novel drug candidates.

Performance Comparison of 2-Aminobenzothiazole Derivatives

The following tables summarize the quantitative data from various studies, offering a comparative look at the performance of different 2-aminobenzothiazole derivatives against several key biological targets.

Table 1: Anticancer Activity Against PI3Kγ

The Phosphoinositide 3-kinase gamma (PI3Kγ) is a crucial enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival, making it a significant target in cancer therapy.[4]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1 113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2 121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5 118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14 134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15 138.055Not ReportedPI3Kγ7JWE
OMS16 153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference) 81.11Co-crystallized LigandPI3Kγ7JWE
Data sourced from Salih, O. M., et al. (2024).[1]

Table 2: Antidiabetic Activity Against PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of glucose and lipid metabolism, and a validated target for type 2 diabetes therapeutics.[5]

Compound IDBinding Affinity (ΔG kcal/mol)Biological ActivityTarget Protein
3b -7.8Reduced blood glucose (<200 mg/dL)PPARγ
4y -8.4Reduced blood glucose (<200 mg/dL)PPARγ
Data sourced from a 2024 study on antidiabetic agents.[5][6]

Table 3: Anticancer Activity Against HER Enzyme

The Human Epidermal growth factor Receptor (HER) is a tyrosine kinase that plays a critical role in the development and progression of several types of cancer.[7]

Compound IDDocking Score (kcal/mol)Target Protein
Compound 1 Not specified as highestHER
Compound 2 -10.4HER
Compound 3 -9.9HER
Data sourced from a study on HER enzyme and DNA targeting.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the common protocols employed in the in silico and molecular docking studies of 2-aminobenzothiazole derivatives.

Molecular Docking Workflow

A typical molecular docking protocol involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The protein structure is then prepared by adding hydrogen atoms, assigning correct bond orders, and minimizing the energy to relieve any steric clashes.[1]

  • Ligand Preparation: The 2D structures of the 2-aminobenzothiazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.[3]

  • Active Site Definition: The binding site of the target protein is defined, often based on the location of the co-crystallized ligand in the crystal structure or through computational prediction methods.[1]

  • Docking Simulation: A docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the protein's active site. Commonly used software includes AutoDock, LibDock, and Molegro Virtual Docker.[1][7] The accuracy of the docking protocol can be validated by redocking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered reliable.[1]

  • Pose Analysis and Scoring: The resulting ligand poses are ranked based on a scoring function that estimates the binding affinity. Poses with the lowest binding energy or highest docking score are considered the most favorable.[1]

In Vitro Biological Assays

To validate the in silico predictions, the synthesized 2-aminobenzothiazole derivatives are subjected to various in vitro biological assays.

  • Anticancer Activity: The anticancer effects of the compounds are often evaluated against various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.[2][4]

  • Enzyme Inhibition Assays: The ability of the compounds to inhibit the activity of specific target enzymes (e.g., PI3Kγ) is measured. These assays typically determine the percentage of inhibition at a specific concentration or the IC50 value.[1][4]

  • Antibacterial Activity: The antibacterial potential is assessed using methods like the cup-plate method to determine the zone of inhibition against various bacterial strains.[8]

In Silico ADMET Prediction

To assess the drug-likeness of the designed compounds, in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed. This is often done using online tools and software that calculate physicochemical properties and predict potential toxicity and pharmacokinetic profiles.[3][5]

Visualizing the Process and Pathways

Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for in silico drug design and a key signaling pathway targeted by 2-aminobenzothiazole derivatives.

experimental_workflow cluster_insilico In Silico Design & Screening cluster_synthesis Chemical Synthesis ligand_design Ligand Library Design (2-Aminobenzothiazole Derivatives) docking Molecular Docking (Prediction of Binding Affinity) ligand_design->docking protein_prep Target Protein Preparation (e.g., PI3Kγ from PDB) protein_prep->docking admet ADMET Prediction (Drug-likeness Assessment) docking->admet synthesis Synthesis of Lead Compounds admet->synthesis Lead Selection purification Purification & Characterization synthesis->purification enzyme_assay Enzyme Inhibition Assays (e.g., PI3Kγ Assay) purification->enzyme_assay cell_assay Cell-Based Assays (e.g., MTT on Cancer Cells) purification->cell_assay

In Silico Drug Design and Validation Workflow.

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition

Targeted PI3K/Akt/mTOR Signaling Pathway.

References

A Comparative Guide to the Synthesis of 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-aminobenzothiazole, a crucial scaffold in medicinal chemistry and material science, is achievable through various chemical strategies. This guide offers a detailed comparison of three prominent methods: the Hugerschoff Reaction, synthesis from aniline and potassium thiocyanate, and synthesis from 2-aminothiophenol. This analysis, supported by experimental data and detailed protocols, aims to assist researchers and professionals in selecting the most suitable method for their specific applications.

Performance Comparison of Synthesis Methods

The choice of a synthetic route for 2-aminobenzothiazole often involves a trade-off between yield, reaction conditions, substrate scope, and cost. The following table summarizes the quantitative data for the three primary synthesis methods, providing a clear comparison of their performance based on reported experimental findings.[1]

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)Well-established, high yields for many substrates.[1][2]Use of corrosive sulfuric acid and toxic bromine.
Aniline & Potassium Thiocyanate Aniline, Potassium thiocyanateBromine, Acetic acid2-4 hoursIce-cold to room temp.65-85%[2] (74% for 6-nitro-2-aminobenzothiazole[1])Readily available starting materials.[2]Potential for side reactions like para-thiocyanation.[3][4]
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot specifiedNot specifiedHigh yields reportedHigh reactivity, often leading to high yields under mild conditions.[1]Availability and handling of cyanogen bromide.
Ultrasound-Assisted Synthesis 2-Aminothiophenol, AldehydesSulfated tungstate (catalyst)20 minutesRoom temperature65-83%Environmentally benign, rapid, solvent-free.[5][6]Primarily for 2-substituted benzothiazoles.

Detailed Experimental Protocols

Method 1: The Hugerschoff Reaction

The Hugerschoff reaction is a classical and highly effective method for synthesizing 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas.[1][7] This method is particularly noted for its high yields with substituted derivatives.

Experimental Protocol:

  • A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.

  • A catalytic amount of bromine is added to the solution.

  • The reaction mixture is heated to 65-70 °C for 1.5 to 6 hours.

  • After the reaction is complete, the mixture is cooled and poured onto ice.

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a suitable base to yield the 2-aminobenzothiazole product.

Method 2: Synthesis from Aniline & Potassium Thiocyanate

This widely used method involves the in-situ formation of a phenylthiourea intermediate from aniline and potassium thiocyanate, followed by oxidative cyclization.

Experimental Protocol: [2][8]

  • Dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.[2]

  • Cool the mixture in an ice-salt bath to below 10 °C.[2]

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, ensuring the temperature remains below 10 °C.[2]

  • After the addition is complete, continue stirring the mixture at a low temperature for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for another 1-2 hours.

  • The product hydrobromide salt often precipitates. Filter the solid and wash it with a small amount of cold solvent.

  • Neutralize the salt with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the final product.[8]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Method 3: Ultrasound-Assisted Synthesis from 2-Aminothiophenol

This modern approach offers a green and efficient alternative for the synthesis of 2-substituted benzothiazoles, utilizing ultrasound irradiation to accelerate the reaction.[5]

Experimental Protocol: [6]

  • In a reaction vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).

  • Irradiate the mixture under an ultrasonic probe for 20 minutes at room temperature.

  • The reaction is performed solvent-free and catalyst-free.

  • After the reaction, the crude product is purified by column chromatography on silica gel (eluent: Hexane:Ethyl acetate = 9.5:0.5, v/v) to afford the desired 2-substituted benzothiazole.

Reaction Pathways and Logical Workflow

The following diagrams illustrate the signaling pathways and logical workflows of the described synthesis methods.

Hugerschoff_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A Phenylthiourea D Oxidative Cyclization A->D Reacts with B Br₂ (catalytic) B->D Catalyzes C H₂SO₄ C->D Solvent/ Catalyst E 2-Aminobenzothiazole D->E Forms

Caption: Hugerschoff Reaction Workflow.

Aniline_Thiocyanate_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagents Reagents cluster_process Process cluster_product Product A Aniline C In-situ formation of Phenylthiourea A->C B KSCN B->C F Oxidative Cyclization C->F Reacts with D Br₂ D->F Oxidizing Agent E Acetic Acid E->F Solvent G 2-Aminobenzothiazole F->G Forms

Caption: Aniline & Thiocyanate Synthesis Pathway.

Ultrasound_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product A 2-Aminothiophenol C Ultrasound Irradiation (Solvent-free) A->C B Aldehyde B->C D 2-Substituted Benzothiazole C->D Forms

References

A Comparative Guide to Validating the Purity of Synthesized 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. 2-Amino-6-bromobenzothiazole is a key heterocyclic building block utilized in the synthesis of a wide array of biologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds.

This guide provides an objective comparison of analytical methodologies for validating the purity of synthesized this compound. We present a comparative analysis of its purity profile against common structural analogs, 2-Amino-6-chlorobenzothiazole and 2-Amino-6-methylbenzothiazole, supported by experimental data from various sources. Detailed experimental protocols for the key analytical techniques are also provided to aid researchers in establishing robust quality control procedures.

Comparative Purity Analysis

The purity of a synthesized compound can be influenced by the synthetic route, purification methods, and the inherent stability of the molecule. The following table summarizes the typical purity levels reported for this compound and its chloro and methyl analogs. It is important to note that these values are based on data from various commercial and literature sources and may vary depending on the specific synthesis and purification protocols employed.

CompoundTypical Purity (%)Analytical Method(s)Reference
This compound >97%Not specified
>85% (after purification)Not specified[1]
2-Amino-6-chlorobenzothiazole ≥98.5%Gas Chromatography (GC)Thermo Scientific Chemicals
>98%Nuclear Magnetic Resonance (NMR)BioCrick
2-Amino-6-methylbenzothiazole >98.0%High-Performance Liquid Chromatography (HPLC)Tokyo Chemical Industry
Other Benzothiazole Analogues up to 99.36%High-Performance Liquid Chromatography (HPLC)Journal of Young Pharmacists

Experimental Protocols for Purity Validation

A multi-technique approach is essential for the unambiguous confirmation of the purity of synthesized this compound. The synergistic use of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the main compound from its impurities, allowing for accurate quantification of purity.

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Data acquisition and processing software

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the sample solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample solvent to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25 °C

    • UV Detection: 254 nm or a wavelength of maximum absorbance for this compound.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (sample solvent) to ensure no carryover.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Integrate the peak areas of the main peak and any impurity peaks.

  • Purity Calculation: Calculate the purity of the synthesized compound by the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and can also provide an estimation of purity by identifying signals from impurities.

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Materials:

  • Deuterated Solvent: DMSO-d₆ or CDCl₃

  • NMR Tubes: 5 mm diameter

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the chosen deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹³C NMR spectra with the expected values for this compound.

    • Purity Assessment: Carefully examine the spectra for any signals that do not correspond to the target compound or the solvent. The presence of extraneous peaks indicates impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative measure of purity.

Method 3: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.

Objective: To confirm the molecular weight and identify potential impurities in the synthesized this compound.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Molecular Weight Confirmation: Identify the [M+H]⁺ peak corresponding to the protonated molecule of this compound (expected m/z ≈ 229.95).

    • Impurity Identification: Search for other peaks in the mass spectrum that could correspond to potential starting materials, by-products, or degradation products.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_screen Initial Purity Screen (TLC, Melting Point) purification->initial_screen hplc Quantitative Purity Analysis (HPLC-UV) initial_screen->hplc nmr Structural Confirmation & Purity Check (NMR) initial_screen->nmr ms Molecular Weight Confirmation & Impurity ID (MS) initial_screen->ms pass Purity Validated (>98%) hplc->pass Meets Specification fail Further Purification Required hplc->fail Below Specification nmr->pass Correct Structure nmr->fail Impurity Signals ms->pass Correct Mass ms->fail Unexpected Masses documentation Documentation & Certificate of Analysis pass->documentation fail->purification

References

Unlocking Therapeutic Potential: A Comparative Guide to 2-Aminobenzothiazole-Based Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – In the relentless pursuit of novel cancer therapeutics, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the design of potent and selective enzyme inhibitors. This guide offers a comprehensive comparison of the efficacy of various 2-aminobenzothiazole-based inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to target a range of key proteins implicated in cancer progression.[1] These compounds have shown promise as anticancer agents by interacting with molecular targets involved in aberrant cell growth, survival, and metastasis.[1][2] This guide will delve into a comparative analysis of specific inhibitors targeting crucial signaling pathways, including PI3K/Akt/mTOR, receptor tyrosine kinases like EGFR and VEGFR, and cell cycle regulators such as CDK2.

Comparative Efficacy of 2-Aminobenzothiazole Derivatives

The following tables summarize the in vitro efficacy of selected 2-aminobenzothiazole-based inhibitors against various cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency; lower values indicate greater efficacy.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives against Human Cancer Cell Lines
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5 A549Lung Cancer22.13[1]
MCF-7Breast Cancer39.51[3]
OMS14 A549Lung Cancer34.09[1]
MCF-7Breast Cancer61.03[1]
Compound 13 HCT116Colon Carcinoma6.43[4]
A549Lung Cancer9.62[4]
A375Malignant Melanoma8.07[4]
Compound 20 HepG2Liver Cancer9.99[4]
HCT-116Colon Carcinoma7.44[4]
MCF-7Breast Cancer8.27[4]
Compound 37 HeLaCervical Cancer>10[4]
HCT116Colon Carcinoma2.30[4]
Compound 38 HeLaCervical Cancer1.80[4]
HCT116Colon Carcinoma0.80[4]
Compound 40 A549Lung Cancer3.55[4]
MCF-7Breast Cancer3.17[4]
Hep3BLiver Cancer4.32[4]
Compound 8i MCF-7Breast Cancer6.34[5]
MDAMB-231Breast Cancer-[5]
HepG2Liver Cancer-[5]

Note: '-' indicates data not available in the cited sources.

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
Compound IDTarget KinaseIC50Reference
OMS1 & OMS2 PI3Kγ47% & 48% inhibition @ 100 µM[1]
Compound 13 EGFR2.80 µM[4]
Compound 23 VEGFR-297 nM[4]
Compound 37 CDK237.8 nM[4]
Compound 38 CDK221.7 nM[4]
Compound 40 CDK24.29 µM[4]
Compound 53 PI3Kβ0.02 µM[4]
Compound 8i (54) PI3Kα1.03 nM[4][5]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-aminobenzothiazole derivatives are exerted through the modulation of critical signaling pathways that are often dysregulated in cancer.[3]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K, a key enzyme in this cascade.[3] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
Receptor Tyrosine Kinase (RTK) Pathways: EGFR & VEGFR

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key RTKs that, when dysregulated, can lead to uncontrolled cell growth and angiogenesis (the formation of new blood vessels that supply tumors).[3][6] Certain 2-aminobenzothiazole derivatives have been shown to inhibit these receptors, thereby blocking downstream signaling cascades that promote tumor growth and metastasis.[3]

RTK_Inhibition_Workflow cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_signaling Downstream Signaling EGFR->EGFR_signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_signaling Angiogenesis VEGFR->VEGFR_signaling Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

Inhibition of EGFR and VEGFR signaling.
Cell Cycle Regulation: CDK2

Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells.[6] CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1-S phase transition.[7] Several 2-aminobenzothiazole derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.

CDK2_Cell_Cycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/ Cyclin E CDK2_CyclinE->G1 Regulates Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->CDK2_CyclinE Inhibits

CDK2 inhibition disrupts cell cycle progression.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the data presented, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]

Objective: To determine the concentration of a 2-aminobenzothiazole derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 2-aminobenzothiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3][8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole compounds for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of 2-Aminobenzothiazole Inhibitor A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Workflow for the MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Objective: To determine the concentration of a 2-aminobenzothiazole derivative that inhibits the activity of a target kinase by 50% (IC50).

General Principle: A purified kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate or consumed ATP is then quantified to determine the extent of inhibition.

Materials:

  • Purified recombinant target kinase (e.g., PI3Kα, EGFR, VEGFR-2, CDK2)

  • Specific kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • 2-aminobenzothiazole test compounds

  • Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies, or a luminescent ADP detection system)

  • 96- or 384-well assay plates

  • Appropriate detection instrument (e.g., scintillation counter, plate reader)

Procedure (Example using a luminescent ADP detection format):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase reaction buffer.

  • Assay Plate Setup: Add the kinase and the test inhibitor to the wells of an assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[10]

  • Reaction Termination and Signal Detection: Stop the reaction and add the ADP detection reagents according to the manufacturer's protocol. This typically involves a reagent that converts the ADP produced into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO treated). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly valuable framework in the development of novel anticancer agents. The inhibitors highlighted in this guide demonstrate significant efficacy against a range of cancer cell lines and key oncogenic kinases. The provided data and experimental protocols offer a foundation for researchers to compare and build upon these findings, accelerating the journey of these promising compounds from the laboratory to clinical applications. Further investigation into the structure-activity relationships, selectivity profiles, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, significantly influencing its interaction with biological targets and, consequently, its therapeutic effects.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Activity of 2-Aminobenzothiazole Analogs

2-aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.[2][3][5]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminobenzothiazole analogs against various cancer cell lines.

CompoundR1 (Substitution on Benzothiazole Ring)R2 (Substitution on Amino Group)Cancer Cell LineIC50 (µM)Reference
OMS5 HN-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamideA549 (Lung)22.13[6]
MCF-7 (Breast)33.45[6]
OMS14 HN-(1,3-benzothiazol-2-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetamideA549 (Lung)41.21[6]
MCF-7 (Breast)61.03[6]
Compound 13 HVaried complex side chainHCT116 (Colon)6.43[2]
A549 (Lung)9.62[2]
A375 (Melanoma)8.07[2]
Compound 23 HVaried complex side chainHT-29 (Colon)Not specified[2]
PC-3 (Prostate)Not specified[2]
A549 (Lung)Not specified[2]
U87MG (Glioblastoma)Not specified[2]
Compound 54 HVaried complex side chainMCF-7 (Breast)Not specified[2]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at the 6-position of the benzothiazole ring, particularly with electron-withdrawing groups like nitro (-NO2) or chloro (-Cl), has been shown to enhance anticancer activity.[4]

  • The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. The introduction of piperazine and substituted aniline moieties has yielded potent compounds.[1][6]

  • Hybrid molecules incorporating other heterocyclic systems, such as thiazolidinone, have demonstrated nanomolar potency against breast and liver cancer cell lines.[4]

  • Derivatives of 2-aminobenzothiazole have been shown to inhibit key enzymes in cancer progression, including VEGFR-2, PI3Kα, and EGFR.[2] For instance, compound 23 is a potent VEGFR-2 inhibitor with an IC50 of 97 nM, and compound 54 is a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM.[2]

Antimicrobial Activity of 2-Aminobenzothiazole Analogs

The 2-aminobenzothiazole core is also a promising scaffold for the development of novel antimicrobial agents to combat drug-resistant pathogens.[7][8][9]

The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminobenzothiazole analogs against various bacterial and fungal strains.

CompoundR1 (Substitution on Benzothiazole Ring)R2 (Substitution on Amino Group)MicroorganismMIC (µg/mL)Reference
Compound 1 6-chloro-4-methylN,N-disubstitutedStaphylococcus aureus2.9 (µM)[10]
Compound 3e Dialkyne substitutedVaried aryl azidesStaphylococcus aureus3.12
Enterococcus faecalis3.12
Salmonella typhi3.12
Escherichia coli3.12
Klebsiella pneumoniae3.12
Pseudomonas aeruginosa3.12
Compound 3n Dialkyne substitutedVaried aryl azidesCandida tropicalis1.56 - 12.5
Candida albicans1.56 - 12.5
Candida krusei1.56 - 12.5
Cryptococcus neoformans1.56 - 12.5
Compound 46a/b HSchiff base analogsEscherichia coli15.62[11]
Pseudomonas aeruginosa15.62[11]
Compound 59b HSchiff base with diethylamino groupKlebsiella pneumoniae0.4 - 0.8[11]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Substitutions at the 5- and 6-positions of the benzothiazole ring are effective for developing potent antimicrobial agents.[4]

  • The presence of an N-propyl imidazole moiety was found to be critical for antibacterial activity against S. aureus.[10]

  • Schiff base derivatives of 2-aminobenzothiazole have shown promising antibacterial activity, with substitutions on the benzylidene ring influencing potency. For example, a hydroxyl group at the 2nd position of the benzylidene ring improved antibacterial action.[11]

  • The introduction of a diethylamino group at the 4th position of the benzylidene ring in Schiff base analogs augmented antibacterial activity against K. pneumoniae.[11]

Experimental Protocols

General Synthesis of 2-Aminobenzothiazole Analogs

A common synthetic route to novel 2-aminobenzothiazole derivatives involves a multi-step process:

  • Synthesis of (1-chloroacetyl)-2-aminobenzothiazole: 2-aminobenzothiazole is reacted with chloroacetyl chloride in a suitable solvent like dry benzene or acetone, often in the presence of a base such as triethylamine, at a low temperature (0 °C).[1][12]

  • Condensation with Amines: The resulting (1-chloroacetyl)-2-aminobenzothiazole is then condensed with various primary or secondary amines (including substituted anilines and piperazines) to yield the final products. This reaction is typically a nucleophilic substitution.[1][6]

  • Characterization: The structures of the synthesized compounds are confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6][12]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-aminobenzothiazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Aminobenzothiazole step1 Reaction with Chloroacetyl Chloride start->step1 intermediate N-(benzothiazol-2-yl)-2-chloroacetamide step1->intermediate step2 Condensation with Amines/Anilines intermediate->step2 product Target Analogs step2->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization screening In vitro Assays product->screening anticancer Anticancer Activity (MTT Assay) screening->anticancer antimicrobial Antimicrobial Activity (MIC Determination) screening->antimicrobial data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Lead Compound Identification sar->conclusion Identify Lead Compounds

Caption: General workflow for the synthesis and evaluation of 2-aminobenzothiazole analogs.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Analogs Inhibitor->PI3K Inhibition Logical_SAR cluster_core Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity core 2-Aminobenzothiazole Scaffold R1 Substitution at Benzothiazole Ring (e.g., C6-position) core->R1 R2 Substitution at 2-Amino Group core->R2 activity Enhanced Potency R1->activity Electron-withdrawing groups R2->activity Bulky/heterocyclic moieties

References

Comparative evaluation of the biological effects of 2-aminobenzothiazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of 2-Aminobenzothiazole Isomers for Researchers, Scientists, and Drug Development Professionals.

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1] The biological activity of these compounds is profoundly influenced by the placement of substituents on the benzothiazole ring.[1] Understanding the nuances of how isomeric variations affect efficacy and mechanism of action is critical for the rational design of novel drugs. This guide provides a comparative analysis of the biological effects of 2-aminobenzothiazole isomers, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The strategic placement of functional groups on the 2-aminobenzothiazole core can significantly modulate its interaction with biological targets.[1] Below are summary tables of quantitative data from various studies, highlighting the impact of isomeric substitution on anticancer and antimicrobial activities.

Anticancer Activity of 2-Aminobenzothiazole Isomers

The cytotoxic potential of 2-aminobenzothiazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of a biological process, are presented below. A lower IC50 value signifies greater potency.

Compound/IsomerCell LineIC50 (µM)Reference
Thiourea Derivative IVe Ehrlich Ascites Carcinoma (EAC)10-24[2]
MCF-7 (Breast Cancer)15-30[2]
HeLa (Cervical Cancer)33-48[2]
Thiourea Derivative IVf Ehrlich Ascites Carcinoma (EAC)10-24[2]
MCF-7 (Breast Cancer)15-30[2]
HeLa (Cervical Cancer)33-48[2]
2-Aminobenzothiazole Derivative Vg Ehrlich Ascites Carcinoma (EAC)10-24[2]
Compound OMS5 A549 (Lung Cancer)22.13[3][4]
MCF-7 (Breast Cancer)61.03[3][4]
Compound OMS14 A549 (Lung Cancer)26.54[3][4]
MCF-7 (Breast Cancer)48.21[3][4]
Compound 13 (6-substituted) HCT116 (Colon Cancer)6.43[5]
A549 (Lung Cancer)9.62[5]
A375 (Melanoma)8.07[5]
Compound 20 (6-substituted) HepG2 (Liver Cancer)9.99[5]
HCT-116 (Colon Cancer)7.44[5]
MCF-7 (Breast Cancer)8.27[5]
Compound 23 (6-substituted) HT-29 (Colon Cancer)-[5]
PC-3 (Prostate Cancer)-[5]
A549 (Lung Cancer)-[5]
U87MG (Glioblastoma)-[5]
Compound 53 (6-substituted) PC-3 (Prostate Cancer)0.35[5]
DU145 (Prostate Cancer)0.62[5]
Unsubstituted 2-Aminobenzothiazole HEp-2 (Laryngeal Carcinoma)27 (for 48h)[6]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity of 2-Aminobenzothiazole Isomers

Derivatives of 2-aminobenzothiazole also demonstrate a wide spectrum of activity against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound/IsomerMicroorganismMIC (µg/mL)Reference
6-Fluoro-2-aminobenzothiazole Schiff bases S. aureus (Gram-positive)-[7]
B. subtilis (Gram-positive)-[7]
S. marcescens (Gram-negative)-[7]
E. coli (Gram-negative)-[7]
Rhizopus sp. (Fungus)-[7]
A. niger (Fungus)-[7]
Thiazolidinone derivatives (5 & 6) Bacillus subtilis-[8]
Escherichia coli-[8]
Klebsiella pneumoniae-[8]
Staphylococcus aureus-[8]
Aspergillus niger-[8]
Aspergillus flavus-[8]
Fusarium oxisporum-[8]
Trichoderma viride-[8]

Note: Specific MIC values were not detailed in the provided search results, but the compounds were reported to have been screened for activity against these microorganisms. Structure-activity relationship insights suggest that substitutions at the 5- and 6-positions of the benzothiazole ring are often effective for developing potent antimicrobial agents.[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminobenzothiazole isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[1]

  • Serial Dilution: The 2-aminobenzothiazole isomers are serially diluted in the broth medium within a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound where no visible growth of the microorganism is observed.[1]

Signaling Pathways and Mechanisms of Action

The biological activities of 2-aminobenzothiazole isomers are often linked to their ability to modulate key signaling pathways.[1]

Anticancer Signaling Pathways

Several derivatives have been found to exert their anticancer effects by targeting components of signaling cascades that are frequently dysregulated in cancer.[1]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Some 2-aminobenzothiazole isomers have been identified as inhibitors of PI3K (Phosphoinositide 3-kinase), thereby downregulating the downstream signaling of Akt and mTOR.[1][3][5]

  • EGFR and VEGFR-2 Inhibition: Certain isomers act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth and angiogenesis.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Isomers 2-Aminobenzothiazole Isomers Isomers->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 2-aminobenzothiazole isomers.[1]

Antimicrobial Mechanism of Action

In the context of antimicrobial activity, specific 2-aminobenzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase.[1][9] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Facilitates Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Isomers 2-Aminobenzothiazole Isomers Isomers->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by 2-aminobenzothiazole isomers disrupts DNA replication.[1]

General Experimental Workflow

The evaluation of novel 2-aminobenzothiazole isomers typically follows a structured workflow from initial design to biological testing.

Experimental_Workflow Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., MTT, MIC) Purification->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo->Lead_Opt

Caption: General workflow for the evaluation of 2-aminobenzothiazole isomers.

Conclusion

The positional isomerism of substituents on the 2-aminobenzothiazole scaffold is a critical determinant of its biological activity.[1] Both anticancer and antimicrobial properties can be significantly modulated by the strategic placement of various functional groups.[1] The data and methodologies presented in this guide provide a foundational understanding for the rational design and development of novel 2-aminobenzothiazole-based therapeutic agents with enhanced potency and selectivity.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-bromobenzothiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Amino-6-bromobenzothiazole must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or released into the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, surplus material, contaminated labware, and empty containers, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE)

When handling this compound in any capacity—weighing, reacting, or disposing—the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or other protective clothing.
Respiratory A dust mask (type N95 or equivalent) should be used, especially when handling the solid powder to avoid inhalation.[3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedures

The primary route for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup and disposal.

Disposal of Unused or Expired this compound
  • Segregation: Keep the original container of this compound. Do not mix it with other chemical waste.

  • Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, or if the chemical is being declared as waste, a hazardous waste tag must be affixed. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The date accumulation of waste begins.

    • The name and contact information of the waste generator (Principal Investigator or laboratory supervisor).

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").

  • Packaging: The original, tightly sealed container is the preferred packaging. If the original container is compromised, transfer the material to a new, compatible container that can be securely sealed.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials, particularly strong oxidizing agents.

Disposal of Contaminated Labware and Debris

Solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled with a hazardous waste tag detailing the contents as "Solid Waste Contaminated with this compound."

  • Storage: Keep the container sealed when not in use and store it in the satellite accumulation area.

Disposal of Empty Containers

Even "empty" containers of this compound must be handled with care as they may contain residual chemical.

  • Decontamination: Whenever possible, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.

  • Labeling of Rinsate: The container holding the rinsate must be labeled as "Hazardous Waste: [Solvent Name] with trace this compound."

  • Disposal of Rinsed Containers: Once triple-rinsed, the original labels on the container should be defaced or removed. The container can then typically be disposed of as non-hazardous solid waste (e.g., broken glass box). Confirm this procedure with your institution's EHS department.

  • Unrinsed Containers: If the container cannot be rinsed, it must be disposed of as hazardous waste, following the same procedure as for unused chemical.

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup (Solid Powder)

For small spills of solid this compound that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as detailed above.

  • Containment: Gently sweep the solid material together to minimize dust generation.

  • Collection: Place the swept material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. All cleaning materials must be disposed of as contaminated solid waste.

Large Spill Cleanup

In the event of a large spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your laboratory supervisor and your institution's emergency response team or EHS department.

  • Secure the Area: Prevent entry to the spill area.

  • Provide Information: Be prepared to provide the SDS for this compound to emergency responders.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation or an allergic reaction develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_streams Waste Streams cluster_procedures Disposal Procedures cluster_final Final Disposal start Waste Generated: This compound waste_type Identify Waste Type start->waste_type solid_chem Unused/Expired Solid Chemical waste_type->solid_chem Chemical cont_solid Contaminated Solid Waste (Gloves, Paper Towels) waste_type->cont_solid Contaminated Debris empty_cont Empty Container waste_type->empty_cont Container package_chem Package in Original or Compatible Container solid_chem->package_chem package_solid Collect in Lined, Leak-Proof Container cont_solid->package_solid rinse_cont Triple Rinse Container? empty_cont->rinse_cont label_waste Label with Hazardous Waste Tag package_chem->label_waste package_solid->label_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_cont->collect_rinsate Yes dispose_unrinsed Dispose of Unrinsed Container as Hazardous Waste rinse_cont->dispose_unrinsed No dispose_rinsed Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_rinsed ehs_pickup Arrange for EHS Pickup dispose_rinsed->ehs_pickup Consult EHS for final disposal dispose_unrinsed->label_waste store_saa Store in Satellite Accumulation Area label_waste->store_saa store_saa->ehs_pickup

Caption: Workflow for the disposal of this compound waste.

SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs spill_size Assess Spill Size spill->spill_size alert_small Alert Personnel spill_size->alert_small Small & Manageable evacuate Evacuate Area spill_size->evacuate Large or Unmanageable don_ppe Don Appropriate PPE alert_small->don_ppe contain_spill Gently Sweep Solid don_ppe->contain_spill collect_spill Collect in Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate dispose_waste Dispose of all materials as hazardous waste decontaminate->dispose_waste alert_large Notify EHS/ Emergency Response evacuate->alert_large secure_area Secure the Area alert_large->secure_area provide_sds Provide SDS to Responders secure_area->provide_sds

Caption: Decision-making process for a this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of 2-Amino-6-bromobenzothiazole.

This guide provides a detailed framework for the safe operational use of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment. The following sections outline the necessary personal protective equipment (PPE), procedural steps for handling, and emergency plans for spills and disposal.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][3][4]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety glasses or goggles.[1][2]Protects against dust particles and splashes that can cause serious eye irritation.[1][3]
Hand Protection Appropriate protective gloves.Prevents skin contact, which can cause irritation and allergic reactions.[1][3]
Body Protection Appropriate protective work clothing.[1][2]Minimizes the risk of skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used when workplace conditions warrant, especially in cases of high concentrations or dust formation.[1][2]Prevents inhalation of dust which may cause respiratory irritation.[1][3]

Operational Handling and Storage Protocol

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eye bath are accessible.[1] All personnel must be trained on the hazards and proper handling procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[2]

  • Donning PPE: Put on all required PPE as specified in the table above before opening the container.

  • Dispensing: Carefully weigh and dispense the chemical, avoiding the creation of dust.

  • Container Management: Keep the container tightly closed when not in use.[2]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Remove and wash contaminated clothing before reuse.[2] Do not eat, drink, or smoke in the handling area.[4][5]

Storage:

Store the container in a cool, dry, and well-ventilated area, away from incompatible substances.[2] For long-term stability, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is essential.

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.[7]

  • Ventilate: If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation through fume hoods.[8]

  • Assess and Select PPE: Ensure all personnel involved in the cleanup are wearing the appropriate PPE, including respiratory protection.[8]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a suitable, labeled container for disposal.[8]

  • Decontamination: Wash the spill site with plenty of soap and water after the material has been collected.[1]

  • Waste Disposal: Dispose of the collected waste and any contaminated cleaning materials in accordance with federal, state, and local regulations.[1] Do not let the product enter drains.[1]

First Aid Measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Instantly wash with soap and water and rinse thoroughly. Seek medical aid.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[1] Rinse mouth with water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Disposal:

All waste containing this compound must be disposed of as hazardous waste.[1] Follow all federal, state, and local environmental regulations for chemical waste disposal.

Chemical Spill Response Workflow

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill & Don Appropriate PPE evacuate->assess contain Contain the Spill (Avoid Dust) assess->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-bromobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-6-bromobenzothiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.